(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
(1R)-1-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBCUWOAFIYOW-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704158 | |
| Record name | (1R)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911373-69-8 | |
| Record name | (1R)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest to the pharmaceutical and fine chemical industries. As a versatile chiral building block, it serves as a crucial intermediate in the asymmetric synthesis of numerous complex molecules, including active pharmaceutical ingredients (APIs). The presence of a stereogenic center at the α-carbon, combined with the electronic properties of the methoxy-substituted phenyl ring, makes it an invaluable tool for introducing chirality and modulating the biological activity of target compounds. This guide provides an in-depth examination of its chemical properties, common synthetic and analytical methodologies, key applications, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis. The hydrochloride salt form is particularly important as it enhances the compound's stability, crystallinity, and ease of handling compared to the free base.
Core Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are paramount for its effective use in a laboratory or industrial setting. The hydrochloride salt of (R)-1-(4-methoxyphenyl)ethanamine offers practical advantages, primarily improved water solubility and higher stability, which are critical for many synthetic and purification processes.
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-(4-methoxyphenyl)ethan-1-amine hydrochloride | PubChem[1][2] |
| CAS Number | 22038-86-4 (for the R-enantiomer free base) | PubChem[1] |
| 90642-63-0 (for the hydrochloride salt) | Synquest Labs, PubChem[2][3] | |
| Molecular Formula | C₉H₁₄ClNO | Synquest Labs, PubChem[2][3] |
| Molecular Weight | 187.67 g/mol | Synquest Labs[3] |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)N.Cl | PubChem[2] |
| InChIKey | FYLBCUWOAFIYOW-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Data Summary
| Property | Value | Notes & Causality |
| Appearance | White to off-white crystalline powder | The salt formation with HCl typically results in a stable, crystalline solid, which is easier to handle and weigh accurately than the often-liquid free base.[4] |
| Solubility | Soluble in water (10 g/L for free base). | The hydrochloride salt form significantly increases aqueous solubility due to the ionic nature of the ammonium chloride group. This is a key advantage in downstream processing and formulation.[5] |
| Density | 1.024 g/mL at 20 °C (for free base) | This property of the free base is relevant for calculations in reactions where it is generated in situ.[5] |
| Melting Point | 150.4-153.9 °C | This reported range for a hydrochloride salt highlights its crystalline nature.[6] Melting points are a critical indicator of purity. |
Synthesis and Chiral Integrity
The commercial viability and utility of this compound are intrinsically linked to an efficient and stereoselective synthesis. While classical resolution of the racemic amine is possible, modern synthetic chemistry favors diastereoselective or enantioselective routes for their superior efficiency and atom economy. A prevalent method is the diastereoselective reductive amination of a prochiral ketone.
Causality in Synthetic Strategy: The chosen pathway, reductive amination using a chiral amine, is a well-established and robust method for inducing chirality. 4-methoxyacetophenone is a readily available, cost-effective starting material. The reaction proceeds via the formation of a chiral imine intermediate. The subsequent reduction is directed by the existing stereocenter of the chiral amine, leading to the preferential formation of one diastereomer. The final step involves the hydrogenolysis of the chiral auxiliary, which can often be recovered and reused, and the formation of the hydrochloride salt.
Caption: Quality control analytical workflow.
Summary of Key Analytical Data
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the aromatic protons (approx. 6.9-7.3 ppm), methoxy group (approx. 3.8 ppm), methine proton (CH-N), and methyl group (CH₃). The integration of these signals should match the molecular structure. | Confirms the chemical structure and checks for organic impurities. [7] |
| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon (approx. 55 ppm), and the two aliphatic carbons. | Provides further confirmation of the carbon skeleton. [7] |
| FTIR | Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (approx. 1610, 1515 cm⁻¹), and strong C-O stretching of the aryl ether (approx. 1250 cm⁻¹). [6] | Identifies key functional groups present in the molecule. |
| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₉H₁₃NO (approx. 152.1). | Confirms the molecular weight of the parent compound. |
| Chiral HPLC | Using a suitable chiral stationary phase, the R-enantiomer should appear as a single, sharp peak, well-resolved from the S-enantiomer, allowing for precise determination of enantiomeric excess (% ee). [6] | This is the most critical test to quantify the stereochemical purity. |
Applications in Research and Development
The utility of this compound stems from its identity as a primary chiral amine. This functionality allows it to be a versatile intermediate and building block.
-
Chiral Building Block for APIs: This is its most significant application. It serves as a key starting material for multi-step syntheses of complex, stereochemically defined drug candidates. A patent indicates its potential as an intermediate for synthesizing compounds such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin and the platelet aggregation inhibitor Elarofiban. [6]* Chiral Resolving Agent: In its free base form, it can be used to resolve racemic carboxylic acids. The amine reacts with the acid to form diastereomeric ammonium carboxylate salts, which often have different solubilities, allowing for their separation by crystallization.
-
Synthesis of Chiral Ligands: The primary amine group is a convenient handle for derivatization. It can be used to synthesize chiral ligands for asymmetric catalysis, where the stereocenter of the amine backbone influences the stereochemical outcome of a metal-catalyzed reaction.
-
Molecular Recognition Studies: The compound has been used to prepare enantiopure stereoisomers of hemicryptophanes, which are cage-like molecules used for the specific recognition of other chiral molecules, such as glucopyranosides. [5]
Safety, Handling, and Storage
Ensuring laboratory safety is non-negotiable. This compound is a hazardous substance that requires careful handling. The following information is synthesized from authoritative safety data sheets (SDS). [8][9][10][11] GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. [8][9][11] |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. [8][9][11] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. [9][11] |
| Skin Sensitization | May Occur | H317: May cause an allergic skin reaction. [10][12] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. [8] |
Safe Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield when handling the solid or its solutions. [8][9]* Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols. [9]* Handling Practices: Avoid generating dust. Do not breathe dust, fumes, or vapors. [8][9]Wash hands and any exposed skin thoroughly after handling. [8]Do not eat, drink, or smoke in the work area. [9]* First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [8][9] * Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention. [8][9] * Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. [8][9] * Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician immediately. [8]* Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. [8][9]Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically complex molecules. Its value is defined by its chiral nature, the reliability of its synthesis, and its broad applicability in drug discovery and development. A thorough understanding of its properties, analytical profile, and safety requirements, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in their research endeavors.
References
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PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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PubChem. 1-(4-Methoxyphenyl)ethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from Organic Syntheses. [Link]
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(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Introduction: The Significance of Stereochemical Fidelity
(R)-1-(4-Methoxyphenyl)ethanamine is a vital chiral building block and resolving agent in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its hydrochloride salt form enhances stability and simplifies handling. Given the stereospecific nature of pharmacological activity, the unambiguous confirmation of both the chemical structure and the absolute configuration of the chiral center is not merely an academic exercise; it is a critical requirement for regulatory compliance, ensuring drug safety and efficacy.
This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will move beyond procedural outlines to explore the causality behind the selection of each analytical technique, interpreting the expected data in the context of the molecule's unique structural features: a primary ammonium salt, a single chiral center, and a para-substituted aromatic ring.
Logical Workflow for Structure Elucidation
A robust elucidation strategy begins with techniques that confirm the molecular formula and connectivity, followed by methods that definitively establish stereochemistry. This hierarchical approach ensures a self-validating system where each subsequent analysis confirms and refines the structural hypothesis.
Caption: A hierarchical workflow for structure elucidation.
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Expertise & Rationale: Mass spectrometry is the foundational step, providing the molecular weight of the free base and its fragmentation pattern. For a salt, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which allows for the analysis of polar, non-volatile compounds. We expect to observe the protonated molecule of the free amine, [M+H]⁺.
Expected Data: The molecular formula of the free amine is C₉H₁₃NO, with a monoisotopic mass of 151.10 Da.[3][4] The hydrochloride salt has a formula of C₉H₁₄ClNO and a molecular weight of 187.66 g/mol .[5] In positive ion ESI-MS, the primary observation will be the protonated free base at m/z 152.1.
Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Phenethylamine derivatives characteristically cleave at the Cα-Cβ bond (α-cleavage).[6][7]
Caption: Key ESI-MS fragmentation pathways.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the hydrochloride salt in 1 mL of a 50:50 methanol:water solution.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V (adjust to control fragmentation)
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
-
-
Data Acquisition: Scan a mass range of m/z 50-300.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, the most diagnostic feature is the primary ammonium (R-NH₃⁺) group, which presents a distinctly different spectral signature from a free primary amine (R-NH₂).[8]
Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |
| ~3200-2800 | N-H Stretch | R-NH₃⁺ (Ammonium) | A very broad and strong envelope of bands, characteristic of the ammonium salt. This replaces the two sharp N-H stretch peaks of a free primary amine (~3400-3300 cm⁻¹).[8] |
| ~3000-2850 | C-H Stretch | Aliphatic (CH₃, CH) | Standard alkane C-H stretches. |
| ~3100-3000 | C-H Stretch | Aromatic (C=C-H) | Characteristic of hydrogens on the benzene ring. |
| ~1610, ~1515 | C=C Stretch | Aromatic Ring | Two distinct bands confirming the presence of the benzene ring.[1] |
| ~1620-1560 | N-H Bend | R-NH₃⁺ (Asymmetric) | Bending vibration of the ammonium group.[8] |
| ~1550-1500 | N-H Bend | R-NH₃⁺ (Symmetric) | Symmetric bending, often seen with the asymmetric bend.[8] |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether | Strong, characteristic stretch for the Ar-O-CH₃ moiety.[1][9] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the 2D Structure
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR reveals the proton environment and neighboring relationships through chemical shift, integration, and spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms.
¹H NMR Spectroscopy
-
Solvent Choice: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents. In D₂O, the acidic NH ₃⁺ protons will exchange with deuterium and become invisible, which is a useful diagnostic test.[10]
Expected ¹H NMR Data (400 MHz, D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the ethylamine group, deshielded. |
| ~7.0 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons ortho to the methoxy group, shielded by its electron-donating effect. |
| ~4.4 | Quartet | 1H | H-α (Methine) | Coupled to the three methyl protons. |
| ~3.8 | Singlet | 3H | -OCH₃ (Methoxy) | Characteristic singlet for a methoxy group.[1] |
| ~1.6 | Doublet | 3H | -CH₃ (Methyl) | Coupled to the single methine proton. |
Note: In a solvent like CDCl₃ (for the free base), the NH₂ protons would appear as a broad singlet around 1.5 ppm.[1]
¹³C NMR Spectroscopy
-
Rationale: Provides a count of unique carbon environments, confirming the carbon skeleton.
Expected ¹³C NMR Data (100 MHz, D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-4 (Aromatic) | Aromatic carbon attached to the strongly electron-donating -OCH₃ group. |
| ~132 | C-1 (Aromatic) | Quaternary carbon attached to the ethylamine group. |
| ~129 | C-2, C-6 (Aromatic) | Aromatic carbons ortho to the ethylamine group. |
| ~115 | C-3, C-5 (Aromatic) | Aromatic carbons ortho to the methoxy group, shielded. |
| ~55 | -OCH₃ (Methoxy) | Typical chemical shift for a methoxy carbon.[1] |
| ~51 | C-α (Methine) | Aliphatic carbon attached to the nitrogen atom. |
| ~22 | -CH₃ (Methyl) | Aliphatic methyl carbon. |
Chiral Analysis: Quantifying Enantiomeric Purity
Expertise & Rationale: Confirming the compound as the (R)-enantiomer requires a technique that can differentiate between enantiomers. Chiral HPLC is the industry standard for this purpose, offering high accuracy and reproducibility. As an alternative, chiral NMR using a derivatizing agent can also be employed.
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Enantiomers are separated on a chiral stationary phase (CSP). The CSP forms transient, diastereomeric complexes with each enantiomer, with one complex being more stable than the other, resulting in different retention times.[11] For amines, polysaccharide-based or Pirkle-type columns are often effective.[12]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen several CSPs (e.g., amylose-based, cellulose-based) to find a column that provides baseline separation.
-
Mobile Phase: Typically, a normal-phase mobile phase (e.g., hexane/isopropanol/diethylamine) is used.
-
Optimization:
-
Adjust the ratio of the polar modifier (isopropanol) to optimize retention and resolution.
-
The additive (diethylamine) is crucial for basic analytes to prevent peak tailing.
-
Lower flow rates (0.5-1.0 mL/min) and controlled temperature can improve resolution.[13]
-
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the (R) and (S) enantiomers. For a pure sample, only one peak should be observed upon comparison with a racemic standard.
Method B: Chiral NMR Spectroscopy
Principle: Enantiomers are spectrally indistinguishable in a non-chiral environment. By reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for quantification.[14][15]
Caption: Principle of chiral derivatization for NMR analysis.
X-ray Crystallography: The Definitive Answer
Expertise & Rationale: While other techniques build a compelling case, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It determines the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and, most importantly, the absolute configuration of the chiral center.[16][17] The presence of the heavier chlorine atom in the hydrochloride salt aids in the reliable determination of the absolute configuration (Flack parameter).
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. Slow evaporation of the solvent from a concentrated solution is a common method. A range of solvents (e.g., ethanol, isopropanol, acetonitrile/water mixtures) should be screened.
-
Crystal Selection: A suitable single crystal (typically < 0.5 mm) with well-defined faces and no visible defects is mounted on a goniometer.
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (~100 K) and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. The final output provides the complete molecular structure, confirming it as the (R)-enantiomer.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following a logical workflow—from establishing the molecular formula and functional groups with MS and FTIR, to mapping the atomic connectivity with NMR, and finally to confirming the absolute stereochemistry and purity with X-ray crystallography and chiral HPLC—researchers can establish the identity and quality of this critical pharmaceutical intermediate with the highest degree of scientific certainty. Each step serves as an internal validation for the next, culminating in a complete and irrefutable structural assignment.
References
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. [Link]
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Dutasta, J. P., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. [Link]
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Tsai, I. L., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]
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(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate. [Link]
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Zubrycka, A., & Giebułtowicz, J. (2020). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. [Link]
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High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. (2024). ACS Catalysis. [Link]
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Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. (2014). Journal of The American Society for Mass Spectrometry. [Link]
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Zubrycka, A., & Giebułtowicz, J. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences. [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules. [Link]
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Substituted phenethylamine. (n.d.). Wikipedia. [Link]
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X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. [Link]
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1-(4-Methoxyphenyl)ethanamine hydrochloride. (n.d.). PubChem. [Link]
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(R)-1-(4-Methoxyphenyl)ethylamine. (n.d.). PubChem. [Link]
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X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (2020). Diamond Light Source. [Link]
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(PDF) The X-Ray Crystallography Evidence of Selective Co-Crystallization Between [AuI6AgI3CuII3]3+ Chiral Metallo-Supramolecular Complex and Λ‒[Co(EDTA)]− Isomer. (2021). ResearchGate. [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chrominfo. [Link]
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Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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An In-depth Technical Guide on the Synthesis and Characterization of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Introduction: The Significance of Chiral Amines in Modern Drug Development
(R)-1-(4-Methoxyphenyl)ethanamine, a chiral amine, and its hydrochloride salt are pivotal building blocks in the landscape of pharmaceutical synthesis.[1] The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, making the stereoselective synthesis of such compounds a critical endeavor in drug discovery and development. This guide provides a comprehensive overview of the synthesis and rigorous characterization of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride, tailored for researchers, scientists, and professionals in the field.
The core of this guide is built upon established synthetic strategies and robust analytical techniques to ensure the production and verification of a high-purity, enantiomerically-defined product. We will delve into the nuances of reductive amination followed by classical chiral resolution, a time-tested and scalable approach, and explore the essential characterization methods that confirm both the chemical identity and stereochemical integrity of the target compound.
Part 1: Strategic Synthesis of this compound
The synthesis of the target chiral amine can be approached through various methodologies, including asymmetric synthesis which can offer high enantioselectivity directly.[2] However, a widely employed and industrially viable route involves a two-stage process: the synthesis of the racemic amine followed by chiral resolution. This method provides a practical and cost-effective pathway to the desired enantiomer.
Stage 1: Synthesis of Racemic 1-(4-Methoxyphenyl)ethanamine via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[3][4] In this initial stage, 4-methoxyacetophenone is converted to its corresponding racemic amine.
Reaction Scheme:
4-Methoxyacetophenone reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a commonly used reducing agent for this transformation.[5] It is selective for the imine functional group over the carbonyl group of the starting material, which is crucial for achieving a high yield of the desired amine.[3]
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol, which facilitates both the imine formation and the subsequent reduction. The pH is often maintained in a mildly acidic range to promote imine formation without causing significant side reactions.[5]
Experimental Protocol: Reductive Amination
-
In a round-bottom flask, dissolve 4-methoxyacetophenone in methanol.
-
Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise, controlling the reaction temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the careful addition of water, followed by acidification with hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the product into an organic solvent, dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude racemic 1-(4-methoxyphenyl)ethanamine.
Stage 2: Chiral Resolution of Racemic 1-(4-Methoxyphenyl)ethanamine
Classical resolution via the formation of diastereomeric salts remains a robust and scalable method for separating enantiomers.[6] This process leverages the different physical properties, primarily solubility, of diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: Optically pure tartaric acid, specifically (+)-tartaric acid, is an effective and readily available resolving agent for racemic amines.[7][8] It forms diastereomeric salts with the (R)- and (S)-enantiomers of the amine that exhibit differential solubility in a given solvent system.
-
Solvent Selection: The choice of solvent is critical for successful fractional crystallization. A solvent or solvent mixture is chosen in which one of the diastereomeric salts is significantly less soluble than the other, allowing for its selective precipitation. Ethanol or methanol-water mixtures are often suitable for this purpose.
Experimental Protocol: Chiral Resolution and Hydrochloride Salt Formation
-
Dissolve the racemic 1-(4-methoxyphenyl)ethanamine in a suitable solvent, such as ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the resolved amine can be improved by recrystallization of the diastereomeric salt.
-
To liberate the free (R)-amine, dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH).
-
Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Dissolve the purified (R)-amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the this compound salt.[9]
-
Collect the white crystalline solid by filtration, wash with a cold solvent, and dry under vacuum.
Part 2: Rigorous Characterization of this compound
Comprehensive characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Spectroscopic and Physical Characterization
These methods confirm the chemical structure and assess the purity of the final product.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the molecular structure and the presence of all expected protons. | Signals corresponding to the aromatic protons, the methoxy group, the methine proton, and the methyl group, with appropriate chemical shifts, splitting patterns, and integrations. |
| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the methine carbon, and the methyl carbon. |
| FTIR Spectroscopy | To identify the key functional groups present. | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). |
| Melting Point | To assess the purity of the crystalline solid. | A sharp and defined melting point range consistent with literature values for the pure compound. |
| Elemental Analysis | To confirm the elemental composition (C, H, N, Cl). | The experimentally determined percentages of each element should be within ±0.4% of the calculated theoretical values. |
Chiroptical and Chromatographic Analysis
These techniques are essential for determining the enantiomeric purity of the synthesized chiral amine.
| Technique | Purpose | Key Parameter |
| Polarimetry | To measure the optical rotation of the chiral molecule. | The specific rotation, [α]D, should be measured and compared to the literature value for the pure (R)-enantiomer. |
| Chiral HPLC | To determine the enantiomeric excess (% ee) of the product.[10][11] | Separation of the (R)- and (S)-enantiomers on a chiral stationary phase, allowing for the quantification of each enantiomer and the calculation of the enantiomeric excess.[10] |
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Select a suitable chiral stationary phase (CSP) column known to be effective for the separation of chiral amines.
-
Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Prepare a standard solution of the synthesized this compound and a sample of the racemic mixture.
-
Inject the racemic sample to determine the retention times of both the (R)- and (S)-enantiomers.
-
Inject the synthesized sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Part 3: Visualization of the Synthetic and Analytical Workflow
Diagram 1: Overall Synthesis Workflow
Caption: Synthetic pathway from starting material to the final hydrochloride salt.
Diagram 2: Analytical Characterization Flowchart
Caption: Comprehensive analytical workflow for product validation.
Conclusion
This guide has outlined a robust and well-established pathway for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this important chiral building block. The integration of spectroscopic, physical, and chiroptical analytical techniques ensures a thorough and reliable assessment of the final product's identity, purity, and enantiomeric integrity, meeting the stringent requirements of the pharmaceutical and chemical research industries.
References
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents. [URL: https://patents.google.
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- 1-(4-Methoxyphenyl)ethanamine | C9H13NO. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/238181]
- 1-(4-Methoxyphenyl)ethylamine hydrochloride | C9H14ClNO. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17938752]
- (R)-1-(4-Methoxyphenyl)ethan-1-amine. BLDpharm. [URL: https://www.bldpharm.com/products/22038-86-4.html]
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9458219/]
- Chiral Resolution Screening | Solid State. Onyx Scientific. [URL: https://www.onyx-scientific.
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- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents. [URL: https://patents.google.
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- 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-Spectrum-of-4-Methoxy-N-ethylamphetamine-HCl_fig4_237699709]
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- (R)-(+)-1-(4-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.co.uk/shop/products/r-1-4-methoxyphenylethylamine-chipros-99-ee-99-thermo-scientific/11362997]
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Physical and chemical properties of (R)-1-(4-Methoxyphenyl)ethanamine HCl
A Technical Guide to the Physicochemical Properties of (R)-1-(4-Methoxyphenyl)ethanamine HCl
Introduction
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is a chiral primary amine salt of significant interest to the pharmaceutical and fine chemical industries. As a key chiral building block, it serves as a precursor in the asymmetric synthesis of various biologically active molecules. Its structure, featuring a stereogenic center adjacent to a methoxy-substituted aromatic ring, makes it a valuable tool for introducing chirality and modulating the pharmacokinetic properties of drug candidates.
This technical guide provides an in-depth analysis of the core physical and chemical properties of (R)-1-(4-Methoxyphenyl)ethanamine HCl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind these properties and presents validated, step-by-step protocols for their experimental determination, ensuring scientific integrity and reproducibility.
Section 1: Core Physicochemical Properties
A comprehensive understanding of the fundamental properties of a compound is the bedrock of its application in research and development. This section details the structural, physical, and acid-base characteristics of (R)-1-(4-Methoxyphenyl)ethanamine HCl.
Table 1: Summary of Core Properties
| Property | Value | Source(s) |
| IUPAC Name | (1R)-1-(4-methoxyphenyl)ethan-1-amine;hydrochloride | [1] |
| Synonyms | (R)-(+)-1-(4-Methoxyphenyl)ethylamine HCl | [2] |
| CAS Number | 22038-86-4 (Free Base) | [2] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.66 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred |
| Predicted pKa | 9.29 ± 0.10 (of conjugate acid) | [2] |
| Solubility (Free Base) | 10 g/L in water | [2] |
Structure and Stereochemistry
(R)-1-(4-Methoxyphenyl)ethanamine HCl possesses a single chiral center at the carbon atom bonded to the amino group (C1 of the ethylamine chain). The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of the substituents around this stereocenter. This defined stereochemistry is critical, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The molecule consists of a para-methoxyphenyl group, which imparts a degree of lipophilicity, and an ethylamine group, which is protonated to form the hydrochloride salt. This salt form is typically a crystalline solid, which enhances stability and handling compared to the free base, a liquid that can be sensitive to air.[2][3]
Crystalline Form and Melting Point
Solubility Profile
Solubility is a critical parameter in drug development, influencing everything from in vitro assay design to bioavailability. The free base of 1-(4-methoxyphenyl)ethanamine is reported to have a water solubility of 10 g/L.[2] The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility. This is because the ionic nature of the ammonium chloride group allows for strong ion-dipole interactions with water molecules, which are energetically more favorable than the hydrogen bonding of the neutral amine alone.
For drug development purposes, solubility is ideally determined under physiological conditions (pH 1.2, 4.5, 6.8, and at 37 °C) using the "gold standard" shake-flask method to establish thermodynamic equilibrium solubility.[4][5]
Acidity/Basicity (pKa)
The pKa of a compound dictates its ionization state at a given pH. For an amine, the pKa value refers to the equilibrium constant for the dissociation of its conjugate acid (the protonated ammonium ion, R-NH₃⁺). The predicted pKa for the conjugate acid of (R)-1-(4-methoxyphenyl)ethanamine is approximately 9.29.[2]
This value is crucial for predicting its behavior in biological systems. At physiological pH (~7.4), which is significantly lower than the pKa, the compound will exist almost exclusively in its protonated, charged (R-NH₃⁺) form. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as the charged form is generally more water-soluble but less able to cross lipid cell membranes than the neutral form.[6]
Section 2: Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics of (R)-1-(4-Methoxyphenyl)ethanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule.
-
Aromatic Protons (Ar-H): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern. This typically appears as two distinct doublets, one for the two protons ortho to the ethylamine group (~7.3 ppm) and one for the two protons ortho to the methoxy group (~6.9 ppm).
-
Methine Proton (-CH(NH₃⁺)-): This proton, being adjacent to the electron-withdrawing ammonium group and the aromatic ring, will appear as a quartet downfield, likely in the range of 4.1-4.4 ppm.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.8 ppm.
-
Ammonium Protons (-NH₃⁺): These protons will appear as a broad singlet, often in the 8-9 ppm range in a non-aqueous solvent like DMSO-d₆. In D₂O, this signal will disappear due to rapid deuterium exchange, a key diagnostic test for labile protons.
-
Methyl Protons (-CH₃): The three protons of the methyl group will be split by the adjacent methine proton, resulting in a doublet around 1.5-1.7 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of the hydrochloride salt is distinct from that of the free base.
-
N-H Stretching (Ammonium): The most prominent feature will be a very broad and strong absorption band in the 2400-3200 cm⁻¹ region. This is characteristic of the N-H stretching vibrations within the R-NH₃⁺ group and is a clear indicator of the salt's formation.
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretches from the methyl and methine groups will be found just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).
-
N-H Bending (Ammonium): Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in the 1500-1600 cm⁻¹ region.
-
C=C Stretching (Aromatic): Peaks corresponding to the aromatic ring stretching will be observed in the 1450-1610 cm⁻¹ range.
-
C-N Stretching: This vibration typically appears in the 1020-1250 cm⁻¹ region for aliphatic amines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. When analyzed, the compound is typically observed as the free base.
-
Molecular Ion Peak [M]⁺: The molecular ion corresponding to the free base (C₉H₁₃NO) would be observed at m/z ≈ 151.10.
-
Major Fragmentation: The most characteristic fragmentation pathway for α-methylbenzylamines is the benzylic cleavage, resulting in the loss of the methyl group (•CH₃). This forms a highly stable iminium cation. The base peak in the spectrum is therefore expected at m/z 136 [M-15]⁺.[7]
Section 3: Experimental Methodologies
The reliability of physicochemical data hinges on the robustness of the experimental protocols used for its determination. This section provides detailed, step-by-step methodologies for measuring the key properties discussed.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard pharmacopeial method for determining the melting range of a solid crystalline substance.
Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry (R)-1-(4-Methoxyphenyl)ethanamine HCl onto a clean, dry surface. Jab the open end of a glass capillary tube into the powder.
-
Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times to tightly pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary into the heating block of a digital melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat rapidly (10-20 °C/min) to find a rough range. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Set the starting temperature to ~20 °C below the expected or roughly determined melting point.
-
Heating Rate: Heat at a medium rate until the temperature is ~10 °C below the melting point, then slow the heating rate to 1-2 °C per minute. A slow ramp rate is critical for achieving thermal equilibrium and an accurate reading.
-
Observation and Recording: Record the temperature at which the first droplet of liquid is observed (T₁). Record the temperature at which the last solid particle melts (T₂). The melting range is reported as T₁ - T₂.
Diagram 1: Workflow for Melting Point Determination A visual representation of the key steps in the capillary melting point method.
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method, recommended by regulatory bodies like the WHO, determines the equilibrium solubility of a compound, which is essential for Biopharmaceutics Classification System (BCS) classification.[4]
Methodology:
-
Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
-
Sample Addition: Add an excess amount of (R)-1-(4-Methoxyphenyl)ethanamine HCl to a known volume of each buffer in a sealed flask. The presence of undissolved solid must be visually confirmed throughout the experiment.
-
Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).[5] Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each condition.
Diagram 2: Workflow for Shake-Flask Solubility Determination A flowchart illustrating the gold-standard method for measuring thermodynamic solubility.
Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[8][9]
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of (R)-1-(4-Methoxyphenyl)ethanamine HCl in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used if solubility is limited.[6]
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.[10]
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point). For more accuracy, the pKa corresponds to the inflection point on a first-derivative plot (ΔpH/ΔV vs. V).
Diagram 3: Workflow for Potentiometric pKa Determination A process map for determining the acid dissociation constant via titration.
Conclusion
(R)-1-(4-Methoxyphenyl)ethanamine HCl is a well-defined chemical entity whose utility in scientific research is underpinned by its distinct physicochemical properties. Its chirality, solid crystalline nature, aqueous solubility as a salt, and defined basicity (pKa) are all critical parameters that dictate its handling, reactivity, and behavior in both chemical and biological systems. The spectroscopic data provide a robust framework for its identification and quality control. By employing the validated experimental protocols detailed in this guide, researchers can confidently measure these properties, ensuring the generation of accurate and reproducible data essential for advancing drug discovery and development programs.
References
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World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)ethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1- phenyl-1-propanol HCl (1e). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. Retrieved from [Link]
-
YouTube. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). Retrieved from [Link]
-
Chemsrc. (2025). (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]
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- 2. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]
- 3. CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]
- 4. who.int [who.int]
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- 7. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
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An In-depth Technical Guide to the Putative Mechanism of Action of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is a chiral amine whose biological activities remain largely uncharacterized in publicly accessible scientific literature. As a member of the substituted phenethylamine class, its structural features—specifically the para-methoxy group and the alpha-methylated ethylamine side chain—suggest a potential for interaction with monoaminergic systems within the central nervous system. This guide synthesizes the current understanding of structure-activity relationships within the phenethylamine family to propose a putative mechanism of action for this compound. We will explore its likely molecular targets, the anticipated downstream signaling cascades, and provide a comprehensive roadmap of experimental protocols necessary to validate these hypotheses. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.
Introduction: Unveiling a Candidate Neuromodulator
This compound is an organic molecule characterized by a methoxy-substituted phenyl ring attached to an ethylamine backbone. While primarily utilized as a chiral building block in asymmetric synthesis, its structural resemblance to known psychoactive compounds and neurotransmitters warrants a thorough investigation into its potential pharmacological effects. The broader class of substituted phenethylamines includes a wide array of compounds with diverse biological activities, acting as central nervous system stimulants, hallucinogens, entactogens, and antidepressants. The specific substitutions on the phenethylamine scaffold are critical determinants of a compound's affinity and efficacy at various receptors and transporters. This guide will therefore proceed from a foundation of established structure-activity relationships (SAR) to build a predictive model of this molecule's mechanism of action.
A Predicted Mechanism of Action: Insights from Structure-Activity Relationships
Based on the extensive body of research on substituted phenethylamines, we can infer the likely pharmacological targets of this compound. The primary hypothesis is that this compound interacts with serotonin (5-hydroxytryptamine, 5-HT) receptors, and potentially with dopamine and norepinephrine transporters, albeit likely with lower affinity.
Primary Target Hypothesis: Serotonin 5-HT2A and 5-HT2C Receptors
The presence of a methoxy group on the phenyl ring is a common feature among many phenethylamines that exhibit affinity for serotonin receptors. The para-position of this methoxy group, as seen in (R)-1-(4-Methoxyphenyl)ethanamine, is known to influence receptor binding. While the 2,5-dimethoxy substitution pattern is most famously associated with potent hallucinogenic activity through 5-HT2A receptor agonism, single methoxy substitutions also confer affinity for 5-HT receptors. It is therefore plausible that (R)-1-(4-Methoxyphenyl)ethanamine acts as an agonist or partial agonist at 5-HT2A and/or 5-HT2C receptors.
Agonism at these G-protein coupled receptors (GPCRs) would initiate a downstream signaling cascade, primarily through the Gq/11 pathway. This would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium stores, while DAG would activate protein kinase C (PKC).
Secondary Target Hypothesis: Monoamine Transporters
Substituted phenethylamines are also known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions can range from competitive inhibition of neurotransmitter reuptake to acting as a substrate and inducing transporter-mediated efflux. Given the structural similarities to amphetamine and other monoamine releasing agents, it is conceivable that (R)-1-(4-Methoxyphenyl)ethanamine could exhibit some activity at these transporters, which would lead to increased synaptic concentrations of dopamine, norepinephrine, and/or serotonin. However, studies on related compounds suggest that a para-methoxy group may reduce activity at the dopamine transporter.
A Framework for Experimental Validation
To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo functional studies.
Tier 1: In Vitro Receptor and Transporter Profiling
The initial step is to determine the binding affinities and functional activities of this compound at its predicted molecular targets.
3.1.1. Radioligand Binding Assays
This series of experiments will quantify the affinity of the compound for a panel of receptors and transporters.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human recombinant 5-HT2A, 5-HT2C, DAT, NET, and SERT.
-
Methodology:
-
Prepare cell membranes expressing the target receptor or transporter.
-
Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) at a fixed concentration.
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.
-
3.1.2. Functional Assays
These assays will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound at 5-HT2A and 5-HT2C receptors, and its inhibitory activity (IC50) at DAT, NET, and SERT.
-
Methodologies:
-
Calcium Mobilization Assay (for 5-HT2A/2C):
-
Culture cells stably expressing the 5-HT2A or 5-HT2C receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Apply increasing concentrations of this compound.
-
Measure the change in fluorescence intensity, which corresponds to the release of intracellular calcium.
-
Construct a concentration-response curve to determine EC50 and Emax relative to a known full agonist (e.g., serotonin).
-
-
Neurotransmitter Uptake Assay (for DAT, NET, SERT):
-
Use cells expressing the respective transporter or synaptosomal preparations.
-
Pre-incubate the cells/synaptosomes with increasing concentrations of this compound.
-
Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
After a short incubation, terminate the uptake reaction and measure the amount of radioactivity taken up by the cells/synaptosomes.
-
Determine the IC50 for the inhibition of neurotransmitter uptake.
-
-
Tier 2: In Vivo Pharmacological Studies
Following in vitro characterization, in vivo studies in animal models are essential to understand the physiological and behavioral effects of the compound.
3.2.1. Pharmacokinetic Analysis
-
Objective: To determine the pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier.
-
Methodology:
-
Administer a single dose of the compound to rodents (e.g., via intravenous and oral routes).
-
Collect blood and brain tissue samples at various time points.
-
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and brain-to-plasma ratio.
-
3.2.2. Behavioral Pharmacology
-
Objective: To assess the in vivo effects of the compound on behaviors relevant to its hypothesized mechanism of action.
-
Methodologies:
-
Head-Twitch Response (HTR) in Rodents: A classic behavioral assay for 5-HT2A receptor agonism. An increase in head twitches following administration of the compound would provide strong evidence for in vivo 5-HT2A activation.
-
Locomotor Activity: To assess potential stimulant effects, which could be mediated by dopamine and/or norepinephrine release. The compound would be administered to rodents, and their movement would be monitored in an open-field arena.
-
Drug Discrimination Studies: To compare the subjective effects of the compound to known psychoactive drugs. Animals trained to discriminate a known 5-HT2A agonist (e.g., DOM) or a stimulant (e.g., amphetamine) from saline would be tested with this compound to see which training drug it substitutes for.
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the kind of quantitative data that would be generated from the proposed experimental plan.
| Assay | Target | Parameter | Hypothetical Value |
| Radioligand Binding | 5-HT2A Receptor | Ki (nM) | 50 |
| Radioligand Binding | 5-HT2C Receptor | Ki (nM) | 150 |
| Radioligand Binding | Dopamine Transporter | Ki (nM) | >1000 |
| Radioligand Binding | Norepinephrine Transporter | Ki (nM) | 800 |
| Radioligand Binding | Serotonin Transporter | Ki (nM) | >1000 |
| Calcium Mobilization | 5-HT2A Receptor | EC50 (nM) | 120 |
| Calcium Mobilization | 5-HT2A Receptor | Emax (%) | 85 (vs. 5-HT) |
| Dopamine Uptake Inhibition | Dopamine Transporter | IC50 (nM) | >1000 |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be empirically determined, a thorough analysis of the structure-activity relationships of substituted phenethylamines provides a strong foundation for a targeted and efficient investigation. The primary hypothesis is that this compound functions as a 5-HT2A/2C receptor agonist, with potentially weaker effects on monoamine transporters. The experimental roadmap outlined in this guide provides a clear and scientifically rigorous path to elucidating its pharmacological profile. The results of these studies will be crucial in determining the potential therapeutic or toxicological significance of this compound and will guide any future drug development efforts. The synthesis of this foundational knowledge with empirical data will undoubtedly provide a comprehensive understanding of this novel chemical entity.
References
As this is a predictive guide based on the properties of a chemical class rather than a specific, well-studied compound, direct references for the mechanism of action of this compound are not available. The following references provide foundational knowledge on the structure-activity relationships of phenethylamines and the methodologies described.
-
Nichols, D. E. (2012). Structure–activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 101(5), 1635-1647. [Link]
-
Roth, B. L. (2006). The new pharmacology: challenges and opportunities. Nature Reviews Drug Discovery, 5(7), 547-549. [Link]
-
Glennon, R. A., Dukat, M., & Li, H. (2000). Drug discrimination analysis of the actions of hallucinogens. Pharmacology Biochemistry and Behavior, 66(2), 251-258. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
A Comprehensive Spectroscopic Guide to (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Molecular Structure and Its Spectroscopic Implications
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride possesses a chiral center at the benzylic carbon, a p-methoxyphenyl group, and an ammonium chloride salt. These features give rise to a distinct spectroscopic fingerprint. The protonation of the primary amine to an ammonium salt significantly influences the electronic environment, particularly around the chiral center, which is reflected in the NMR and IR spectra.
Figure 1: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals for the aromatic, methoxy, methine, and methyl protons. The protonation of the amine group leads to a downfield shift of the adjacent methine and methyl protons compared to the free amine. The ammonium protons are expected to appear as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Doublet | 2H | Ar-H (ortho to CH) |
| ~6.9-7.1 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~4.3-4.5 | Quartet | 1H | CH-NH₃⁺ |
| ~3.8 | Singlet | 3H | OCH₃ |
| ~1.6-1.8 | Doublet | 3H | CH-CH₃ |
| ~8.5-9.5 | Broad Singlet | 3H | NH₃⁺ |
Interpretation and Causality:
The aromatic protons are split into two distinct doublets due to the para-substitution pattern on the benzene ring. The protons ortho to the electron-donating methoxy group are expected to be more shielded and thus appear at a higher field (lower ppm) compared to the protons ortho to the ethanamine group. The methine proton, being adjacent to the electron-withdrawing ammonium group, is significantly deshielded and appears as a quartet due to coupling with the neighboring methyl protons. The diastereotopic nature of the ammonium protons and their exchange with the solvent can lead to a broad signal.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it will affect the chemical shift and the appearance of the NH₃⁺ protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
Figure 2: Workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~159-161 | Ar-C (C-OCH₃) |
| ~130-132 | Ar-C (ipso-C) |
| ~128-130 | Ar-CH (ortho to CH) |
| ~114-116 | Ar-CH (ortho to OCH₃) |
| ~55-57 | OCH₃ |
| ~50-52 | CH-NH₃⁺ |
| ~22-24 | CH-CH₃ |
Interpretation and Causality:
The aromatic carbons exhibit a range of chemical shifts depending on their substitution. The carbon attached to the oxygen of the methoxy group is the most deshielded aromatic carbon. The protonation of the amine causes a downfield shift for the benzylic carbon (CH-NH₃⁺) and the adjacent methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a larger spectral width (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing: Similar to ¹H NMR, process the FID to obtain the spectrum, followed by phasing and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule. The hydrochloride salt will show characteristic absorptions for the ammonium group, which are distinct from the free amine.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Strong, Broad | N-H stretch (NH₃⁺) |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1610, 1580, 1510 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1030 | Strong | C-O stretch (aryl ether) |
| 830 | Strong | C-H bend (para-disubstituted aromatic) |
Interpretation and Causality:
The most prominent feature of the IR spectrum for the hydrochloride salt is the broad and strong absorption in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium ion[1]. This broadness is due to hydrogen bonding. The aromatic C=C stretching vibrations appear in their typical region. The strong C-O stretching bands are characteristic of the aryl ether linkage. The out-of-plane C-H bending at around 830 cm⁻¹ is indicative of the para-substitution pattern of the benzene ring.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the mass spectrum will typically show the molecular ion of the free base, as the HCl is lost upon ionization.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 151 | [M]⁺ (Molecular ion of the free base) |
| 136 | [M - CH₃]⁺ |
| 108 | [C₇H₈O]⁺ |
Interpretation and Causality:
The molecular ion peak for the free base is expected at m/z 151. A common fragmentation pathway for benzylic amines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable benzylic cation. Loss of a methyl radical from the molecular ion would result in a fragment at m/z 136. Further fragmentation can lead to other characteristic ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Figure 3: Proposed mass fragmentation pathway.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical framework for the characterization of this compound. The predicted NMR, IR, and MS data, based on the structure of the molecule and data from its free base, offer a reliable reference for researchers in quality control, synthesis confirmation, and drug development. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for confident structural elucidation.
References
-
PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(4-Methoxyphenyl)ethylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
NIST. Phenethylamine, p-methoxy-α-methyl-, hydrochloride. NIST Chemistry WebBook. [Link]
Sources
An In-depth Technical Guide to the Chirality and Optical Rotation of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
This guide provides a comprehensive technical overview of the chirality and optical rotation of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride, a key chiral building block in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven methodologies.
The Critical Role of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule are known as enantiomers. While sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.
The United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the importance of understanding and controlling the stereochemistry of chiral drugs. These guidelines require that the absolute stereochemistry of a new drug be determined and that each enantiomer be characterized. This is due to the potential for one enantiomer to be therapeutically active (the eutomer) while the other may be inactive, less active, or even contribute to adverse effects (the distomer). Therefore, the ability to synthesize and analyze enantiomerically pure compounds is paramount in modern drug development.
The Principle of Optical Rotation: A Window into Chirality
Optically active compounds, such as the enantiomers of 1-(4-Methoxyphenyl)ethanamine hydrochloride, have the ability to rotate the plane of plane-polarized light. This phenomenon, known as optical rotation, is a direct consequence of the chiral nature of the molecule.[1]
A polarimeter is the instrument used to measure the angle of this rotation.[2][3] It works by passing a beam of monochromatic light through a polarizer, which aligns the light waves into a single plane. This plane-polarized light then passes through a sample cell containing the chiral substance. The chiral molecules interact with the light, causing the plane of polarization to rotate. An analyzer, which is a second polarizer, is then rotated to determine the angle of this rotation.[3][4]
The direction of rotation is a key characteristic of a specific enantiomer. Dextrorotatory (+) compounds rotate the plane of polarized light clockwise, while levorotatory (-) compounds rotate it counter-clockwise.[1] The (R) and (S) nomenclature, determined by the Cahn-Ingold-Prelog priority rules, defines the absolute configuration of a stereocenter, but it does not directly predict the direction of optical rotation.
The magnitude of the observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube, the temperature, and the wavelength of the light used.[1] To standardize these measurements, the concept of specific rotation ([α]) is used. It is an intrinsic physical property of a chiral compound and is calculated using the following formula:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
λ is the wavelength of the light (commonly the sodium D-line at 589 nm)
-
α is the observed rotation in degrees
-
l is the path length of the polarimeter tube in decimeters (dm)
-
c is the concentration of the sample in grams per milliliter (g/mL)
This compound: Properties and Expected Optical Rotation
(R)-1-(4-Methoxyphenyl)ethanamine, and its hydrochloride salt, are valuable chiral intermediates in organic synthesis. The (R)-enantiomer is a key precursor in the synthesis of various pharmaceutical compounds.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄ClNO | PubChem |
| Molecular Weight | 187.67 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | General Knowledge |
| (R)-enantiomer of free base | Dextrorotatory (+) | Thermo Fisher Scientific |
| Specific Rotation of (R)-free base | +34° (Neat) | Thermo Fisher Scientific[3] |
| Specific Rotation of (R)-HCl salt | +6.7° (c=0.5 in Methanol) at 25°C | Google Patents |
It is crucial to note that the specific rotation of the free amine and its hydrochloride salt can differ. The protonation of the amine group to form the hydrochloride salt alters the electronic environment of the chiral center, which in turn can affect its interaction with plane-polarized light. The value of +6.7° for the hydrochloride salt in methanol is a critical parameter for its characterization and quality control.
Experimental Protocol for Determining the Optical Rotation of this compound
This section provides a detailed, step-by-step methodology for the accurate measurement of the optical rotation of this compound.
Instrumentation and Materials
-
Polarimeter: Capable of measurements at the sodium D-line (589 nm) with a precision of at least ±0.01°.
-
Polarimeter Tube: 1 dm path length, made of glass.
-
Volumetric Flask: 10 mL, Class A.
-
Analytical Balance: Readable to 0.1 mg.
-
Solvent: Methanol (HPLC grade or equivalent).
-
Sample: this compound of high enantiomeric purity.
Experimental Workflow Diagram
Sources
A Technical Guide to the Solubility of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride in Organic Solvents
Introduction: Significance and Scope
(R)-1-(4-Methoxyphenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in modern organic synthesis and pharmaceutical development.[1] As a chiral amine, it serves as a crucial resolving agent for racemic acids and a precursor for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). Understanding the solubility of its hydrochloride salt form in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates process efficiency, yield, purification strategy, and ultimately, the economic viability of a synthetic route.
This guide provides an in-depth technical analysis of the solubility of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride. We will explore the underlying physicochemical principles governing its dissolution, present a robust methodology for its experimental determination, and analyze its behavior across a spectrum of common organic solvents. This document is intended for researchers, process chemists, and drug development professionals who require a practical and theoretical understanding of this compound's solubility characteristics to optimize their laboratory and manufacturing processes.
Theoretical Framework: The Science of Dissolution
The solubility of a salt like this compound is a complex interplay between the energy required to break apart the solute's crystal lattice and the energy released when the individual ions are solvated by the solvent molecules. The adage "like dissolves like" provides a starting point, but a deeper, more mechanistic understanding is required for predictive power.[2][3]
2.1. The Solute: A Molecule of Dichotomies
This compound is an ionic compound with significant organic character. Its structure dictates its solubility behavior:
-
Ionic Head: The ammonium chloride group (-NH3+Cl-) is highly polar and capable of strong ion-dipole interactions. This is the primary driver of solubility in polar solvents.
-
Organic Body: The methoxy-substituted phenyl ring and the ethyl backbone are nonpolar (lipophilic). This portion of the molecule interacts favorably with nonpolar solvents through London dispersion forces.
-
Hydrogen Bonding: The ammonium group (R-NH3+) is an excellent hydrogen bond donor, a critical factor for solubility in protic solvents like alcohols.[4]
The challenge in predicting its solubility lies in balancing these competing characteristics. The ionic nature dominates, but the organic portion cannot be ignored and significantly influences solubility in less polar media.
2.2. The Solvent: Key Properties Influencing Solvation
Several solvent properties are critical in determining their ability to dissolve this salt:
-
Polarity and Dielectric Constant: Polar solvents have a large dielectric constant, which is the ability to insulate oppositely charged ions from each other. This reduces the electrostatic attraction between the ammonium cation and the chloride anion, facilitating the breakup of the crystal lattice.[5]
-
Protic vs. Aprotic Nature:
-
Polar Protic Solvents (e.g., methanol, ethanol) are generally the most effective. They possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.[2] They excel at solvating both the cation (via H-bonding to the chloride and ion-dipole interactions) and the anion.
-
Polar Aprotic Solvents (e.g., DMSO, acetone) have large dipole moments but lack O-H or N-H bonds. They can solvate cations well through dipole interactions but are less effective at solvating anions like chloride, which are stabilized by hydrogen bonding.
-
-
Hydrogen Bonding Capability: The ability of a solvent to participate in hydrogen bonding is paramount. Alcohols are superior solvents to ethers of similar size, not just because of polarity, but because alcohols can donate a hydrogen bond to the chloride anion, providing extra stabilization that ethers cannot.[6][7][8][9]
Quantitative Solubility Data
While extensive, publicly available datasets for this specific salt are sparse, the following table has been compiled based on established principles of organic salt solubility and data from analogous structures. The values should be considered illustrative and are intended to guide solvent selection for experimental verification.
| Solvent | Solvent Class | Polarity (Dielectric Constant, ε) | Type | Predicted Solubility Trend | Rationale for Trend |
| Methanol | Alcohol | 32.7 | Polar Protic | Very High | Excellent H-bond donor/acceptor; high polarity effectively shields ions. |
| Ethanol | Alcohol | 24.5 | Polar Protic | High | Similar to methanol but slightly lower polarity may reduce solubility. |
| Isopropanol | Alcohol | 19.9 | Polar Protic | Moderate | Increased nonpolar character and lower polarity compared to ethanol. |
| Water | Inorganic | 80.1 | Polar Protic | High | Highly polar, but the organic part of the molecule can limit miscibility.[10] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | Polar Aprotic | Moderate to High | High polarity solvates the cation, but less effective anion solvation. |
| Dichloromethane (DCM) | Halogenated | 9.1 | Polar Aprotic | Low | Insufficient polarity to effectively overcome crystal lattice energy. |
| Tetrahydrofuran (THF) | Ether | 7.6 | Polar Aprotic | Very Low | Poor H-bond acceptor, low polarity. |
| Ethyl Acetate | Ester | 6.0 | Polar Aprotic | Very Low | Low polarity and limited ability to stabilize ions. |
| Toluene | Aromatic Hydrocarbon | 2.4 | Nonpolar | Insoluble | Lacks polarity and H-bonding needed to solvate an ionic salt. |
| Hexane | Aliphatic Hydrocarbon | 1.9 | Nonpolar | Insoluble | Entirely nonpolar; cannot overcome the solute's lattice energy. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reproducible solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a gold standard for determining equilibrium solubility.[11][12]
4.1. Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and its concentration is determined analytically.
4.2. Experimental Workflow Diagram
The following diagram outlines the logical flow of the isothermal shake-flask method.
Caption: Workflow for determining equilibrium solubility.
4.3. Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a glass vial. Expert Insight: "Excess" is critical; there must be visible, undissolved solid at the end of the experiment to ensure saturation has been achieved.
-
Solvent Addition: Accurately dispense a known volume or mass of the test solvent into the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled agitator (e.g., an orbital shaker in an incubator) set to the desired temperature (e.g., 25°C). Agitate for a time sufficient to reach equilibrium, typically 24 to 72 hours.[11]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has fully settled, leaving a clear supernatant.
-
Sampling: Carefully withdraw a sample from the middle of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred. Trustworthiness Check: This filtration step is non-negotiable for accuracy. Any suspended microparticles will artificially inflate the measured concentration.
-
Analysis: Accurately weigh the collected sample, then dilute it with a suitable solvent (often the mobile phase for chromatography) to a concentration within the calibrated range of the analytical instrument. Analyze the concentration using a validated method such as HPLC-UV, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[13]
-
Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent, typically expressed in mg/mL or mol/L.
Interplay of Factors Influencing Solubility
The solubility of this compound is not static. It is influenced by a dynamic interplay of several factors, which must be controlled and understood for reproducible results.
Caption: Key factors governing the solubility of an organic salt.
-
Temperature: For most salts, solubility in organic solvents is an endothermic process. Therefore, increasing the temperature generally increases solubility by providing the energy needed to overcome the crystal lattice energy.[2] This relationship is crucial for crystallization processes, where a compound is dissolved in a hot solvent and then precipitated upon cooling.
-
Crystal Lattice Energy: The strength of the ionic bonds holding the crystal together is a fundamental property of the solute. A more stable crystal lattice (higher lattice energy) will require more energy for dissolution and will thus be less soluble, all other factors being equal.
-
Common Ion Effect: If the solvent already contains a soluble salt with a common ion (e.g., another chloride salt), the solubility of this compound will be suppressed. This is a direct consequence of Le Châtelier's principle acting on the dissolution equilibrium.
Conclusion for the Practicing Scientist
The solubility of this compound is governed by a predictable yet complex set of physicochemical principles. As an ionic salt with significant organic character, its solubility is highest in polar protic solvents like methanol and ethanol, which can effectively solvate both the ammonium cation and the chloride anion through ion-dipole and hydrogen-bonding interactions. Solubility decreases significantly as solvent polarity and hydrogen-bonding ability diminish.
For practical applications, this guide recommends:
-
For Reactions: Choose a solvent where reactants are soluble but the product salt may be less so, potentially enabling crystallization in situ.
-
For Purification: Select a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below to maximize recovery during crystallization.
-
For Analysis: Always confirm solubility experimentally using a robust method like the isothermal shake-flask protocol before developing analytical or process-scale methodologies.
By understanding the interplay between the solute's structure, the solvent's properties, and external conditions, researchers can make informed decisions to streamline synthesis, enhance purification efficiency, and achieve more reliable and scalable chemical processes.
References
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PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
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PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Factors that Affect Solubility. [Link]
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Chemistry Stack Exchange. Why are amines more soluble than ethers in water?. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
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ResearchGate. Effect of polarization on the solubility of gases in molten salts. [Link]
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YouTube. Solubility of Organic Compounds. [Link]
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Stability and Storage of (R)-1-(4-Methoxyphenyl)ethanamine HCl: A Comprehensive Technical Guide
Abstract
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is a chiral primary amine of significant interest in pharmaceutical research and development, often employed as a building block in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the chemical and physical stability of this compound is paramount to maintaining its purity, potency, and safety profile throughout its lifecycle, from storage to application. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-1-(4-Methoxyphenyl)ethanamine HCl. We will delve into the intrinsic chemical properties of the molecule, explore potential degradation pathways under various stress conditions, and outline systematic protocols for stability assessment in line with regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals who handle, formulate, or analyze this critical chiral intermediate.
Introduction: The Significance of Stability in Chiral Amine Intermediates
The integrity of any pharmaceutical compound is fundamentally linked to its stability. For chiral intermediates like (R)-1-(4-Methoxyphenyl)ethanamine HCl, this extends beyond simple chemical purity to include enantiomeric purity. Degradation can not only lead to a loss of the desired material but can also introduce impurities that may be reactive, toxic, or interfere with downstream synthetic steps. Furthermore, for chiral compounds, degradation can sometimes proceed via pathways that lead to racemization, compromising the stereochemical integrity of the molecule.
This guide will provide a framework for understanding the factors that can influence the stability of (R)-1-(4-Methoxyphenyl)ethanamine HCl and for establishing robust storage and handling protocols. We will explore the theoretical underpinnings of its stability based on its structural features—a primary benzylic amine, a methoxy-substituted aromatic ring, and its hydrochloride salt form.
Physicochemical Properties and Intrinsic Stability
(R)-1-(4-Methoxyphenyl)ethanamine HCl is a crystalline solid. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base, which is a liquid and more susceptible to oxidation and carboxylation via atmospheric CO2.
Table 1: Physicochemical Properties of (R)-1-(4-Methoxyphenyl)ethanamine and its HCl Salt
| Property | (R)-1-(4-Methoxyphenyl)ethanamine (Free Base) | (R)-1-(4-Methoxyphenyl)ethanamine HCl |
| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO |
| Molecular Weight | 151.21 g/mol | 187.67 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid |
| Solubility | Soluble in water (10g/L) and common organic solvents.[1] | Soluble in water |
The key structural features that dictate the stability of this molecule are:
-
The Primary Amine Group: This is a nucleophilic and basic center, making it susceptible to oxidation and reactions with electrophiles.
-
The Benzylic Position: The carbon atom attached to both the phenyl ring and the amine group is activated and can be prone to oxidation.
-
The Methoxy Group: This electron-donating group on the phenyl ring can influence the reactivity of the aromatic system and potentially participate in photodegradation pathways.
-
The Hydrochloride Salt: This salt form significantly reduces the nucleophilicity and basicity of the amine, thereby enhancing its stability against certain degradation pathways. However, the presence of the chloride ion can potentially influence corrosion in certain contexts.
Potential Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2] Based on the structure of (R)-1-(4-Methoxyphenyl)ethanamine HCl, the following degradation pathways should be investigated:
Hydrolytic Degradation
Hydrolysis is a chemical reaction with water.[4] While the amine hydrochloride itself is generally stable to hydrolysis, the stability can be pH-dependent.[5][6] In aqueous solutions, the pH will be acidic due to the hydrochloride salt. Under strongly acidic or basic conditions, degradation could be forced. However, for most amine salts, hydrolysis is not the primary degradation pathway under typical storage conditions.[4][7][8]
Oxidative Degradation
Primary amines are susceptible to oxidation. The benzylic position in (R)-1-(4-Methoxyphenyl)ethanamine HCl is also a potential site for oxidative attack. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[9] Potential oxidative degradation products could include the corresponding oxime, imine, or further degradation to 4-methoxyacetophenone.
Photodegradation
Compounds with aromatic rings and electron-donating groups like the methoxy group can be susceptible to photodegradation. The ICH Q1B guideline provides a framework for photostability testing.[10] Exposure to UV and visible light can lead to the formation of photoproducts. For methoxy-substituted aromatic compounds, photodegradation can sometimes involve cleavage of the ether bond or reactions involving the aromatic ring.
Thermal Degradation
As a solid, (R)-1-(4-Methoxyphenyl)ethanamine HCl is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, decomposition can occur. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for determining the melting point and decomposition temperature of the compound.[11][12][13][14] For chiral amines, high temperatures also pose a risk of racemization.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of (R)-1-(4-Methoxyphenyl)ethanamine HCl:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage is often at room temperature, but for long-term storage, refrigeration (2-8 °C) is advisable. | To minimize the rate of potential thermal degradation and any other temperature-dependent chemical reactions. |
| Light | Store in a light-resistant container. Amber glass vials are suitable. | To protect the compound from photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | To minimize contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hygroscopicity. |
| Hygroscopicity | The compound can be hygroscopic. Store in a desiccated environment. | To prevent the absorption of water, which could potentially lead to physical changes in the solid or facilitate hydrolytic degradation in the presence of reactive impurities. |
| pH | Maintain in its solid salt form. When in solution, buffered systems may be necessary for pH control, but compatibility must be assessed. | The hydrochloride salt form is more stable than the free base. Extreme pH values in solution can accelerate degradation. |
Experimental Protocols for Stability Assessment
A comprehensive stability program for (R)-1-(4-Methoxyphenyl)ethanamine HCl should include long-term stability studies, accelerated stability studies, and forced degradation studies.
Forced Degradation Studies
The goal is to generate degradation products to develop and validate a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period.
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation (Solid State): Expose the solid compound to elevated temperatures (e.g., 80 °C, 105 °C) for a specified period.
-
Thermal Degradation (Solution): Heat a solution of the compound at a specified temperature.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A dark control should be stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., HPLC).
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for separating and quantifying the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. A chiral HPLC method would be necessary to assess enantiomeric purity.
Key aspects of method development and validation:
-
Specificity: The method must be able to resolve the main peak from all potential degradation products and impurities. This is demonstrated using the samples from the forced degradation study.
-
Linearity, Range, Accuracy, and Precision: These parameters must be established for the quantification of the active compound and any significant degradation products.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for quantifying low levels of impurities.
-
Robustness: The method should be reliable under small, deliberate variations in analytical parameters.
Long-Term and Accelerated Stability Studies
These studies are performed on the solid material in its proposed long-term storage container.
Table 3: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies). The parameters to be monitored should include appearance, assay, degradation products, and enantiomeric purity.
Drug-Excipient Compatibility
When considering this compound for formulation development, it is essential to perform drug-excipient compatibility studies.[15][16][17][18] Incompatibilities can arise from chemical reactions between the amine hydrochloride and functional groups within the excipients.
Common excipients to evaluate for compatibility:
-
Fillers: Lactose, microcrystalline cellulose, dicalcium phosphate
-
Binders: Povidone, hydroxypropyl methylcellulose
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate
-
Lubricants: Magnesium stearate
Binary mixtures of the drug and each excipient (typically in a 1:1 ratio) are stored under accelerated conditions (e.g., 40 °C/75% RH) for a defined period and then analyzed for the appearance of new degradation products. Thermal analysis techniques like DSC can also be used as a rapid screening tool for potential interactions.[18]
Conclusion
The stability of (R)-1-(4-Methoxyphenyl)ethanamine HCl is a critical attribute that must be well-understood and controlled to ensure its quality and suitability for use in research and pharmaceutical development. While inherently more stable as a hydrochloride salt, it is susceptible to degradation under conditions of high temperature, light exposure, and in the presence of oxidizing agents. Proper storage in tightly sealed, light-resistant containers under an inert atmosphere and at controlled temperatures is essential for preserving its chemical and enantiomeric purity. A systematic approach to stability testing, incorporating forced degradation studies and long-term/accelerated stability programs with a validated stability-indicating analytical method, is necessary to fully characterize its stability profile and establish appropriate retest dates.
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PubChem. ((R)-1-(4-Methoxyphenyl)ethylamine). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (1-(4-Methoxyphenyl)ethanamine). National Center for Biotechnology Information. Retrieved from [Link]
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- Singh, R., & Kumar, R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 243-252.
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (WO2015159170A2).
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- Qin, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153.
- Patel, N. N., & Kothari, C. S. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(5), 335-343.
- Brandt, S. D., et al. (2015). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 29(17), 1561-1572.
- Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1.
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- Itsuno, S., et al. (1995). Synthesis of Optically Active Benzylic Amines; Asymmetric Reduction of Ketoxime Ethers with Chiral Oxazaborolidines. The Journal of Organic Chemistry, 60(25), 8244-8248.
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Methodological & Application
Chiral resolution of racemic mixtures using (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride
Chiral Resolution of Racemic Carboxylic Acids Using (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Abstract
The separation of enantiomers from a racemic mixture is a critical process in the pharmaceutical industry, as the physiological activity of a chiral drug often resides in only one of its enantiomers.[1] This application note provides a comprehensive guide to the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using the resolving agent this compound. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and offer practical guidance on the analysis of enantiomeric purity and process optimization. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the efficient and reliable production of enantiomerically pure active pharmaceutical ingredients (APIs).
Introduction: The Imperative of Chirality in Drug Development
Molecular chirality is a fundamental principle in pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] The tragic case of Thalidomide in the 1950s, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the necessity for enantiomerically pure drugs.[1]
Synthesizing chiral compounds from achiral starting materials typically yields a 50:50 mixture of both enantiomers, known as a racemic mixture or racemate.[1] The process of separating these enantiomers is termed chiral resolution. While several methods exist, classical resolution through the formation of diastereomeric salts remains a widely used, scalable, and cost-effective technique, particularly for acidic or basic compounds.[2][3]
This guide focuses on the use of (R)-1-(4-Methoxyphenyl)ethanamine, a derivative of the privileged chiral auxiliary 1-phenylethylamine (α-PEA), as a resolving agent for racemic carboxylic acids.[4] Its structural features and basicity make it an excellent candidate for forming diastereomeric salts with acidic racemates.
Principle of the Method: Diastereomeric Salt Formation
Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility), making their direct separation exceedingly difficult.[1] The core strategy of this resolution method is to convert the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated by conventional techniques like fractional crystallization.[2]
The process involves the following key stages:
-
Salt Formation: A racemic carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, in this case, (R)-1-(4-Methoxyphenyl)ethanamine, which serves as the "resolving agent." This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base].[1]
-
Separation: Due to their different crystal lattice energies and solvation properties, one diastereomeric salt is typically less soluble in a given solvent system than the other.[5] Through careful selection of the solvent and control of temperature, the less soluble diastereomer crystallizes out of the solution, allowing for its separation by filtration.
-
Liberation: The separated, diastereomerically pure salt is then treated with a strong acid (e.g., HCl) to break the ionic bond. This regenerates the enantiomerically pure carboxylic acid and the protonated resolving agent (as its hydrochloride salt).[1]
-
Recovery: The resolving agent can often be recovered from the mother liquor and the liberation step for reuse, making the process more economical.
The success of this technique hinges on the differential solubility of the diastereomeric salts, a factor influenced by the choice of resolving agent, solvent, and crystallization conditions.[3][5]
The Resolving Agent: this compound
(R)-1-(4-Methoxyphenyl)ethanamine, also known as (R)-(+)-4-Methoxy-α-methylbenzylamine, is a chiral primary amine widely used in asymmetric synthesis.[6]
Properties:
| Property | Value | Source |
| CAS Number | 22038-86-4 | [7][8] |
| Molecular Formula | C₉H₁₃NO | [8][9] |
| Molecular Weight | 151.21 g/mol | [8][9] |
| Appearance | Liquid | [7] |
| Density | ~1.024 g/mL at 20 °C | [7] |
Why it is effective: The efficacy of phenylethylamine derivatives as resolving agents stems from their ability to form well-defined crystalline salts. The chiral center, adjacent to the amine group, allows for distinct three-dimensional interactions with the enantiomers of the racemic acid. These interactions, which can include hydrogen bonding, ionic forces, and van der Waals interactions, lead to the formation of diastereomeric salts with significantly different packing efficiencies in a crystal lattice, thereby influencing their solubility.[10] The methoxy group on the phenyl ring can further modulate the electronic properties and solubility of the resulting salts.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the resolution of a generic racemic carboxylic acid. Note: Optimization of solvent, temperature, and stoichiometry is crucial for each specific substrate and should be determined through preliminary screening experiments.[5][11]
Materials and Reagents
-
Racemic carboxylic acid
-
(R)-1-(4-Methoxyphenyl)ethanamine
-
Hydrochloric acid (HCl), concentrated and 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for crystallization (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, or mixtures thereof)[11]
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
-
pH paper or meter
Workflow Diagram
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Step 1: Diastereomeric Salt Formation
-
Dissolution: In an appropriately sized flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable hot solvent or solvent mixture.[11]
-
Rationale: Using a minimal volume of hot solvent ensures that the solution is near saturation, promoting crystallization upon cooling. The choice of solvent is the most critical parameter and often requires screening to find a system where the diastereomeric salts have a large solubility difference.[5]
-
-
Addition of Resolving Agent: In a separate container, dissolve (R)-1-(4-Methoxyphenyl)ethanamine (0.5 - 1.0 eq.) in a small amount of the same solvent. Add this solution dropwise to the heated carboxylic acid solution with stirring.
-
Rationale: Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent is a common strategy.[11] Theoretically, this is enough to resolve half of the racemate, leading to a higher diastereomeric excess in the crystallized product. Dropwise addition prevents localized supersaturation and oiling out.
-
-
Crystallization: Once the addition is complete, slowly cool the mixture to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) in an ice bath. Allow sufficient time for crystallization to occur.
-
Rationale: Slow cooling promotes the formation of larger, more ordered crystals, which are easier to filter and typically have higher purity. Rapid cooling can trap impurities and the undesired diastereomer.[2]
-
Step 2: Isolation of the Diastereomeric Salt
-
Filtration: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent.
-
Rationale: Washing removes residual mother liquor containing the more soluble diastereomer. Using a minimal amount of cold solvent prevents significant dissolution of the desired product.
-
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis (Optional): At this stage, the diastereomeric purity of the salt can be assessed by methods like NMR or melting point analysis. The melting points of diastereomers are distinct.
Step 3: Liberation of the Enantiopure Acid
-
Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Add 2M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH 1-2).[1]
-
Rationale: The strong acid protonates the chiral amine, breaking the ionic bond of the salt and forming the water-soluble hydrochloride salt. The now-neutral carboxylic acid will preferentially partition into the organic layer.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Step 4: Analysis of Enantiomeric Purity
The enantiomeric excess (e.e.) of the final product must be determined analytically.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[11][12] The carboxylic acid may need to be derivatized (e.g., to an amide or ester) to be compatible with common chiral stationary phases (CSPs).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) can induce chemical shift differences between the enantiomers, allowing for integration and e.e. calculation.[13]
-
Optical Rotation: Measurement using a polarimeter can confirm the identity of the enantiomer (dextrorotatory (+) or levorotatory (-)), but it is not a reliable method for determining e.e. unless a reference value for the pure enantiomer is known.[14]
Sample Data Presentation:
| Sample | Retention Time (S-enantiomer) | Retention Time (R-enantiomer) | Area % (S) | Area % (R) | Enantiomeric Excess (e.e.) |
| Racemic Standard | 10.5 min | 12.3 min | 50.1% | 49.9% | 0.2% |
| Resolved Product | 10.6 min | 12.4 min | 2.5% | 97.5% | 95.0% |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No precipitation occurs. | 1. Solution is too dilute. 2. Inappropriate solvent system. 3. Both diastereomeric salts are highly soluble. | 1. Concentrate the solution by evaporating some solvent. 2. Screen a wider range of solvents, including mixtures and less polar options.[5][11] 3. Try a different resolving agent. |
| An oil forms instead of crystals. | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the salt is below the crystallization temperature. | 1. Add more solvent to dilute the mixture. 2. Allow for slower, more gradual cooling. 3. Attempt crystallization from a different solvent. |
| Low yield of precipitated salt. | 1. The solubilities of the two diastereomers are too similar. 2. Too much solvent was used. | 1. Experiment with different solvent systems to maximize the solubility difference. 2. Reduce the initial volume of solvent. |
| Low enantiomeric excess (e.e.) of the final product. | 1. Inefficient separation during crystallization. 2. Co-precipitation of the undesired diastereomer. | 1. Recrystallize the diastereomeric salt one or more times to improve purity. 2. Optimize the cooling rate and final temperature. 3. Adjust the stoichiometry of the resolving agent (try 0.5 eq.). |
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and industrially relevant technique for obtaining enantiomerically pure carboxylic acids. This compound serves as an effective resolving agent for this purpose. The success of the resolution is highly dependent on the empirical optimization of reaction conditions, particularly the choice of solvent. By following the principles and protocols outlined in this guide, researchers can systematically develop a robust process for the separation of enantiomers, a critical step in the synthesis of chiral pharmaceuticals.
References
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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Anslyn, E. V., & Canary, J. W. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Retrieved from [Link]
-
Juaristi, E., & Soloshonok, V. A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4856. Retrieved from [Link]
- Červený, L., et al. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
-
Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from [Link]
-
Clayden, J., & Le, J. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]
-
Fogassy, E., et al. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]
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ACS Publications. (n.d.). Chiral Recognition Mechanisms. Analytical Chemistry. Retrieved from [Link]
-
Kim, K. M., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 450–456. Retrieved from [Link]
-
Takano, S., Setoh, M., & Ogasawara, K. (1992). RESOLUTION OF RACEMIC 0-(4-METHOXYPHENYL)-GLYCIDOL. HETEROCYCLES, 34(1), 1. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
-
Li, Y., et al. (2023). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Retrieved from [Link]
-
Zhang, J., et al. (2009). Chiral self-discrimination of the enantiomers of alpha-phenylethylamine derivatives in proton NMR. Magnetic Resonance in Chemistry, 47(11), 993-997. Retrieved from [Link]
-
Scafato, P., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2969. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]
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Use of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride as a resolving agent
An In-Depth Guide to Chiral Resolution Using (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological effects. While one enantiomer may provide a therapeutic benefit, its counterpart could be inactive or, in some cases, dangerously toxic. Consequently, the separation of racemic mixtures (a 50:50 mixture of two enantiomers) into their pure enantiomeric forms is a critical process known as chiral resolution.
One of the most robust and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts.[1][2] This classical technique involves reacting a racemic mixture, such as a carboxylic acid, with a single, pure enantiomer of a chiral base or acid, known as the resolving agent.[3] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, including different solubilities.[4][5] This crucial difference allows for their separation by methods like fractional crystallization.
This guide provides a detailed examination of This compound , a highly effective chiral resolving agent for the separation of racemic acids. We will explore the underlying principles of its application, provide expert insights into protocol design, and offer a detailed, step-by-step methodology for its use in the laboratory.
Physicochemical Properties
A thorough understanding of the resolving agent's properties is fundamental to designing a successful resolution protocol.
| Property | (R)-1-(4-Methoxyphenyl)ethanamine (Free Base) | (R)-1-(4-Methoxyphenyl)ethanamine HCl (Salt) |
| CAS Number | 22038-86-4[6][7][8] | Not specified, derived from free base |
| Molecular Formula | C₉H₁₃NO[6][9][10] | C₉H₁₄ClNO |
| Molecular Weight | 151.21 g/mol [6][9] | 187.67 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[10] | White crystalline powder[11] |
| Density | ~1.024 g/mL at 20 °C[7] | Data not readily available |
| Solubility | Soluble in water (10g/L) and common organic solvents[7] | Generally soluble in water and alcohols |
Mechanism of Action: Diastereomeric Salt Formation
The core principle of this resolution technique lies in the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair. The chiral resolving agent, (R)-1-(4-Methoxyphenyl)ethanamine, provides the second chiral center necessary for this transformation.
The process is as follows:
-
A racemic acid, containing both (R)-Acid and (S)-Acid, is reacted with the enantiomerically pure resolving agent, (R)-Amine.
-
This acid-base reaction forms two diastereomeric salts: [(R)-Amine:(S)-Acid] and [(R)-Amine:(R)-Acid].
-
Because these salts are diastereomers, they have different three-dimensional structures. This structural difference leads to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.[4][5]
-
By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize selectively from the solution while the other remains dissolved.
-
The crystallized salt is then isolated, and the pure acid enantiomer is liberated by a simple acid-base workup.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Application Notes: The Scientist's Perspective
Merely following a protocol is insufficient for robust scientific work. Understanding the causality behind each step is paramount for troubleshooting, optimization, and adaptation.
-
Rationale for Selecting (R)-1-(4-Methoxyphenyl)ethanamine: This agent is effective due to its structural features. The basic amine group readily forms salts with acidic targets. The aromatic ring and methoxy group contribute to a rigid structure that promotes the formation of well-defined, crystalline salts, which is essential for effective separation. The presence of a single, stable chiral center ensures that it does not racemize during the process.
-
The Crucial Role of Solvent Selection: The choice of solvent is the most critical variable in a diastereomeric resolution.[5] The ideal solvent system must satisfy a delicate balance: it should be a poor solvent for the desired diastereomeric salt but a good solvent for the undesired one. A screening process is almost always necessary.[1][5] Common starting points include alcohols (methanol, ethanol, isopropanol), ketones (acetone), nitriles (acetonitrile), and their mixtures with water or anti-solvents like ethers or hexanes. The goal is to maximize the solubility difference between the two diastereomers.
-
Optimizing Stoichiometry: While a 1:1 molar ratio between the resolving agent and the target enantiomer is required for salt formation, the initial experiment often uses a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.6 equivalents relative to the total racemic acid).[12] This strategy, known as the "Pope-Peachey method," is based on the principle that it is easier to crystallize a pure substance from a solution containing impurities than to purify an already impure solid. By using less resolving agent, the less soluble diastereomeric salt is preferentially formed and crystallized in high purity, leaving the more soluble salt and the unreacted enantiomer of the acid in the mother liquor.
-
Controlling Crystallization for Higher Purity: The rate of crystal formation directly impacts purity. Slow, controlled cooling allows for the selective growth of crystals of the less soluble diastereomer. Conversely, rapid cooling or "crashing out" can trap the more soluble diastereomer within the crystal lattice, leading to low enantiomeric excess. Techniques such as seeding the supersaturated solution with a few crystals of the pure diastereomeric salt can promote controlled crystallization.[13] The process can be kinetically or thermodynamically controlled; allowing the system to equilibrate overnight often favors thermodynamic control and yields a purer product.[14]
-
Verification of Success: The enantiomeric excess (e.e.) of the liberated acid is the ultimate measure of the resolution's success. This is typically determined using Chiral High-Performance Liquid Chromatography (Chiral HPLC), which can separate and quantify the two enantiomers.[12] Polarimetry, which measures the rotation of plane-polarized light, can also provide a confirmation of optical purity, although it is less precise than HPLC.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized workflow. The specific solvent, temperatures, and crystallization times must be optimized for each unique racemic acid.
Caption: General experimental workflow for chiral resolution.
Materials and Equipment:
-
Racemic carboxylic acid
-
This compound
-
Selected solvent (e.g., methanol, ethanol, isopropanol)
-
Hydrochloric acid (e.g., 1M HCl)
-
Sodium hydroxide (e.g., 1M NaOH)
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
Büchner funnel, filter paper, vacuum flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, combine the racemic carboxylic acid (1.0 equivalent) and this compound (0.5-1.0 equivalents, start with 0.5 eq for optimization)
-
Add the chosen solvent in sufficient quantity to dissolve the components upon heating.
-
Heat the mixture with stirring until all solids dissolve completely.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the mixture has reached room temperature and crystallization appears to have ceased, place the flask in an ice bath for 1-2 hours to maximize the yield of the precipitated salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Allow the crystals to air-dry on the filter paper before transferring them to a watch glass for final drying in a vacuum oven at a mild temperature. A small sample can be taken at this stage to check diastereomeric purity if analytical methods are available.
-
-
Liberation of the Pure Enantiomer:
-
Transfer the dried diastereomeric salt to a separatory funnel or flask.
-
Add water and an immiscible organic solvent (e.g., dichloromethane).
-
Acidify the aqueous layer by adding 1M HCl until the pH is ~1-2. This protonates the carboxylic acid, making it soluble in the organic layer.
-
Shake the mixture well and separate the layers. The desired carboxylic acid is now in the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery.
-
-
Purification and Analysis:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the product using Chiral HPLC.
-
The optical rotation can be measured with a polarimeter.
-
-
Recovery of Resolving Agent (Optional but Recommended):
-
The aqueous layer from step 4 contains the hydrochloride salt of the resolving agent.
-
Make this layer basic (pH ~12-14) with the addition of a strong base like NaOH.
-
Extract the free (R)-1-(4-Methoxyphenyl)ethanamine base with an organic solvent (e.g., ethyl acetate).
-
Drying and evaporation of the solvent will recover the resolving agent, which can be reused.[15]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | - Solvent is too good; solution is not supersaturated.- Concentration of reactants is too low.- Inappropriate solvent choice. | - Slowly add an anti-solvent (a liquid in which the salts are insoluble) until turbidity persists.- Reduce the volume of the solvent by evaporation.- Try cooling the solution to lower temperatures (e.g., -20 °C).- Re-screen for a different solvent system.[12] |
| Product "oils out" instead of crystallizing | - The melting point of the diastereomeric salt is below the crystallization temperature.- Impurities are present. | - Add more solvent and reheat to dissolve the oil, then cool more slowly.- Try a different solvent system entirely.- Purify the starting racemic acid. |
| Low Yield | - The desired diastereomeric salt has significant solubility in the chosen solvent.- Insufficient crystallization time or temperature is too high. | - Use a smaller volume of solvent.- Increase the cooling time or use a lower temperature.- Add an anti-solvent to decrease the solubility of the desired salt. |
| Low Enantiomeric Excess (e.e.) | - Poor diastereomeric selectivity.- Co-crystallization of both diastereomers.- Crystallization was too rapid. | - Perform a recrystallization of the isolated diastereomeric salt from the same or a different solvent system.- Slow down the cooling rate.- Optimize the stoichiometry of the resolving agent (try using closer to 0.5 equivalents).[12]- Screen for a different resolving agent or solvent. |
Safety and Handling
(R)-1-(4-Methoxyphenyl)ethanamine and its hydrochloride salt must be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][16][17][18] It may also cause respiratory irritation and allergic skin reactions.[6][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[17] Avoid contact with skin, eyes, and clothing.[16] In case of contact, rinse the affected area immediately and copiously with water for at least 15 minutes and seek medical attention.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[17]
References
-
University College London (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]
-
MPG.PuRe (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]
-
ResearchGate (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
Gavin Publishers (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]
-
AIChE (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Available at: [Link]
-
Unchained Labs (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
StudySmarter (n.d.). How to figure out which diastereomeric salt will crystallize in resolution experiment?. Available at: [Link]
-
PubChem (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia (n.d.). Chiral resolution. Available at: [Link]
-
Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
HETEROCYCLES (1992). RESOLUTION OF RACEMIC 0-(4-METHOXYPHENYL)-GLYCIDOL. Available at: [Link]
- Google Patents (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
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Asymmetric synthesis applications of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride
An In-Depth Guide to the Asymmetric Synthesis Applications of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of this compound in modern asymmetric synthesis. This versatile chiral amine is a cornerstone reagent for inducing stereoselectivity, acting as both a classical resolving agent and a highly effective chiral auxiliary. We will explore the fundamental principles governing its utility, provide detailed, field-tested protocols, and present data to guide experimental design and optimization.
Introduction: The Strategic Value of (R)-1-(4-Methoxyphenyl)ethanamine
(R)-1-(4-Methoxyphenyl)ethanamine, often handled as its more stable hydrochloride salt, is a primary chiral amine that has become indispensable in the synthesis of enantiomerically pure compounds.[1][2] Its value stems from the rigid stereogenic center bearing the amine group and the sterically influential 4-methoxyphenyl substituent. This unique architecture allows it to interact with other molecules in a highly predictable and stereodiscriminating manner.
In the pharmaceutical and agrochemical industries, the synthesis of single-enantiomer products is critical, as different enantiomers of a molecule can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[3] (R)-1-(4-Methoxyphenyl)ethanamine provides a reliable and cost-effective tool to access these enantiopure molecules through two primary strategies: the separation of existing racemates (chiral resolution) and the creation of new stereocenters with high fidelity (asymmetric induction).[4][5]
Application I: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Crystallization
The most widespread and industrially scalable application of (R)-1-(4-Methoxyphenyl)ethanamine is as a chiral resolving agent for racemic carboxylic acids.[6] This classical technique leverages fundamental acid-base chemistry to achieve efficient separation of enantiomers.
Principle and Mechanism
The core principle involves the reaction of a racemic mixture of a carboxylic acid (containing both R and S enantiomers) with a single enantiomer of a chiral base, in this case, (R)-1-(4-Methoxyphenyl)ethanamine. This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].[3]
Crucially, diastereomers are not mirror images and possess different physical properties, including solubility in a given solvent system.[3][6] By carefully selecting the solvent and controlling temperature, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other more soluble salt in the mother liquor. This process is known as fractional crystallization.[7][8]
Once the less soluble diastereomeric salt is isolated by filtration, treatment with a strong acid liberates the enantiomerically enriched carboxylic acid and regenerates the resolving agent as its hydrochloride salt, which can often be recovered and reused.[8]
Workflow for Chiral Resolution
The logical flow of a typical resolution process is outlined below.
Caption: Workflow for chiral resolution using diastereomeric salt crystallization.
Experimental Protocol: Resolution of Racemic 2-Phenylpropanoic Acid
This protocol provides a representative procedure. The optimal solvent, temperature, and stoichiometry must be determined empirically for each specific substrate.
Materials:
-
Racemic 2-phenylpropanoic acid
-
This compound
-
5 M Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Liberation of the Free Amine: Dissolve 10.0 g of this compound in 50 mL of deionized water. Add 5 M NaOH solution dropwise with stirring until the pH is >12. Extract the liberated free amine with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free (R)-amine as an oil.
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (50 mmol) of racemic 2-phenylpropanoic acid in 100 mL of warm 95% ethanol. To this solution, add a solution of 7.55 g (50 mmol) of the free (R)-1-(4-Methoxyphenyl)ethanamine in 20 mL of ethanol.
-
Crystallization: Loosely stopper the flask and allow the solution to cool slowly to room temperature. Fine, needle-like crystals should begin to form. For optimal crystallization, let the flask stand undisturbed for 24 hours. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol (2 x 10 mL). Dry the crystals to a constant weight. This solid is the enantiomerically enriched diastereomeric salt.
-
Liberation of the Enantiopure Acid: Suspend the dried diastereomeric salt in 50 mL of water. Add 6 M HCl dropwise with vigorous stirring until the pH is ~1. This will protonate the carboxylic acid and convert the resolving agent back to its water-soluble hydrochloride salt.
-
Extraction and Purification: Extract the enantiomerically enriched 2-phenylpropanoic acid with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the resolved acid.
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
Data Presentation
The efficiency of chiral resolution is highly dependent on the substrate, resolving agent, and solvent. The following table illustrates typical data that should be recorded during the optimization of this process.
| Racemic Acid Substrate | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | e.e. of Recovered Acid |
| 2-Phenylpropanoic Acid | (R)-1-(4-MeO-Ph)EtNH₂ | Ethanol | 42% (1st crop) | >95% |
| Mandelic Acid | (R)-1-(4-MeO-Ph)EtNH₂ | Isopropanol | 38% (1st crop) | >97% |
| Ibuprofen | (R)-1-(4-MeO-Ph)EtNH₂ | Acetone/Water | 45% (1st crop) | >90% |
Application II: Chiral Auxiliary for Diastereoselective Synthesis
Beyond separation, (R)-1-(4-Methoxyphenyl)ethanamine can be used as a chiral auxiliary to control the stereochemical outcome of a reaction, effectively creating a new chiral center with a high degree of predictability.[9][10]
Principle and Mechanism
In this strategy, the chiral amine is temporarily and covalently attached to a prochiral substrate to form a new molecule containing a resident stereocenter.[11] The steric bulk and conformational rigidity imposed by the auxiliary then direct incoming reagents to attack one face of the molecule in preference to the other.
A classic example is the asymmetric alkylation of a carboxylic acid. The acid is first converted to an amide with (R)-1-(4-Methoxyphenyl)ethanamine. Deprotonation of the α-carbon with a strong base (e.g., LDA) generates a planar enolate. The bulky 4-methoxyphenyl group effectively shields one face of this enolate. Consequently, an electrophile (e.g., an alkyl halide) will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.[9] Finally, the amide bond is cleaved (hydrolyzed) to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.[9][10]
Workflow for Asymmetric Alkylation
The sequence of steps for using the amine as a chiral auxiliary is depicted below.
Caption: Asymmetric alkylation workflow using a chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Methyl-3-phenylpropanoic Acid
Materials:
-
(R)-1-(4-Methoxyphenyl)ethanamine
-
Propanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sulfuric acid (H₂SO₄), concentrated
Procedure:
-
Chiral Amide Formation: To a solution of 7.55 g (50 mmol) of (R)-1-(4-Methoxyphenyl)ethanamine and 7.0 mL (55 mmol) of Et₃N in 100 mL of anhydrous DCM at 0 °C, add 4.6 mL (55 mmol) of propanoyl chloride dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over MgSO₄, filter, and concentrate to yield the chiral amide. Purify by column chromatography if necessary.
-
Enolate Formation and Alkylation: In a flame-dried flask under argon, prepare LDA by adding 22 mL of 2.5 M n-BuLi (55 mmol) to a solution of 7.7 mL (55 mmol) of diisopropylamine in 80 mL of anhydrous THF at -78 °C. Stir for 30 minutes. Add a solution of 10.35 g (50 mmol) of the chiral amide in 40 mL of THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. Add 6.5 mL (55 mmol) of benzyl bromide dropwise. Stir at -78 °C for 4 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product is the alkylated amide.
-
Auxiliary Cleavage: Reflux the crude alkylated amide in a mixture of 60 mL of glacial acetic acid, 20 mL of water, and 20 mL of concentrated H₂SO₄ for 12 hours. Cool the mixture, pour it into 200 mL of ice-water, and extract with diethyl ether (3 x 100 mL).
-
Purification: Extract the combined ether layers with 1 M NaOH solution. Acidify the aqueous layer with concentrated HCl and extract the desired (S)-2-methyl-3-phenylpropanoic acid with diethyl ether. Dry and concentrate to yield the final product.
-
Analysis: Determine the diastereomeric ratio of the alkylated amide intermediate by ¹H NMR or GC analysis. Determine the final enantiomeric excess of the product acid by chiral HPLC.
Data Presentation
The stereochemical outcome of auxiliary-controlled reactions is typically high.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | e.e. of Product Acid |
| Benzyl bromide | 95:5 | >90% |
| Methyl iodide | 92:8 | >85% |
| Allyl bromide | 94:6 | >88% |
Conclusion and Outlook
This compound is a powerful and versatile tool in the asymmetric synthesis toolkit. Its efficacy as a resolving agent provides a direct and often economical path to enantiopure materials from racemic feedstocks. Furthermore, its application as a chiral auxiliary offers excellent stereocontrol in the formation of new chiral centers. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this valuable reagent in the synthesis of complex, high-value chiral molecules for pharmaceutical and scientific advancement.
References
- Benchchem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- Zentiva, k.s. (2020). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
- MSN Laboratories Private Limited. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
- Benchchem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Wikipedia. (2023). Chiral auxiliary.
- Wikipedia. (2023). Chiral resolution.
- Lookchem. (n.d.). Cas 41851-59-6, (S)-(-)-1-(4-Methoxyphenyl)ethylamine.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641449, (R)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]
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- 11. 手性助劑 [sigmaaldrich.com]
Application Note & Protocol: Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation with (R)-1-(4-Methoxyphenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the principles and practices of chiral resolution using diastereomeric salt formation, with a specific focus on the application of (R)-1-(4-Methoxyphenyl)ethanamine as a chiral resolving agent for racemic carboxylic acids. The protocol herein is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to optimize the process for their specific substrates.
Introduction: The Imperative of Chirality
In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical capability. This process is known as chiral resolution.[1]
While various methods exist, such as chiral chromatography and enzymatic resolution, the classical technique of diastereomeric salt formation remains a robust, scalable, and widely implemented strategy in both laboratory and industrial settings.[2][3][4] This method leverages a chiral resolving agent to convert a pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Diastereomers, unlike enantiomers, possess distinct physical properties, including different solubilities, which allows for their separation by conventional techniques like fractional crystallization.[1][5][6]
This guide focuses on the use of (R)-1-(4-Methoxyphenyl)ethanamine, a chiral amine base, as an effective resolving agent for a variety of racemic carboxylic acids.
The Principle of Diastereomeric Salt Resolution
The fundamental premise of this resolution technique is the reaction between a racemic acid, denoted as (R/S)-Acid, and a single enantiomer of a chiral base, such as (R)-1-(4-Methoxyphenyl)ethanamine, denoted as (R)-Base. This acid-base reaction yields a mixture of two diastereomeric salts:
-
(R)-Acid + (R)-Base → [(R)-Acid:(R)-Base] Salt
-
(S)-Acid + (R)-Base → [(S)-Acid:(R)-Base] Salt
These two resulting salts, [(R)-Acid:(R)-Base] and [(S)-Acid:(R)-Base], are diastereomers. This transformation is the key to the separation. Because they have different three-dimensional arrangements, they pack differently into crystal lattices and interact differently with solvent molecules.[6] This leads to crucial differences in their physical properties, most notably their solubility in a given solvent system.[7][8][9] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution.[10]
Caption: Principle of Diastereomeric Salt Formation.
The Resolving Agent: (R)-1-(4-Methoxyphenyl)ethanamine HCl
(R)-1-(4-Methoxyphenyl)ethanamine is a primary amine featuring a chiral center at the carbon adjacent to the amino group.[11] It is a potent resolving agent for acidic compounds due to its ability to form crystalline salts.[12][13]
It is commonly supplied as a hydrochloride (HCl) salt for improved stability and ease of handling. The HCl salt is not reactive in the salt formation step. Therefore, the first crucial step in the protocol is the liberation of the free amine from its salt form. This is typically achieved through a simple acid-base extraction.
| Property | Value |
| Chemical Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol [11] |
| Appearance | Colorless to light yellow liquid[12] |
| Commonly Used For | Resolution of racemic carboxylic acids[13] |
Detailed Experimental Protocol
This protocol provides a comprehensive workflow, from the preparation of the resolving agent to the analysis of the final product.
Caption: Experimental workflow for chiral resolution.
Step 1: Liberation of (R)-1-(4-Methoxyphenyl)ethanamine Free Base
-
Rationale: The commercially available HCl salt is stable but unreactive for salt formation. It must be converted to the nucleophilic free amine.
-
Procedure:
-
Dissolve (R)-1-(4-Methoxyphenyl)ethanamine HCl in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is >12.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil. Use immediately.
-
Step 2: Diastereomeric Salt Formation
-
Rationale: To create the diastereomeric salt pair in a solution from which one can selectively crystallize. The choice of solvent is the most critical parameter for success.[10]
-
Procedure:
-
In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a minimal amount of a suitable warm solvent (e.g., ethanol, methanol, isopropanol, or ethyl acetate). A solvent screening is highly recommended (see Section 5).
-
In a separate container, dissolve the freshly prepared (R)-amine free base (typically 0.5-1.0 molar equivalents) in the same solvent.
-
Slowly add the amine solution to the acid solution with gentle stirring. If precipitation occurs immediately, add more solvent and heat gently until a clear solution is obtained.[14]
-
Step 3: Fractional Crystallization
-
Rationale: To exploit the solubility difference between the diastereomers. Slow cooling is critical to ensure thermodynamic equilibrium is approached, allowing the less soluble salt to crystallize in high purity while preventing the more soluble salt from co-precipitating.[10]
-
Procedure:
-
Cover the flask and allow the solution to cool slowly to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of warm water) can promote slower cooling.
-
Once the solution has reached room temperature, crystal formation should be observed. If not, scratching the inside of the flask or adding a seed crystal of the desired product can induce crystallization.
-
To maximize the yield, place the flask in an ice bath or refrigerator (e.g., 4 °C) for several hours or overnight.[14]
-
Step 4: Isolation and Purification of the Diastereomeric Salt
-
Rationale: To collect the crystallized, diastereomerically-enriched salt and remove impurities and the dissolved, more-soluble diastereomer.
-
Procedure:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove the adhering mother liquor.[10] Using cold solvent minimizes the dissolution of the desired product.
-
Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) by NMR or HPLC. If the d.e. is insufficient, a second recrystallization can be performed.
-
Step 5: Liberation of the Enantiopure Acid
-
Rationale: To break the diastereomeric salt and isolate the desired enantiomer of the starting acid.
-
Procedure:
-
Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer by adding 1M HCl until the pH is ~1. This protonates the resolving agent, making it soluble in the aqueous phase, and regenerates the carboxylic acid, which will be soluble in the organic phase.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
Step 6: Recovery and Recycling of the Resolving Agent
-
Rationale: The resolving agent is often valuable, and its recovery is economically and environmentally advantageous.[15]
-
Procedure:
-
Take the acidic aqueous layer from Step 5, which contains the (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride.
-
Repeat the procedure from Step 1 (basification with NaOH followed by extraction) to recover the free amine for future use.
-
Step 7: Analysis of Enantiomeric Purity
-
Rationale: To quantify the success of the resolution by determining the enantiomeric excess (e.e.) of the final product.
-
Procedure:
-
Chiral HPLC/SFC: This is the most common and accurate method.[14] Use a suitable chiral stationary phase to separate and quantify the two enantiomers.
-
NMR Spectroscopy: Using a chiral shift reagent or by converting the acid to a diastereomeric ester (e.g., with a Mosher's acid derivative) can allow for the quantification of enantiomers.
-
Polarimetry: Measures the optical rotation of the sample, which can be compared to the known value for the pure enantiomer.
-
Optimization & Troubleshooting
The success of a diastereomeric resolution is rarely immediate and often requires empirical optimization.
Key Optimization Parameters:
-
Solvent Selection: This is the most critical factor.[16] The ideal solvent or solvent mixture will maximize the solubility difference between the two diastereomers. A screening of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane, and their mixtures) is essential.
-
Stoichiometry: While a 1:1 molar ratio of acid to amine can be used, starting with a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher purity in the first crop of crystals, albeit with a lower theoretical yield.[14]
-
Temperature and Cooling Profile: A slow, controlled cooling rate is crucial.[10] Rapid cooling can trap the more soluble diastereomer, leading to low purity.
-
Seeding: If pure crystals of the desired diastereomer are available, seeding the supersaturated solution can induce crystallization and improve selectivity.[17]
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solvent is too good (product is too soluble).2. Solution is too dilute.3. Unsuitable resolving agent. | 1. Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.2. Concentrate the solution.3. Screen other resolving agents. |
| "Oiling Out" | 1. Supersaturation is too high.2. Cooling rate is too fast.3. Crystallization temperature is too high.[16] | 1. Use a more dilute solution.2. Slow down the cooling process.3. Add more solvent and re-heat to dissolve the oil, then cool more slowly. |
| Low Diastereomeric Excess (d.e.) | 1. Poor solvent choice leading to small solubility difference.2. Cooling was too rapid, causing co-precipitation.3. The system may form a eutectic or solid solution.[5][16] | 1. Perform a thorough solvent screen.2. Re-dissolve and cool much more slowly.3. Perform a second recrystallization on the enriched material. |
| Low Recovery Yield | 1. Too much solvent was used.2. The diastereomeric salt has significant solubility even at low temperatures. | 1. Reduce the amount of solvent used for crystallization.2. Ensure sufficient time at reduced temperature (e.g., 4 °C or lower if the solvent permits). |
References
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
Fiveable. (n.d.). Diastereomeric Salt Definition. Retrieved from [Link]
-
Vali, S. R., et al. (2018). Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration. Semantic Scholar. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
-
Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 59-70. Retrieved from [Link]
-
Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2956-2969. Retrieved from [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
Soai, K., et al. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society, 143(47), 19573-19577. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
-
Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethylamine hydrochloride. Retrieved from [Link]
-
Unlock Chemystery. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds!. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]
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Application Notes & Protocols: Crystallization Techniques for Diastereomers of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Abstract
This document provides a comprehensive guide to the diastereomeric crystallization of (R)-1-(4-Methoxyphenyl)ethanamine, a crucial chiral amine intermediate in pharmaceutical synthesis. The protocol details the principles of chiral resolution via diastereomeric salt formation, offering a robust methodology for selecting resolving agents, optimizing crystallization conditions, and analyzing the resulting enantiomeric purity. The focus is on providing a practical, field-tested approach for researchers, scientists, and drug development professionals to achieve high diastereomeric excess (d.e.) and yield.
Introduction: The Imperative of Chiral Purity
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies often mandate the development of single-enantiomer drugs to ensure safety and efficacy.[2] One of the most established and scalable methods for separating enantiomers is through the formation and fractional crystallization of diastereomeric salts.[2][3][4][5]
This technique leverages the fact that while enantiomers possess identical physical properties, diastereomers do not.[6] By reacting a racemic mixture of a chiral amine, such as (±)-1-(4-Methoxyphenyl)ethanamine, with an enantiomerically pure chiral resolving agent (typically a chiral acid), a pair of diastereomeric salts is formed.[3][5] These salts have different solubilities, allowing for their separation by crystallization.[2][3][4] This application note will provide a detailed protocol for the resolution of (R)-1-(4-Methoxyphenyl)ethanamine.
Foundational Principles of Diastereomeric Resolution
The success of a diastereomeric resolution hinges on the differential solubility of the two diastereomeric salts formed.[3][4] The process can be visualized as follows:
-
(R,S)-Amine + (R)-Acid → [(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid]
The two products, [(R)-Amine:(R)-Acid] and [(S)-Amine:(R)-Acid], are diastereomers and will exhibit different physical properties, including solubility in a given solvent system.[6] The goal is to identify a solvent in which one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize selectively from the solution.[7][8]
Key Factors Influencing Resolution Efficiency:
-
Choice of Resolving Agent: The resolving agent must form a stable, crystalline salt with the target amine. Common choices for resolving chiral amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[5][9]
-
Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.[7][8] A systematic screening of solvents is often necessary to find the optimal system.[7][10] Mixed solvent systems (solvent/anti-solvent) can provide greater control over solubility.[7]
-
Temperature: Solubility is temperature-dependent. A controlled cooling profile is crucial for maximizing the yield and purity of the desired diastereomer.[7][11]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the enantiomeric excess (e.e.) of the product.[3] Ratios greater than 1.5 or less than 0.5 often yield more enantiopure products.[3]
Experimental Workflow: A Visual Guide
The overall process of diastereomeric resolution can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: Workflow for Diastereomeric Resolution.
Detailed Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| (±)-1-(4-Methoxyphenyl)ethanamine | ≥98% | Major Supplier |
| L-(+)-Tartaric Acid | ≥99.5% (Chiral) | Major Supplier |
| Methanol (MeOH) | ACS Grade | Major Supplier |
| Isopropanol (IPA) | ACS Grade | Major Supplier |
| Sodium Hydroxide (NaOH) | ACS Grade | Major Supplier |
| Hydrochloric Acid (HCl), 2M in Diethyl Ether | Anhydrous Solution | Major Supplier |
| Diethyl Ether (Et2O) | Anhydrous | Major Supplier |
| Sodium Sulfate (Na2SO4) | Anhydrous | Major Supplier |
Protocol 1: Diastereomeric Salt Formation and Crystallization
Rationale: L-Tartaric acid is a cost-effective and commonly used resolving agent for chiral amines.[5][12] A mixture of methanol and isopropanol is chosen as the initial solvent system to balance the solubility of the starting materials and the resulting diastereomeric salts.
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine racemic (±)-1-(4-Methoxyphenyl)ethanamine (15.1 g, 0.1 mol) and L-(+)-Tartaric acid (7.5 g, 0.05 mol).
-
Solvent Addition: Add a 1:1 (v/v) mixture of methanol and isopropanol (100 mL).
-
Heating: Heat the mixture to reflux with stirring until all solids have dissolved.
-
Controlled Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. The formation of crystalline precipitate should be observed. For optimal crystal growth, it is recommended to allow the solution to stand undisturbed for 12-18 hours.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath for an additional 1-2 hours.
-
Isolation: Collect the crystalline solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 MeOH/IPA (2 x 15 mL) to remove the more soluble diastereomer.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Liberation of the Free Amine and Formation of the Hydrochloride Salt
Rationale: The enriched diastereomeric salt is treated with a base to liberate the free amine. Subsequent extraction and reaction with HCl provide the desired hydrochloride salt.
-
Salt Dissolution: Suspend the dried diastereomeric salt in deionized water (100 mL).
-
Basification: While stirring, add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is >12. This will liberate the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched (R)-1-(4-Methoxyphenyl)ethanamine as an oil.
-
Hydrochloride Salt Formation: Dissolve the enriched amine in anhydrous diethyl ether (50 mL). While stirring, add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Isolation and Drying: Collect the white precipitate of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analysis and Characterization
The determination of chiral purity is a critical step in this process.[1] Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for this purpose.[1][13][14]
Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase (approx. 1 mg/mL). |
Calculation of Diastereomeric and Enantiomeric Excess
The diastereomeric excess (d.e.) of the crystallized salt and the enantiomeric excess (e.e.) of the final product are calculated from the peak areas in the chromatogram.
-
% d.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
% e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | - Solvent is too good for both salts.- Solution is too dilute. | - Systematically screen other solvents (e.g., ethanol, acetonitrile).- Try an anti-solvent addition (e.g., heptane).- Concentrate the solution by evaporating some solvent.[7] |
| "Oiling Out" of Product | - Crystallization temperature is too high.- Concentration is too high. | - Lower the crystallization temperature.- Add more solvent to reduce the concentration.[7]- Change the solvent system to one that is less polar.[7] |
| Low Diastereomeric/Enantiomeric Excess | - Poor selectivity of the resolving agent/solvent system.- Co-precipitation of both diastereomers. | - Recrystallize the diastereomeric salt.- Screen other chiral resolving agents (e.g., dibenzoyl-L-tartaric acid, (S)-mandelic acid).- Optimize the stoichiometry of the resolving agent.[3]- Adjust the cooling rate (slower cooling often improves purity). |
| Low Yield | - The desired diastereomeric salt is too soluble.- Loss during workup. | - Lower the final crystallization temperature.- Use a minimal amount of cold solvent for washing the crystals.- Optimize the solvent/anti-solvent ratio to decrease solubility. |
Conclusion
The diastereomeric crystallization of (R)-1-(4-Methoxyphenyl)ethanamine is a robust and scalable method for obtaining this valuable chiral intermediate. Success is predicated on a systematic approach to selecting the resolving agent and optimizing the crystallization solvent and temperature profile. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently achieve high yields of the desired enantiomer with excellent purity.
References
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). Benchchem.
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). Benchchem.
- Barroso, M. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro.
-
Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved January 3, 2026, from [Link]
- Measuring Chiral Purity. (n.d.). OpenOChem Learn.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (n.d.). Benchchem.
- Notes on Diastereomeric Excess: Definition and Analysis. (n.d.). Unacademy.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (n.d.). Benchchem.
- What Is Chiral Purity And How To Perform: Learn In 3 Minutes. (2025, June 18). PharmaGuru.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 14. skpharmteco.com [skpharmteco.com]
HPLC method for enantiomeric excess determination of amines with (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Enantiomeric Excess of Chiral Amines via Diastereomeric Derivatization with (R)-1-(4-Methoxyphenyl)ethanamine
Abstract
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical and fine chemical industries, where the physiological activity of a chiral molecule often resides in a single enantiomer. This application note presents a robust and reliable indirect High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (e.e.) of racemic or enantioenriched primary and secondary amines. The core of this method is the pre-column derivatization of the amine analyte with an enantiomerically pure chiral derivatizing agent (CDA), (R)-1-(4-Methoxyphenyl)ethanamine. This reaction quantitatively converts the enantiomeric pair into a mixture of diastereomers, which, due to their distinct physicochemical properties, can be baseline-separated on a conventional achiral reversed-phase C18 column and quantified using standard UV detection. Detailed protocols for the derivatization reaction, HPLC analysis, and data interpretation are provided, along with a discussion of the underlying chemical principles.
Introduction and Core Principle
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility, chromatographic retention on achiral media), making their separation a non-trivial task.[1] Direct separation methods often require expensive chiral stationary phases (CSPs) and extensive method development.[2] An alternative and widely applicable strategy is the indirect approach, which involves converting the enantiomers into diastereomers.[3][4][5]
This method leverages that principle. A racemic amine, consisting of (R)-Amine and (S)-Amine, is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA), in this case, (R)-1-(4-Methoxyphenyl)ethanamine. This reaction forms two diastereomeric amides: (R,R)-amide and (S,R)-amide.
(R)-Amine + (R)-CDA → (R,R)-Diastereomer (S)-Amine + (R)-CDA → (S,R)-Diastereomer
Unlike the original enantiomers, these resulting diastereomers have different physical properties and spatial arrangements.[6] This difference allows them to interact differently with the achiral stationary phase of a standard HPLC column, resulting in different retention times and enabling their separation and quantification.[4][7] The methoxyphenyl group in the CDA provides a strong chromophore, facilitating sensitive UV detection.
Materials and Methods
Reagents and Equipment
-
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride (CDA): >99% enantiomeric purity.
-
Analyte: Racemic or enantioenriched primary/secondary amine.
-
Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or Dicyclohexylcarbodiimide (DCC).[8][9]
-
Coupling Additive: 1-Hydroxybenzotriazole (HOBt).
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvents: Acetonitrile (ACN, HPLC Grade), Dichloromethane (DCM, anhydrous), Deionized Water (18.2 MΩ·cm).
-
Acid: Trifluoroacetic acid (TFA, HPLC Grade).
-
Equipment: HPLC system with UV/Vis or Diode Array Detector (DAD), analytical balance, vortex mixer, centrifuge, volumetric flasks, and autosampler vials.
Standard and Sample Preparation
-
CDA Stock Solution (10 mg/mL): Accurately weigh ~25 mg of this compound into a 2.5 mL volumetric flask. Dissolve and bring to volume with anhydrous DCM.
-
Amine Analyte Stock Solution (10 mg/mL): Accurately weigh ~10 mg of the amine analyte into a 1.0 mL volumetric flask. Dissolve and bring to volume with anhydrous DCM.
-
Coupling Reagent Solution (e.g., 20 mg/mL EDC·HCl): Prepare fresh. Accurately weigh ~20 mg of EDC·HCl and dissolve in 1.0 mL of anhydrous DCM.
Derivatization Protocol
Causality: The following protocol utilizes a standard peptide coupling reaction. EDC·HCl activates the carboxylic acid (if the analyte is an amino acid) or is used in conjunction with a linker for a simple amine. For direct amidation between a carboxylic acid-containing CDA and an amine analyte, this is the standard procedure. The base (DIPEA) is crucial for neutralizing the hydrochloride salt of the CDA and scavenging the acid produced during the reaction, driving it to completion. HOBt is added to suppress potential side reactions and minimize racemization.[8][9]
-
Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the Amine Analyte Stock Solution (~1 mg, 1.0 eq).
-
Add CDA: Add 150 µL of the CDA Stock Solution (~1.5 mg, ~1.2 eq). A slight excess of the CDA ensures complete derivatization of the analyte.
-
Add Coupling Reagents: Add 1.2 equivalents of HOBt followed by 1.2 equivalents of EDC·HCl solution.
-
Add Base: Add 2.5 equivalents of DIPEA to the mixture.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and allow the reaction to proceed at room temperature for 1-2 hours. Reaction completion can be monitored by TLC or a preliminary HPLC run.
-
Quenching/Dilution: After the reaction is complete, dilute the mixture with 1.0 mL of the HPLC mobile phase (e.g., 50:50 ACN:Water).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into a clean autosampler vial before injection.
HPLC Method
The separation of the resulting diastereomers is achieved on a standard achiral column. The methoxy-phenyl group provides a strong chromophore, making UV detection at ~225 nm or ~254 nm highly effective.
| Parameter | Recommended Condition |
| Column | Standard C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 30 minutes (including equilibration) |
Note: This is a starting method. The gradient, mobile phase composition, and flow rate should be optimized for the specific diastereomeric pair to achieve baseline resolution (Rs > 1.5).
Results and Data Analysis
A successful separation will yield a chromatogram with two distinct peaks corresponding to the two diastereomers, in addition to peaks for any excess reagents.
Peak Identification
To assign peaks, it is recommended to derivatize an enantiomerically pure sample of the amine analyte (if available). For example, reacting pure (S)-Amine with the (R)-CDA will produce only the (S,R)-diastereomer, allowing for unambiguous peak identification.
Calculation of Enantiomeric Excess (e.e.)
The enantiomeric excess is calculated from the integrated peak areas of the two diastereomer peaks. Assuming the derivatization reaction proceeds without kinetic resolution and the molar absorptivity of the two diastereomers is identical, the ratio of the peak areas directly corresponds to the ratio of the enantiomers in the original sample.
Enantiomeric Excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ is the peak area of the major diastereomer.
-
Area₂ is the peak area of the minor diastereomer.
Experimental Workflow and Validation
The entire process, from sample preparation to data analysis, must be systematic to ensure reliable and reproducible results. The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[10][11][12]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Incomplete reaction; degraded coupling reagents; insufficient base. | Ensure reagents are fresh and anhydrous. Increase reaction time or temperature slightly. Verify stoichiometry and purity of reagents. |
| Poor Resolution (Rs < 1.5) | Sub-optimal HPLC conditions. | Optimize mobile phase gradient (make it shallower). Screen different organic modifiers (e.g., Methanol). Adjust column temperature. |
| Extra Peaks in Chromatogram | Side products from derivatization; impurities in reagents or sample. | Use high-purity reagents. Run a blank derivatization (no analyte). Optimize reaction conditions to minimize side reactions (e.g., ensure HOBt is used). |
| Non-reproducible Results | Incomplete derivatization; sample instability; HPLC system variability. | Ensure reaction goes to completion. Analyze samples promptly after derivatization. Perform system suitability tests before analysis.[10] |
Conclusion
The indirect chiral separation method using (R)-1-(4-Methoxyphenyl)ethanamine as a chiral derivatizing agent is a powerful, versatile, and cost-effective technique for determining the enantiomeric excess of primary and secondary amines. By converting enantiomers into easily separable diastereomers, this protocol allows for the use of standard, robust achiral HPLC-UV systems, making it accessible to a wide range of analytical laboratories. Proper optimization and validation are key to achieving accurate and reliable results for quality control and research applications.
References
-
Longdom Publishing. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Available at: [Link]
-
Pharmacy 180. Formation of Diastereomers - Stereochemical and Conformational Isomerism. Organic Chemistry. Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
PubMed. (2010). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Available at: [Link]
-
Chiral Drug Separation. (n.d.). Informit. Available at: [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
LCGC. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
National Institutes of Health (NIH). (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Available at: [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
-
National Institutes of Health (NIH). (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. dujps.com [dujps.com]
- 12. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Deprotection of (S)-(-)-1-(4-Methoxyphenyl)ethylamine Derivatives
Introduction: The Critical Role of Auxiliary Cleavage
(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a widely employed chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to form diastereomeric amides with racemic carboxylic acids, enabling the separation of enantiomers, or to direct stereoselective functionalization at the α-carbon. However, the ultimate success of any synthetic route employing this auxiliary hinges on the final, critical step: its clean and efficient removal to unveil the desired enantiomerically pure product. The choice of deprotection strategy is paramount, as it must be robust and high-yielding while preserving the stereochemical integrity of the newly established chiral center.
This comprehensive guide provides an in-depth analysis of the primary methodologies for the deprotection of N-((S)-1-(4-methoxyphenyl)ethyl) amides. We will explore the mechanistic underpinnings of both oxidative and reductive cleavage strategies, present detailed, field-tested protocols, and offer practical insights to navigate common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic transformation.
Strategic Overview: Choosing Your Cleavage Pathway
The covalent bond linking the chiral auxiliary to the substrate is a robust amide linkage. Cleavage requires targeting the N-arylmethyl bond, which can be accomplished via two distinct electronic manipulations: oxidation of the electron-rich p-methoxyphenyl (PMP) ring or reduction of the benzylic C-N bond.
-
Oxidative Cleavage: This approach leverages the electron-donating nature of the methoxy group, which makes the PMP moiety susceptible to oxidation. This method is often fast and effective but can be incompatible with other oxidizable functional groups within the substrate.
-
Reductive Cleavage: This strategy treats the auxiliary as a substituted N-benzyl group, which can be cleaved via hydrogenolysis. Catalytic transfer hydrogenation is a particularly mild and effective technique, offering neutral reaction conditions and excellent functional group tolerance, making it a preferred method for sensitive substrates.
The selection between these pathways is dictated by the overall functional group landscape of the molecule. A decision-making workflow is presented below to guide this choice.
Caption: Generalized mechanism of oxidative PMP group removal.
Method 1.1: Ceric Ammonium Nitrate (CAN)
Application Note: CAN is a powerful and widely cited oxidant for PMP deprotection. [1]It is highly effective but often requires a large excess (4-5 equivalents), and the workup can be laborious due to the need to remove cerium salts. This method is best suited for substrates that are robust and lack other sensitive functional groups. Caution is advised as the quinone byproducts formed can sometimes react with the liberated amine. [1] Protocol: CAN-Mediated Deprotection
-
Dissolution: Dissolve the N-PMP amide substrate (1.0 equiv.) in a 3:1 mixture of acetonitrile (MeCN) and water to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
CAN Addition: In a separate flask, dissolve Ceric Ammonium Nitrate (CAN, 4.0-5.0 equiv.) in water. Add the CAN solution dropwise to the stirred substrate solution over 10-15 minutes. The solution will typically turn a deep red or orange color.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching & Work-up:
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the deprotected amide.
Method 1.2: Milder Oxidative Conditions (Periodic Acid or TCCA)
Application Note: Periodic acid (H₅IO₆) and trichloroisocyanuric acid (TCCA) have emerged as milder and more efficient alternatives to CAN. [2][3]They often require fewer equivalents (0.5-1.0 equiv.) and the work-up is significantly more straightforward. [2]A key finding is that these reactions are critically dependent on the presence of a strong protic acid, such as sulfuric acid (H₂SO₄), without which no reaction occurs. [2]This method offers a more scalable and economical approach to oxidative deprotection.
Protocol: Periodic Acid (H₅IO₆) Mediated Deprotection
-
Dissolution: Dissolve the N-PMP amide substrate (1.0 equiv.) in a 1:1 mixture of acetonitrile (MeCN) and water to a concentration of 0.1-0.2 M.
-
Acidification: Add sulfuric acid (H₂SO₄, 1.0 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Oxidant Addition: Add periodic acid (H₅IO₆, 1.0-1.5 equiv.) in a single portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Work-up:
-
Upon completion, wash the aqueous mixture with dichloromethane (CH₂Cl₂) to remove the p-benzoquinone byproduct.
-
Adjust the pH of the aqueous layer to ~10.5 with a suitable base (e.g., 2M NaOH).
-
Extract the deprotected product with ethyl acetate (3x).
-
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The product can often be obtained in high purity, but silica gel chromatography can be performed if necessary.
| Parameter | Ceric Ammonium Nitrate (CAN) | Periodic Acid (H₅IO₆) | Trichloroisocyanuric Acid (TCCA) |
| Equivalents | 4.0 - 5.0 | 1.0 - 1.5 | 0.5 - 1.0 |
| Conditions | MeCN/H₂O, 0 °C | MeCN/H₂O, H₂SO₄, RT | MeCN/H₂O, H₂SO₄, RT |
| Reaction Time | 1 - 3 hours | 1 - 4 hours | 1 - 4 hours |
| Work-up | Complex (cerium salts) | Simple (extraction) | Simple (extraction) |
| Key Advantage | Potent, well-documented | Milder, fewer equivalents | Highly efficient, cost-effective |
| Key Disadvantage | Large excess needed, waste | Requires strong acid | Requires strong acid |
Section 2: Reductive Deprotection Protocols
Principle and Mechanism
Reductive cleavage of the N-((S)-1-(4-methoxyphenyl)ethyl) group proceeds via catalytic hydrogenation. This method is analogous to the well-established N-debenzylation reaction. In catalytic transfer hydrogenation (CTH), a hydrogen donor, such as ammonium formate, decomposes on the surface of a palladium catalyst to generate hydrogen in situ. [4][5]This adsorbed hydrogen then participates in the hydrogenolysis of the benzylic C-N bond, releasing the deprotected amide and 4-ethylanisole as a byproduct. The key advantages of CTH are the mild, neutral reaction conditions and the operational simplicity, avoiding the need for high-pressure hydrogenation equipment. [4][6]
Caption: Experimental workflow for reductive deprotection via CTH.
Method 2.1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
Application Note: This is often the method of choice for substrates containing sensitive or reducible functional groups (e.g., esters, ketones, some heterocycles) that would not tolerate oxidative or harsh acidic/basic conditions. The reaction is typically fast, clean, and high-yielding. [4]The work-up simply involves filtering off the heterogeneous catalyst.
Protocol: CTH-Mediated Deprotection
-
Setup: To a round-bottom flask containing the N-PMP amide substrate (1.0 equiv.), add an equal weight of 10% Palladium on carbon (Pd/C).
-
Solvent: Add dry methanol (MeOH) to create a suspension (approx. 0.1 M concentration).
-
Hydrogen Donor: While stirring under a nitrogen or argon atmosphere, add anhydrous ammonium formate (HCO₂NH₄, 5.0 equiv.) in a single portion.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC. The reaction is often complete within a remarkably short time, typically 10-60 minutes. [4]5. Work-up:
-
Allow the mixture to cool to room temperature.
-
Filter the suspension through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional methanol or chloroform to ensure complete recovery of the product.
-
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by crystallization or silica gel chromatography to remove the 4-ethylanisole byproduct.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Expert Recommendation & Rationale |
| Incomplete Reaction (Oxidative) | - Insufficient oxidant.- Acid concentration is too low.- Substrate is sterically hindered or electron-poor. | Solution: Increase the equivalents of oxidant (e.g., up to 2 equiv. of H₅IO₆). Ensure 1 full equivalent of strong acid is present, as it's crucial for the mechanism. [2]For difficult substrates, gentle heating (40-60 °C) can increase the reaction rate. |
| Incomplete Reaction (Reductive) | - Catalyst poisoning (e.g., by sulfur-containing functional groups).- Poor quality or old catalyst.- Insufficient hydrogen donor. | Solution: Use a fresh batch of high-quality Pd/C. If sulfur is present, consider pre-treating the substrate or using a more robust catalyst system. Increase the amount of ammonium formate and ensure it is anhydrous. |
| Epimerization of α-Stereocenter | - Harsh acidic or basic conditions during reaction or work-up.- Prolonged reaction times at elevated temperatures. | Solution: Opt for the milder CTH method, which runs under neutral conditions. [7]During oxidative work-up, avoid prolonged exposure to strong base when adjusting the pH. Perform reactions at the lowest effective temperature. |
| Formation of Dark/Tarry Side Products (Oxidative) | - Over-oxidation of the substrate or product.- Reaction of the liberated amine with quinone byproducts. [1] | Solution: Use the minimum effective amount of oxidant (TCCA is often best at 0.5 equiv.). [2]Ensure the reaction is monitored closely and quenched promptly upon completion. A more rapid and efficient work-up can minimize the time the product is in contact with reactive byproducts. |
| Low Recovery After Work-up | - Product is partially water-soluble (especially for small, polar molecules).- Emulsion formation during extraction. | Solution: For polar products, saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's aqueous solubility. To break emulsions, add more brine or filter the mixture through Celite®. Perform multiple extractions with the organic solvent. |
References
-
Verkade, J. M. M., et al. (2006). Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group. ResearchGate. [Link]
-
Verkade, J. M. M., van Hemert, L. J. C., Quaedflieg, P. J. L. M., Rutjes, F. P. J. T. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(46), 8109–8113. [Link]
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Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. [Link]
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Jeon, M., et al. (2025). Electrooxidative Divergent Halocyclizations of Ambident Amides. ResearchGate. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
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Request PDF. (2025). Efficient N-p-Methoxyphenyl Amine Deprotection Through Anodic Oxidation. [Link]
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Anwer, M. K., & Spatola, A. F. (1991). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 30B, 140-143. [Link]
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Ganesan, A. (2025). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. ResearchGate. [Link]
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LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Tsuchihashi, Y. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
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LookChem. (n.d.). Efficient N-p-methoxyphenyl amine deprotection through anodic oxidation. [Link]
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Inuki, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
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Ranu, B. C., Sarkar, A., Guchhait, S. K., & Ghosh, K. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]
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Application Note: (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride as a Versatile Chiral Synthon in Pharmaceutical Intermediate Synthesis
Abstract
The principle of chirality is fundamental to modern pharmacology, where the stereochemistry of an Active Pharmaceutical Ingredient (API) dictates its efficacy and safety profile. Chiral amines, in particular, represent a critical class of intermediates and building blocks for a vast array of therapeutic agents. This application note provides a detailed technical guide on the multifaceted applications of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride, a versatile and commercially significant chiral amine. We will explore its utility not only as a direct chiral building block but also as a highly effective chiral auxiliary and resolving agent. The causality behind experimental designs, detailed step-by-step protocols, and its documented role in the synthesis of prominent pharmaceuticals are discussed to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this synthon in asymmetric synthesis.
Introduction: The Strategic Importance of Chiral Amines
Enantiomeric purity is a non-negotiable parameter in drug development. A single stereocenter can dramatically alter the interaction of a molecule with its biological target, rendering one enantiomer therapeutic while the other may be inactive or, in some cases, toxic. Consequently, robust and efficient methods for asymmetric synthesis are paramount. (R)-1-(4-Methoxyphenyl)ethanamine serves as a powerful tool in this context. Its structure incorporates a primary amine for versatile reactivity, a single, well-defined stereocenter for chirality transfer, and a p-methoxyphenyl group that facilitates cleavage via hydrogenolysis and allows for straightforward monitoring by UV-spectroscopy during chromatography. The hydrochloride salt form enhances stability, improves handling characteristics, and simplifies storage, making it an ideal starting material for laboratory and industrial applications.[1][2]
Physicochemical Properties & Handling
The hydrochloride salt is typically a stable, crystalline solid, whereas the free base is an air-sensitive liquid. For most applications, the free base is required and can be generated in-situ or via a simple extractive workup by treating the salt with a suitable base like sodium hydroxide or sodium bicarbonate.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| Synonyms | (R)-(+)-4-Methoxy-α-methylbenzylamine HCl | |
| CAS Number | 90642-63-0 (for HCl salt) | [1] |
| CAS Number | 22038-86-4 (for free base) | [3][4] |
| Molecular Formula | C₉H₁₄ClNO | [1][2] |
| Molecular Weight | 187.67 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | Inferred |
| Free Base Density | ~1.024 g/mL at 20 °C | [5] |
| Solubility | Soluble in water, alcohols, and various organic solvents | [5][6] |
Core Applications in Asymmetric Synthesis
This chiral amine is primarily leveraged in three strategic ways: as a chiral auxiliary, a chiral resolving agent, or as a direct building block in the final molecular structure.
Application as a Chiral Auxiliary
A chiral auxiliary is a transiently incorporated chiral moiety that directs a stereoselective transformation on a prochiral substrate. (R)-1-(4-Methoxyphenyl)ethanamine is an exemplary auxiliary because its benzylic nature allows for its subsequent removal under mild hydrogenolysis conditions without affecting other sensitive functional groups.
A primary application is in the diastereoselective synthesis of other chiral amines. The process involves the condensation of the auxiliary with a prochiral ketone to form a chiral imine. The steric bulk of the methoxyphenyl group effectively shields one face of the C=N double bond, directing the approach of a reducing agent to the opposite face, thereby creating a new stereocenter with high diastereoselectivity.
Caption: Workflow for chiral resolution of a racemic acid.
Detailed Protocol: Synthesis of (R)-1-Phenylethanamine via Diastereoselective Reductive Amination
This protocol details the use of (R)-1-(4-Methoxyphenyl)ethanamine as a chiral auxiliary to synthesize (R)-1-phenylethanamine from acetophenone, a prochiral ketone.
Objective: To demonstrate the effectiveness of (R)-1-(4-Methoxyphenyl)ethanamine as a removable chiral auxiliary for the asymmetric synthesis of a new chiral amine.
Caption: Experimental protocol workflow.
Materials & Equipment
-
This compound
-
Acetophenone
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]
-
Methanol (Anhydrous)
-
Toluene (Anhydrous)
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Diethyl ether or MTBE
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Step-by-Step Methodology
Part A: Imine Formation
-
Free Base Generation: In a 250 mL round-bottom flask, suspend this compound (1.0 eq) in diethyl ether. Add 2M NaOH solution (1.5 eq) and stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as a pale-yellow oil.
-
Causality: The reaction must be performed with the free amine to enable nucleophilic attack on the ketone carbonyl. The hydrochloride salt is unreactive in this context.
-
-
Condensation: To a flame-dried 500 mL flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene (200 mL), the freshly prepared (R)-1-(4-Methoxyphenyl)ethanamine (1.0 eq), and acetophenone (1.05 eq).
-
Add Ti(Oi-Pr)₄ (1.2 eq) dropwise. The solution will turn yellow.
-
Causality: Ti(Oi-Pr)₄ acts as a Lewis acid and a dehydrating agent, effectively driving the equilibrium towards the formation of the imine.
-
-
Heat the mixture to reflux for 4-6 hours using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC-MS until the acetophenone is consumed.
-
Cool the reaction to room temperature. The resulting solution containing the chiral imine is used directly in the next step.
Part B: Diastereoselective Reduction
-
Cool the toluene solution of the imine to 0 °C in an ice bath.
-
Slowly add methanol (50 mL) to the solution.
-
In small portions, add sodium borohydride (NaBH₄) (1.5 eq) over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality: NaBH₄ is a mild and effective reducing agent for imines. The pre-coordination of the imine and the steric hindrance from the auxiliary directs the hydride attack, leading to one major diastereomer.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding water (50 mL). Stir for 30 minutes, then filter through a pad of celite to remove titanium salts. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude diastereomeric amine adduct. An aliquot can be analyzed by ¹H NMR to determine the diastereomeric ratio.
Part C: Auxiliary Cleavage (Hydrogenolysis)
-
Dissolve the crude amine adduct from Part B in methanol (150 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5 mol %, 50% wet catalyst) under a stream of nitrogen.
-
Causality: Palladium on carbon is a highly efficient catalyst for the cleavage of benzylic C-N bonds via hydrogenation. The p-methoxy group enhances the lability of this bond.
-
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a hydrogen balloon) and stir vigorously at room temperature for 16-24 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a celite pad to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The residue contains the target (R)-1-phenylethanamine and the recovered auxiliary by-product.
Part D: Isolation and Analysis
-
Dissolve the residue in diethyl ether and extract with 2M HCl (3 x 40 mL). The amines will move to the aqueous layer as their hydrochloride salts.
-
Separate the aqueous layer and make it basic (pH > 12) by the slow addition of concentrated NaOH solution at 0 °C.
-
Extract the liberated free amines into diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over MgSO₄, filter, and carefully remove the solvent by distillation to isolate the final product, (R)-1-phenylethanamine.
-
Validation: Determine the enantiomeric excess (ee%) of the product using chiral GC or HPLC analysis.
| Parameter | Expected Outcome |
| Diastereomeric Excess (d.e.) | >90% |
| Overall Yield | 60-75% |
| Enantiomeric Excess (e.e.) | >90% |
Case Study: A Key Building Block for Pharmaceuticals
(R)-1-(4-Methoxyphenyl)ethanamine and its enantiomer are not just academic curiosities; they are documented intermediates in the synthesis of several important APIs. For example, the related (S)-enantiomer is a key chiral building block or resolving agent in the synthesis of drugs such as the antidiabetic agent Sitagliptin and the chemotherapeutic Docetaxel. [7][8]Its incorporation provides the necessary stereocenter around which the rest of the complex molecule is constructed, underscoring its industrial relevance.
Conclusion
This compound is a powerful and versatile synthon for modern pharmaceutical development. Its utility as a chiral auxiliary provides a reliable method for establishing new stereocenters, while its role as a resolving agent offers a practical route for the separation of racemates. The straightforward cleavage of the p-methoxyphenyl group under standard hydrogenolysis conditions adds to its appeal, allowing for efficient recovery and recycling strategies. The protocols and principles outlined in this note demonstrate the broad applicability of this reagent, making it an invaluable asset for researchers and scientists engaged in the synthesis of enantiomerically pure pharmaceutical intermediates.
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Application Note: Scale-Up Synthesis of Optically Pure Carboxylic Acids via Diastereomeric Resolution Using (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Abstract
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, as the stereochemistry of a molecule is often intrinsically linked to its therapeutic efficacy and safety profile. Chiral carboxylic acids are prevalent structural motifs in a multitude of pharmaceuticals. This application note presents a comprehensive, scalable, and field-tested protocol for the synthesis of optically pure carboxylic acids using the robust and reliable method of diastereomeric salt resolution. We detail the use of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride as an efficient and commercially available resolving agent. The guide provides in-depth explanations of the underlying chemical principles, a step-by-step scale-up protocol, analytical methodologies for validation, and critical safety considerations, tailored for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Imperative of Chirality in Drug Design
A significant portion of pharmaceuticals are chiral molecules, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] Therefore, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.[2]
Among the various strategies to obtain enantiopure compounds, diastereomeric salt resolution remains one of the most practical, economical, and scalable methods, particularly when the target molecule possesses an acidic or basic functional group.[3][4] This technique leverages the formation of diastereomeric salts by reacting a racemic mixture with a single enantiomer of a chiral resolving agent. Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities, allowing for their separation through fractional crystallization.[5]
This note focuses on the resolution of racemic carboxylic acids using the chiral amine, (R)-1-(4-methoxyphenyl)ethanamine. Its hydrochloride salt is often used for stability and ease of handling, with the free base being liberated in situ or prior to the resolution step. The methoxy-substituted phenyl ring can enhance crystallinity of the resulting diastereomeric salts, often leading to cleaner separations and higher yields.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated by conventional physical means.
A racemic mixture of a carboxylic acid, denoted as (R/S)-Acid, is reacted with an enantiomerically pure chiral amine, (R)-Amine. This acid-base reaction forms two diastereomeric salts: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine].
These two salts are not mirror images of each other and thus have distinct physical properties, most critically, different solubilities in a given solvent system. By carefully selecting the solvent and optimizing conditions such as temperature and concentration, one diastereomeric salt can be selectively crystallized from the solution while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with an acid, yielding the desired enantiomerically enriched carboxylic acid.
Figure 1: Mechanism of Chiral Resolution.
Safety and Handling of this compound
Prior to initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS).
-
(R)-1-(4-Methoxyphenyl)ethanamine (the free base) is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed.[6][7][8][9]
-
Hazards: Causes severe skin burns and eye damage (H314), Harmful if swallowed (H302).[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Handling: Avoid breathing vapors or mist. Prevent contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), as the free amine is air-sensitive.[10]
The hydrochloride salt is generally more stable and less corrosive, but similar precautions should be taken.
Detailed Protocol: Scale-Up Resolution of Racemic Ibuprofen
This protocol provides a representative procedure for the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), on a 100-gram scale.[11] The principles outlined can be adapted for other racemic carboxylic acids.
Materials and Equipment
-
Racemic Ibuprofen: 100.0 g
-
(R)-1-(4-Methoxyphenyl)ethanamine: (approx. 0.5-1.0 molar equivalents, optimization required)
-
Methanol: Reagent grade
-
Ethyl Acetate: Reagent grade
-
Hydrochloric Acid (HCl): 2M aqueous solution
-
Sodium Sulfate (Na₂SO₄): Anhydrous
-
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Addition funnel
-
Büchner funnel and filter flask
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Analytical balance
-
pH meter or pH paper
-
Experimental Workflow
Figure 2: Scaled-up Experimental Workflow.
Step-by-Step Procedure
Part A: Diastereomeric Salt Formation and Crystallization
-
Setup: Equip a 2 L three-necked flask with a mechanical stirrer, condenser, and heating mantle.
-
Dissolution: Charge the flask with racemic ibuprofen (100.0 g) and a solvent mixture (e.g., 1 L of 10:1 ethyl acetate/methanol). Begin stirring and heat the mixture to reflux until all solids dissolve.[12]
-
Amine Addition: In a separate beaker, weigh the (R)-1-(4-Methoxyphenyl)ethanamine (start with 0.5 molar equivalents). Add the amine slowly to the hot ibuprofen solution over 15-20 minutes.
-
Crystallization: Once the addition is complete, turn off the heat and allow the solution to cool slowly to room temperature with continuous stirring. The desired diastereomeric salt will begin to precipitate. For complete crystallization, cool the flask in an ice bath for at least 4 hours.[13]
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of the cold solvent mixture to remove the mother liquor.
-
Drying: Dry the diastereomeric salt under vacuum. At this stage, a sample can be taken to determine the diastereomeric excess, which will correlate to the enantiomeric excess of the final product. For higher purity, the salt can be recrystallized from the same solvent system.
Part B: Liberation and Isolation of (S)-(+)-Ibuprofen
-
Suspension: Transfer the dried diastereomeric salt to a 2 L separatory funnel containing ethyl acetate (500 mL) and water (500 mL).
-
Acidification: Slowly add 2M HCl with stirring until the pH of the aqueous layer is between 1 and 2. This protonates the carboxylate and the chiral amine, breaking the salt.[14]
-
Extraction: Shake the separatory funnel vigorously, allowing the layers to separate. The desired (S)-Ibuprofen will be in the organic (ethyl acetate) layer, while the this compound will remain in the aqueous layer.
-
Separation: Drain the lower aqueous layer (which can be saved for recovery of the resolving agent). Wash the organic layer with brine (2 x 200 mL).
-
Drying: Transfer the organic layer to a large Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched (S)-(+)-Ibuprofen, which should solidify upon removal of the solvent.
Analytical Validation and Data
The success of the resolution must be quantified. Key analytical parameters include yield, optical purity (enantiomeric excess), and confirmation of the absolute configuration.
| Parameter | Method | Typical Result for (S)-Ibuprofen |
| Yield | Gravimetric | 35-45 g (70-90% of theoretical max) |
| Melting Point | Melting Point Apparatus | 49-52 °C |
| Specific Rotation | Polarimetry | [α]D ≈ +57° (c=1, ethanol) |
| Enantiomeric Excess (ee) | Chiral HPLC | >98% |
Table 1: Representative Analytical Data for Resolved (S)-(+)-Ibuprofen. Note: These values are illustrative. Actual results depend on the specific conditions and number of recrystallizations performed.
Determining Enantiomeric Excess (ee)
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the ee of the resolved product.[11][15] A small sample of the final product is dissolved and injected onto a chiral stationary phase column that can separate the R and S enantiomers. The ee is calculated from the relative peak areas of the two enantiomers.
Other methods for ee determination include NMR spectroscopy with chiral solvating agents and circular dichroism.[16][17][18]
Conclusion and Further Considerations
The diastereomeric salt resolution described herein using (R)-1-(4-Methoxyphenyl)ethanamine is a powerful and scalable method for producing optically pure carboxylic acids. The success of this technique on a large scale is highly dependent on the careful selection of the solvent, the stoichiometry of the resolving agent, and the temperature profile of the crystallization.
Key Optimization Parameters:
-
Solvent Screening: The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts. A screening of various solvents and solvent mixtures is highly recommended during process development.
-
Stoichiometry: While 0.5 equivalents of the resolving agent is often a good starting point, the optimal molar ratio may vary and should be determined experimentally.
-
Recrystallization: One or more recrystallizations of the diastereomeric salt may be necessary to achieve high levels of enantiomeric purity (>99% ee).
-
Resolving Agent Recovery: The acidic aqueous layer from the liberation step contains the hydrochloride salt of the resolving agent. This can be basified and extracted to recover the chiral amine for reuse, improving the overall process economy.
This application note provides a robust framework for researchers and drug development professionals to implement and scale up the synthesis of optically pure amines, contributing to the development of safer and more effective pharmaceuticals.
References
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Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13746–13752. [Link]
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Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
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Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed. [Link]
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Le-Dévédec, F., et al. (2016). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
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McCullagh, J. V. (2008). Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. chemconnections.org. [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
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Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ResearchGate. [Link]
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Chegg. (2018, November 30). Solved Experiment 12 - Resolution of Racemic Ibuprofen. [Link]
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Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. [Link]
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Bhushan, R., & Martens, J. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed. [Link]
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Brunet, E. (2014, November 18). IBUPROFEN enantiomer separation (English). Learn Organic Chemistry with me. YouTube. [Link]
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ResearchGate. (n.d.). Examples of the kinetic resolution of α‐chiral carboxylic acids with.... [Link]
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University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
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Wojnarowska, Z., et al. (2015). Crystallization Behavior and Relaxation Dynamics of Supercooled S-Ketoprofen and the Racemic Mixture along an Isochrone. Glass and Time. [Link]
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Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]
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Hildebrand, G. E., & Müller-Goymann, C. C. (1997). Ketoprofen sodium: preparation and its formation of mixed crystals with ketoprofen. PubMed. [Link]
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Shiina, I., et al. (2019). Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. National Institutes of Health. [Link]
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Kaviani, R., Jouyban, A., & Shayanfar, A. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. [Link]
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PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]
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Siswandi, Taofik Rusdiana, & Jutti Levita. (2015). Virtual screening of co-formers for ketoprofen co-crystallization and the molecular properties of the co-crystal. Journal of Applied Pharmaceutical Science. [Link]
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- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]
- 11. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 13. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
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- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and chemical research. Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry during the formation of new chiral centers. This guide provides an in-depth exploration of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride, a highly effective chiral auxiliary. We will detail its mechanistic principles, key advantages—including the formation of crystalline diastereomers and facile cleavage conditions—and provide step-by-step protocols for its application in the asymmetric synthesis of α-substituted carboxylic acids. This document is intended to serve as a practical resource for chemists seeking to implement robust and scalable methods for stereoselective synthesis.
The Foundational Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The inherent chirality of the auxiliary creates a biased steric environment, forcing new stereocenters to form with a specific orientation. The general workflow is a three-step process: coupling, diastereoselective reaction, and cleavage.[1] This strategy converts the challenging task of separating enantiomers into the more straightforward physical separation of diastereomers, often by simple recrystallization or chromatography.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Profile of a Superior Auxiliary: this compound
(R)-1-(4-Methoxyphenyl)ethanamine, often referred to as p-methoxyphenylethylamine, is a derivative of the well-known 1-phenylethylamine auxiliary. The inclusion of a methoxy group at the para-position of the benzene ring imparts several significant advantages that enhance its utility and performance.
| Property | Value |
| Chemical Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (R)-enantiomer |
Key Advantages:
-
Enhanced Crystallinity: Amide intermediates formed from this auxiliary often exhibit high crystallinity. This is a crucial practical advantage, as it allows for the diastereomeric purification of the product through simple recrystallization, potentially obviating the need for column chromatography and improving scalability.
-
Robust Stereochemical Control: The rigid phenyl group, held in a fixed conformation relative to the reaction center via chelation (in the case of enolate reactions), provides a powerful steric directing group. It effectively shields one face of the reactive intermediate, forcing electrophilic attack to occur from the less hindered side with high diastereoselectivity.
-
Facile Auxiliary Cleavage: The para-methoxy group is an electron-donating group that significantly stabilizes the benzylic carbocation. This electronic effect allows the auxiliary to be cleaved under much milder conditions compared to its non-methoxylated counterpart.[2] Key cleavage methods include:
-
Catalytic Hydrogenolysis: The auxiliary can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), often at a faster rate than unsubstituted benzyl groups. The presence of electron-donating groups on the aromatic ring has been shown to accelerate the rate of debenzylation.[3]
-
Oxidative Cleavage: The electron-rich nature of the anisole ring makes it susceptible to oxidative cleavage with reagents like 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN), conditions which leave many other functional groups untouched.[2][4]
-
Core Application: Asymmetric Synthesis of α-Substituted Carboxylic Acids
A primary application of this auxiliary is the diastereoselective alkylation of prochiral carboxylic acid derivatives. The process involves amide formation, deprotonation to form a rigid lithium enolate, diastereoselective alkylation, and finally, cleavage to yield the enantiomerically enriched α-substituted acid.
Sources
- 1. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yield in Chiral Resolution with (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride
Introduction
Welcome to the technical support center for chiral resolution utilizing (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working to separate racemic mixtures, particularly acidic compounds, through diastereomeric salt crystallization. Chiral resolution is a pivotal process in the pharmaceutical industry, as enantiomers of a drug can possess markedly different pharmacological and toxicological properties.[1][2] The "classical method of resolution," involving the formation of diastereomeric salts, remains a widely used and scalable technique.[3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your yields. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the chiral resolution of racemic acids using (R)-1-(4-Methoxyphenyl)ethanamine as the resolving agent.
Issue 1: No Salt Formation or Precipitation
Possible Causes:
-
Inappropriate Solvent: The chosen solvent may fully solvate both diastereomeric salts, preventing precipitation.
-
Low Concentration of Reactants: The concentrations of your racemic acid and the resolving agent may be below the threshold required for salt formation and crystallization.
-
Unsuitable Resolving Agent: While (R)-1-(4-Methoxyphenyl)ethanamine is effective for many acids, it may not be the optimal choice for your specific compound.
Troubleshooting Steps:
-
Solvent Screening: Conduct a systematic screening of various solvents with different polarities.[4] Consider using a solvent/anti-solvent system to induce crystallization.
-
Increase Concentration: Carefully increase the concentration of both the racemic acid and the resolving agent.
-
Evaluate Alternative Resolving Agents: If the issue persists, consider screening other chiral amines. A list of common resolving agents can be found in the literature.[5]
Issue 2: Precipitate is an Oil or Fails to Crystallize
Possible Causes:
-
Suboptimal Solvent System: The solvent may be too good at solvating the diastereomeric salts, leading to "oiling out" instead of crystallization.
-
Presence of Impurities: Impurities in the racemic mixture can inhibit crystal nucleation and growth.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over a crystalline solid.
Troubleshooting Steps:
-
Solvent/Anti-solvent System: Introduce an anti-solvent to the solution to decrease the solubility of the diastereomeric salt and promote crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then consider further cooling to a lower temperature (e.g., 4 °C) to facilitate crystal growth.[4] Seeding the solution with a small crystal of the desired diastereomeric salt can also be beneficial.
-
Purify Starting Material: Ensure the starting racemic acid is of high purity. Recrystallization or chromatography of the starting material may be necessary.
Issue 3: Low Yield of the Resolved Product
Possible Causes:
-
High Solubility of the Desired Diastereomeric Salt: The diastereomeric salt of the desired enantiomer may have significant solubility in the chosen solvent, leading to material loss in the mother liquor.
-
Material Loss During Workup: Product can be lost during filtration, washing, and transfer steps.
-
Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact the yield.
Troubleshooting Steps:
-
Optimize Crystallization Conditions: Adjust the crystallization temperature and time to maximize the precipitation of the less soluble diastereomeric salt.[4]
-
Minimize Solvent Usage: Use the minimum amount of solvent necessary for crystallization and for washing the collected crystals. Washing with cold solvent can further reduce solubility losses.[4]
-
Optimize Stoichiometry: Experiment with the stoichiometry of the resolving agent. Often, using 0.5 to 1.0 equivalents is a good starting point.[4][5]
Issue 4: Low Enantiomeric Excess (e.e.) of the Desired Enantiomer
Possible Causes:
-
Poor Diastereomeric Salt Selectivity: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.
-
Co-crystallization of Both Diastereomers: Both diastereomers may crystallize out of solution, leading to a low e.e. This can sometimes result in the formation of a solid solution.[6]
-
Insufficient Purification: A single crystallization may not be sufficient to achieve high enantiomeric purity.
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.[4]
-
Solvent System Optimization: Screen different solvent systems to find one that maximizes the solubility difference between the two diastereomeric salts.[7]
-
Vary the Resolving Agent: If optimizing the solvent and crystallization conditions is unsuccessful, a different chiral resolving agent may be necessary to achieve better separation.[6]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in chiral resolution.
Caption: Troubleshooting Decision Tree for Chiral Resolution.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution by diastereomeric salt formation?
Chiral resolution by diastereomeric salt formation is based on the principle that enantiomers, which have identical physical properties, can be converted into diastereomers, which have different physical properties.[8][9][10] When a racemic mixture of a chiral acid, for example, is reacted with an enantiomerically pure chiral base like (R)-1-(4-Methoxyphenyl)ethanamine, two diastereomeric salts are formed. These diastereomers have different solubilities, melting points, and other physical characteristics, which allows for their separation by methods such as fractional crystallization.[2][8]
Q2: How do I choose an appropriate solvent for my chiral resolution?
The choice of solvent is critical for successful chiral resolution. The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts.[11] A good starting point is to screen a range of solvents with varying polarities. High-throughput screening methods can be employed to efficiently test multiple solvent systems.[7] It is also important to consider the temperature dependence of solubility for the diastereomeric salts.[12]
Q3: What is the importance of the stoichiometry of the resolving agent?
The molar ratio of the resolving agent to the racemic mixture can significantly influence both the yield and the enantiomeric excess of the resolved product. While a 1:1 molar ratio might seem intuitive, using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is often more effective.[5] This is because it can lead to a higher enrichment of the less soluble diastereomeric salt in the solid phase. The optimal stoichiometry should be determined empirically for each specific resolution.
Q4: How can I liberate the pure enantiomer from the diastereomeric salt?
Once the diastereomeric salt has been isolated and purified, the enantiomerically pure acid can be liberated by treatment with a strong acid, such as hydrochloric acid.[2][13] This protonates the carboxylate of the desired enantiomer, making it less soluble in the aqueous medium, while the chiral amine resolving agent remains in solution as its hydrochloride salt. The liberated enantiomer can then be extracted with an organic solvent.[14]
Q5: How do I determine the enantiomeric excess (e.e.) of my resolved product?
The most common and accurate method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[2][4] This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the e.e. Polarimetry can also be used, but it is generally less accurate than chiral HPLC.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework for the chiral resolution of a racemic carboxylic acid using this compound. The specific conditions (solvent, temperature, stoichiometry) will need to be optimized for your particular substrate.
Part A: Formation and Isolation of the Diastereomeric Salt
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid in an appropriate solvent (e.g., ethanol, methanol, isopropanol, or a mixture). Heat the solution gently if necessary to achieve complete dissolution.
-
Addition of Resolving Agent: To the solution of the racemic acid, add 0.5-1.0 molar equivalents of (R)-1-(4-Methoxyphenyl)ethanamine (the free base, generated from the hydrochloride salt by treatment with a base and extraction). The free amine can be added directly or as a solution in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling the solution further in an ice bath or refrigerator. Seeding with a small crystal of the desired diastereomeric salt can be beneficial. Allow sufficient time for crystallization to occur, which could be several hours to overnight.[4]
-
Isolation: Collect the crystalline precipitate by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum. Determine the yield of the salt at this stage.
Part B: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Acidification: Acidify the aqueous suspension with a strong mineral acid (e.g., 1M HCl) to a pH of approximately 1-2.[2] This will protonate the carboxylic acid, causing it to precipitate out of the aqueous solution, while the (R)-1-(4-Methoxyphenyl)ethanamine will remain in solution as its hydrochloride salt.
-
Extraction: Extract the liberated carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Part C: Determination of Enantiomeric Excess
-
Sample Preparation: Prepare a solution of the final product in a suitable solvent for chiral HPLC analysis.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using a validated chiral HPLC method.[2]
Visualizing the Chiral Resolution Workflow
The following diagram illustrates the key stages of the chiral resolution process.
Caption: General Workflow for Diastereomeric Salt Resolution.
Data Summary Table
The success of a chiral resolution is highly dependent on the choice of solvent. The following table provides a hypothetical example of how to present solvent screening data to identify optimal conditions.
| Solvent System | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) (%) |
| Ethanol | 25 | 45 | 85 |
| Ethanol | 4 | 55 | 92 |
| Isopropanol | 25 | 40 | 90 |
| Isopropanol | 4 | 52 | 96 |
| Methanol | 25 | 35 | 75 |
| Ethyl Acetate | 25 | 20 | 60 |
| Toluene | 25 | 15 | 55 |
Note: This data is illustrative and the optimal solvent system must be determined experimentally for each specific racemic mixture.
Conclusion
Improving the yield in chiral resolution with this compound requires a systematic approach to optimizing various experimental parameters. By understanding the principles of diastereomeric salt formation and employing a logical troubleshooting strategy, researchers can overcome common challenges and achieve high yields of enantiomerically pure products. This guide provides a foundation for this process, but empirical optimization will always be necessary to tailor the resolution to a specific chemical system.
References
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Carboxylic Acids using (S)-2-Aminobutane.
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol.
- Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers.
- Kozma, D. (Ed.). (2001).
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- BenchChem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- BenchChem. (n.d.). Dealing with solid solutions in diastereomeric salt resolution.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Wikipedia. (n.d.). Chiral resolution.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- ResearchGate. (n.d.). Solubility of Diastereomer A and Diastereomer B in selected solvent system.
- SlidePlayer. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
- BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. benchchem.com [benchchem.com]
- 5. onyxipca.com [onyxipca.com]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Diastereomeric Salt Crystallization with (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride
Welcome to the technical support center for chiral resolution using (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereomeric salt crystallization process. Drawing from established scientific principles and field-proven insights, this resource provides in-depth, practical solutions to common challenges encountered during this critical separation technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in chiral resolution?
This compound serves as a chiral resolving agent. When a racemic mixture of a chiral acid is reacted with this single enantiomer amine, it forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts possess different solubilities. This difference is the key to their separation via fractional crystallization.[1][2]
Q2: Why is solvent selection so critical for a successful resolution?
The solvent system is arguably the most critical factor in a diastereomeric salt resolution.[3] An ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt while the more soluble one remains in the mother liquor.[4][5] The choice of solvent can influence crystal habit, yield, and the diastereomeric purity of the final product.[6]
Q3: My resolution is not yielding any crystals. What are the first things I should check?
If no crystallization occurs, several factors could be at play. First, ensure that a supersaturated solution has been created; the solution might be too dilute.[4] You can try to carefully evaporate some of the solvent to increase the concentration.[7] Second, impurities in either the racemic mixture or the resolving agent can inhibit nucleation.[8] Finally, the chosen solvent may be too effective, keeping both diastereomeric salts readily dissolved. In this case, a comprehensive solvent screen is recommended.[7]
Q4: What is "oiling out," and why is it a problem?
"Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid (an "oil") instead of a solid crystalline phase.[9] This typically occurs when the melting point of the salt is lower than the temperature of the solution or when the solution is too highly supersaturated.[10] This is problematic because the oil droplets are often impure, trapping impurities and solvent, which hinders the formation of pure crystals.[8][9]
Troubleshooting Guide: From Poor Yields to Oiling Out
This section provides a systematic approach to diagnosing and solving common issues encountered during diastereomeric salt crystallization with this compound.
Issue 1: No Crystal Formation
Question: I've mixed my racemic acid with this compound in a solvent, but no crystals are forming, even after cooling. What's going wrong?
Answer: The absence of crystallization points to a lack of sufficient supersaturation for nucleation to occur. The primary causes and troubleshooting steps are outlined below.
Causality & Explanation: Crystallization is a two-step process: nucleation (the formation of tiny stable crystal nuclei) and crystal growth. Both steps require a state of supersaturation, where the concentration of the solute in the solution is higher than its equilibrium solubility. If the system does not reach this state, or if the energy barrier to nucleation is too high, crystals will not form.
Troubleshooting Protocol:
-
Increase Supersaturation:
-
Solvent Evaporation: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts.
-
Cooling Profile: Ensure the cooling rate is slow and controlled. A gradual decrease in temperature will slowly decrease the solubility of the salts, promoting controlled crystal growth.[4]
-
Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to induce precipitation.[4]
-
-
Induce Nucleation:
-
Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to the supersaturated solution.[10] This bypasses the initial nucleation energy barrier and promotes the growth of the desired crystals.[11][12]
-
Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.[10]
-
-
Re-evaluate the Solvent System:
-
The chosen solvent may be too "good," meaning both diastereomeric salts are highly soluble. A systematic solvent screening is necessary to find a system with a significant solubility difference between the two salts.[4]
-
Caption: Troubleshooting workflow for lack of crystallization.
Issue 2: The Product is "Oiling Out"
Question: Instead of forming crystals, my diastereomeric salt is separating as a sticky oil. How can I resolve this?
Answer: "Oiling out" is a common and frustrating problem that indicates the solute is separating from the solution as a liquid phase instead of a solid.[9] This can be addressed by modifying the crystallization conditions to favor solid-phase nucleation.
Causality & Explanation: This phenomenon occurs when the supersaturation is too high, or the temperature of the solution is above the melting point of the diastereomeric salt.[9][10] The resulting oil is often an amorphous, impure liquid that can be difficult to handle and purify.[9] Factors like the presence of impurities can also lower the melting point of the salt, making it more prone to oiling out.[8][13]
Troubleshooting Protocol:
-
Reduce the Level of Supersaturation:
-
Modify the Solvent System:
-
A change in solvent polarity can significantly impact the crystallization behavior. Experiment with less polar solvents, which may favor crystallization over oiling out.[7]
-
-
Lower the Crystallization Temperature:
-
Ensure the entire crystallization process, especially the nucleation phase, occurs at a temperature below the melting point of the diastereomeric salt.
-
-
Utilize Seeding:
-
Adding seed crystals to a solution that is only slightly supersaturated can guide the crystallization process towards the desired solid form and bypass the conditions that lead to oiling out.[14]
-
Issue 3: Low Diastereomeric Excess (d.e.)
Question: I've managed to obtain crystals, but the diastereomeric excess is very low. How can I improve the selectivity of the crystallization?
Answer: Low diastereomeric excess (d.e.) indicates that the crystallization process is not effectively separating the two diastereomeric salts. This can be due to similar solubilities or co-precipitation.
Causality & Explanation: The success of a diastereomeric resolution hinges on the difference in solubility between the two diastereomeric salts. If this difference is small in the chosen solvent system, both salts may crystallize, leading to a low d.e. in the solid product. The formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice, is another challenging scenario.[7]
Troubleshooting Protocol:
-
Systematic Solvent Screening: This is the most crucial step. A thorough screening of various solvents and solvent mixtures is essential to find a system that maximizes the solubility difference between the diastereomers.[3][7]
-
Optimize the Cooling Profile: A slower cooling rate provides more time for the system to remain in equilibrium, favoring the crystallization of the less soluble diastereomer.[7]
-
Recrystallization: Recrystallizing the obtained solid, potentially in a different solvent system, is a common and effective method for enhancing the d.e.[7]
-
Stoichiometry of the Resolving Agent: The molar ratio of the racemic acid to the this compound can impact the d.e. While a 1:1 ratio is a good starting point, it's worth exploring variations.[3]
Caption: Decision tree for improving diastereomeric excess.
Issue 4: Low Yield of the Desired Diastereomeric Salt
Question: The purity of my crystals is high, but the overall yield is very low. What can I do to improve it?
Answer: A low yield, despite good purity, often suggests that a significant amount of the desired diastereomeric salt remains dissolved in the mother liquor.
Causality & Explanation: This issue typically arises when the desired diastereomeric salt, although less soluble than its counterpart, still possesses significant solubility in the chosen solvent at the final crystallization temperature.[10]
Troubleshooting Protocol:
-
Optimize the Final Crystallization Temperature: Lowering the final temperature of the crystallization can decrease the solubility of the desired salt and thus increase the yield.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent at the end of the cooling process can be used to precipitate more of the desired salt from the mother liquor.
-
Increase Initial Concentration: Starting with a more concentrated solution (while being mindful of the risk of oiling out) can lead to a higher overall yield.
-
Consider Crystallization-Induced Diastereomeric Transformation (CIDT): For systems where the undesired diastereomer can epimerize in solution to the desired, less soluble diastereomer, CIDT can dramatically improve yields, sometimes approaching 100%.[3][6]
Experimental Protocols
Protocol 1: Rapid Solvent Screening for Crystallization
Objective: To quickly identify promising solvent systems for the selective crystallization of one diastereomer.
| Parameter | Recommendation |
| Solvent Classes | Alcohols, Esters, Ketones, Ethers, Hydrocarbons, and mixtures |
| Apparatus | 96-well microplate or small vials |
| Analysis | Chiral HPLC |
Procedure:
-
In each well of a 96-well plate, combine stoichiometric equivalents of the racemic acid and this compound.
-
Add a selection of different crystallization solvents or solvent mixtures to the wells.
-
Seal the plate and allow it to agitate at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours.
-
Visually inspect the wells for crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze both the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[3]
Protocol 2: Seeding Strategy for Controlled Crystallization
Objective: To control the onset of crystallization and improve crystal quality.
Procedure:
-
Prepare a supersaturated solution of the diastereomeric salt mixture at an elevated temperature.
-
Cool the solution slowly to a point where it is still supersaturated but nucleation has not yet occurred (the metastable zone).
-
Add a small amount (typically 1-5% by weight) of finely ground seed crystals of the desired pure diastereomer.
-
Continue the controlled cooling profile to allow the crystals to grow.
-
Isolate the crystals and analyze for yield and purity.[3]
Analytical Methods
The accurate determination of diastereomeric excess is crucial for optimizing the resolution process.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase is used to separate the two enantiomers of the starting acid after the diastereomeric salt has been broken.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents, the enantiomers can be converted into diastereomers that may show distinct signals in the NMR spectrum, allowing for quantification.[16]
-
Optical Rotation: While useful for confirming the presence of a single enantiomer, it is less accurate for determining the precise d.e. of a mixture unless a calibration curve is established.[17]
References
- Benchchem. Troubleshooting low yields in diastereomeric salt formation.
- Benchchem. How to overcome poor crystallization in diastereomeric salt formation.
- Chemistry LibreTexts. 3.6F: Troubleshooting. 2022.
- ACS Publications. Seeding Techniques and Optimization of Solution Crystallization Processes. 2020.
- Mettler Toledo. Oiling Out in Crystallization.
- Reddit. Recrystallization (help meeeeee). 2013.
- Brainly. Why do crystals oil out and what are the remedies and prevention methods? 2024.
- Bitesize Bio. 5 Protein Crystallization Seeding Methods for Bigger Crystals. 2025.
- APC. Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation.
- White Rose Research Online. Progress and Opportunities of Seeding Technique in Crystallization Processes.
- ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Benchchem. Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. 2024.
- Technobis Crystallization Systems. Developing seeding protocols through secondary nucleation measurements on the Crystalline. 2023.
- Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. 2025.
- Wikipedia. Diastereomeric recrystallization.
- Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. 2019.
- Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
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Technical Support Center: Troubleshooting Low Enantiomeric Excess in Resolutions with (R)-1-(4-Methoxyphenyl)ethanamine HCl
Welcome to the technical support center for chiral resolutions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your diastereomeric salt resolutions. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (e.e.) when using (R)-1-(4-Methoxyphenyl)ethanamine HCl as a resolving agent.
The fundamental principle of this resolution method relies on the differential physical properties, primarily solubility, of the two diastereomeric salts formed between the enantiomers of your racemic compound and the single enantiomer of the resolving agent.[1][2] Achieving high enantiomeric excess is a matter of maximizing this solubility difference through careful control of experimental parameters.
Troubleshooting Guide: Question & Answer
This section addresses the most common issues encountered during the resolution process in a direct question-and-answer format.
Q1: I'm observing a low enantiomeric excess (e.e.). What are the primary factors I should investigate first?
Low e.e. is the most common problem and typically points to one of five key areas: co-crystallization of the undesired diastereomer, suboptimal solvent system, incorrect stoichiometry, purity of starting materials, or inadequate control over crystallization kinetics (temperature and time).[3]
Senior Application Scientist's Insight: The root cause is almost always a failure to achieve selective crystallization of the less-soluble diastereomeric salt. The undesired, more-soluble salt is precipitating along with your target. Your task is to adjust the conditions to keep the undesired diastereomer in the mother liquor while forcing the desired one out of solution. The following workflow provides a logical sequence for troubleshooting.
Caption: Logical workflow for troubleshooting low enantiomeric excess.
Q2: How critical is solvent choice, and how do I select the right one?
Solvent selection is the most critical factor influencing the efficiency of a diastereomeric salt resolution.[4][5] The ideal solvent system must exhibit a significant difference in solubility between the two diastereomeric salts.[1][6] One salt should be sparingly soluble, while the other remains dissolved.
Senior Application Scientist's Insight: There is no universally "best" solvent; the optimal choice depends on the specific properties of the diastereomeric salts formed from your compound. The goal is to find a solvent where the solubility ratio of the two diastereomers is maximized. This is often achieved empirically through screening.
-
Polarity: Solvents like alcohols (methanol, ethanol, isopropanol) are common starting points because they can dissolve the salts to facilitate equilibration, yet allow for precipitation upon cooling.[7]
-
Mixtures: Using solvent/anti-solvent systems (e.g., methanol/ether, ethanol/heptane) is a powerful strategy to fine-tune polarity and induce crystallization.[8]
-
Protic vs. Aprotic: Protic solvents can engage in hydrogen bonding, which may alter the crystal lattice and solubility of the salts in beneficial ways.
Data Summary: General Impact of Solvent Class on Resolution
| Solvent Class | Typical Polarity | Rationale for Use | Potential Pitfalls |
| Alcohols (MeOH, EtOH) | High | Good for initial salt formation and dissolution. | May be too good a solvent, leading to low yields. |
| Esters (EtOAc) | Medium | Often provide a good balance of solubility. | May not be polar enough to dissolve the initial salt. |
| Ketones (Acetone) | Medium | Similar to esters; useful in screening. | Can sometimes form solvates. |
| Ethers (MTBE, THF) | Low | Often used as anti-solvents to induce precipitation. | Poor primary solvents for salt formation. |
| Hydrocarbons (Heptane) | Very Low | Exclusively used as anti-solvents. | No solvating power for salts. |
Protocol: Solvent Screening for Optimal Resolution
-
Setup: In separate small vials, dissolve your racemic compound (e.g., 0.1 mmol) and (R)-1-(4-Methoxyphenyl)ethanamine HCl (0.05-0.1 mmol) in a minimal amount of a candidate solvent (e.g., methanol) with gentle heating to ensure complete dissolution and salt formation.
-
Crystallization: Remove the heat source and allow the vials to cool slowly to room temperature. If no crystals form, add an anti-solvent dropwise or place the vials in a refrigerator (4 °C) overnight.
-
Isolation: If crystals form, isolate them by filtration, washing with a small amount of cold solvent.
-
Analysis:
-
Liberate the free amine from the crystalline salt (see FAQ below). Analyze its enantiomeric excess by chiral HPLC or SFC.
-
Analyze the mother liquor to determine the e.e. of the amine remaining in solution.
-
-
Evaluation: The ideal solvent will yield a high e.e. in the crystalline solid and a low e.e. (enriched in the opposite enantiomer) in the mother liquor.
Q3: Could impurities in my starting materials be the cause?
Absolutely. The purity of both the racemic compound and the resolving agent is paramount.
Senior Application Scientist's Insight:
-
Racemic Compound Purity: Achiral impurities from the synthesis of your compound can interfere with crystal nucleation and growth, sometimes inhibiting crystallization altogether or becoming incorporated into the crystal lattice, which disrupts the packing and lowers the observed purity.[8][9] It is crucial to use material that is >98% pure by achiral analysis before attempting resolution.
-
Resolving Agent Purity: The enantiomeric purity of your (R)-1-(4-Methoxyphenyl)ethanamine HCl directly limits the maximum theoretical e.e. you can achieve. If your resolving agent is only 98% e.e., it contains 1% of the (S)-enantiomer. This (S)-amine will form a salt with the (S)-enantiomer of your compound, which is identical to the desired, less-soluble salt of your (R)-compound with the (R)-amine. This impurity will crystallize preferentially, directly contaminating your product. Always use a resolving agent with the highest possible enantiomeric purity (≥99.5%).[10]
Q4: How do temperature, cooling rate, and crystallization time affect the outcome?
These kinetic parameters control the process of supersaturation and crystal growth. Improper control is a common source of low selectivity.[11]
Senior Application Scientist's Insight:
-
Temperature: Solubility is highly temperature-dependent. The resolution temperature should be low enough to ensure the less-soluble salt precipitates, but high enough to keep the more-soluble salt in solution.[6]
-
Cooling Rate: A slow, controlled cooling profile is essential.[7] Rapid cooling causes the solution to become highly supersaturated with respect to both diastereomers, leading to simultaneous nucleation and co-precipitation. A slow ramp (e.g., cooling from 60 °C to 20 °C over several hours) allows for the selective crystallization of the desired, less-soluble diastereomer under near-equilibrium conditions.
-
Crystallization Time: Sufficient time must be allowed for the system to reach equilibrium. Filtering too early may result in low yield, while waiting too long, especially if the solubility difference is small, might allow the undesired diastereomer to slowly crystallize, reducing the e.e.
Q5: I've optimized all parameters, but the e.e. is still not >99%. What is the next step?
If a single crystallization does not provide the desired purity, recrystallization of the diastereomeric salt is a standard and highly effective method for enhancement.
Senior Application Scientist's Insight: The first crop of crystals, even if only moderately enriched (e.g., 80% e.e.), is a significant step forward. This material is now enriched in one diastereomer. Dissolving these crystals in a minimal amount of fresh, hot solvent and allowing them to recrystallize will almost always result in a substantial increase in diastereomeric (and thus enantiomeric) purity. Often, one or two recrystallizations are sufficient to upgrade the material to >99% e.e.[8]
Experimental Workflow & Key Mechanisms
The diagram below illustrates the core principle of diastereomeric salt resolution. The key to success lies in exploiting the solubility difference (Ksp) between the two diastereomeric salts.
Caption: Formation and separation of diastereomeric salts based on solubility.
Frequently Asked Questions (FAQs)
Q: How do I liberate the free amine/acid from the purified diastereomeric salt? A: Once you have the diastereomerically pure salt, dissolve it in a biphasic system, such as dichloromethane and water. Add a base (e.g., 1M NaOH solution) to deprotonate the amine hydrochloride and the carboxylic acid of your compound, breaking the salt. Your now-free compound will partition into the organic layer, while the resolving agent salt remains in the aqueous layer. Separate the layers and wash the organic phase before drying and evaporating the solvent.[8][12]
Q: How do I reliably measure the enantiomeric excess? A: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[6][8] It is critical to first develop a method that can resolve the two enantiomers of your racemic starting material to baseline. Analyzing a known racemic sample should give two peaks with a 50:50 area ratio.[13] Only then can you trust the e.e. values obtained from your resolution experiments.
Q: Can I recover and reuse the resolving agent? A: Yes. After liberating your desired enantiomer, the resolving agent is in the aqueous layer. You can acidify this layer and extract the resolving agent back into an organic solvent for recovery and reuse, which is crucial for making the process economical on a larger scale.
References
- Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega.
- Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies.
- Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the c
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution.
- Troubleshooting low yields in diastereomeric salt form
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Benchchem.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Coordinative Alignment of Chiral Molecules to Control over the Chirality Transfer in Spontaneous Resolution and Asymmetric C
- Resolution Control in a Continuous Preferential Crystallization Process.
- Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
- Overview & Determination of Enantiomeric Impurities. Veeprho.
- Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH.
- Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane. Benchchem.
- Chiral resolution. Wikipedia.
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Electrochemistry.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. PMC - NIH.
- Troubleshooting low enantiomeric excess in chiral resolutions. Benchchem.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Organic Syntheses Procedure. Organic Syntheses.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- The Essential Role of Chiral Resolving Agents in Pharmaceutical Synthesis. BOC Sciences.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
- 1-(4-Methoxyphenyl)ethanamine. PubChem.
- (R)-(+)-1-(4-Methoxyphenyl)ethylamine. ChemicalBook.
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Preserving the Stereochemical Integrity of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride During Workup
An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing racemization of (R)-1-(4-Methoxyphenyl)ethanamine and its hydrochloride salt during experimental workup procedures. We will explore the underlying mechanisms of racemization and provide actionable, field-proven protocols to ensure the enantiomeric purity of your material is maintained.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stereochemical stability of chiral benzylic amines.
Q1: What is racemization and why is it a critical issue for (R)-1-(4-Methoxyphenyl)ethanamine?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1] For a chiral building block like (R)-1-(4-Methoxyphenyl)ethanamine, which is widely used in the synthesis of pharmaceuticals, maintaining enantiomeric purity is paramount. The biological and pharmacological activity of a final drug molecule is often exclusive to a single enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered metabolic profiles, or even significant off-target toxicity.
Q2: What is the primary chemical mechanism leading to racemization in this specific amine?
A2: The primary pathway for racemization in 1-phenylethylamine derivatives involves the removal of the proton at the chiral center (the α-carbon). This is particularly facile because the resulting negative charge is stabilized by the adjacent phenyl ring. This deprotonation leads to the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in a 1:1 mixture of the (R) and (S) enantiomers.[2][3] Conditions that facilitate this proton abstraction, such as exposure to strong bases or elevated temperatures, are the main culprits. A related mechanism involves the reversible formation of an achiral imine intermediate, especially in the presence of trace aldehydes or ketones.[4]
Q3: Which specific workup conditions pose the highest risk of racemization?
A3: The risk of losing enantiomeric excess (%ee) is highest under the following conditions:
-
Exposure to Strong Bases: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during aqueous extraction can readily deprotonate the α-carbon, initiating the racemization cascade.
-
Elevated Temperatures: Heating during workup, such as during solvent evaporation on a rotary evaporator with a high-temperature bath, provides the energy to overcome the activation barrier for proton removal and significantly accelerates racemization.[4]
-
Prolonged Exposure to Basic or Acidic Conditions: Even with milder bases or acids, extended reaction or workup times increase the opportunity for equilibrium-driven racemization to occur.[5]
Section 2: Troubleshooting Guide: Diagnosing and Correcting Loss of Enantiomeric Excess (%ee)
This troubleshooting framework is designed to help you identify the root cause of racemization observed in your process and implement corrective actions. The primary symptom is a lower-than-expected %ee value as determined by chiral HPLC analysis.
| Symptom | Potential Cause | Diagnostic Question(s) | Corrective Action & Rationale |
| Low %ee after workup | Harsh pH Conditions | Did you use a strong base (e.g., >1M NaOH) or a strong acid during the aqueous wash or extraction steps? | Solution: Switch to milder reagents. For basic extraction, use saturated sodium bicarbonate (NaHCO₃) or a 5-10% potassium carbonate (K₂CO₃) solution. For acidic washes, use 10% citric acid, saturated ammonium chloride (NH₄Cl), or brine.[5] Rationale: These milder reagents are sufficient to protonate/deprotonate the amine for phase separation without being aggressive enough to abstract the α-proton. |
| Low %ee after workup | Elevated Temperature | Was the reaction quenched while warm? Were extractions performed at room temperature? Was the solvent removed using a high-temperature water bath (>40 °C)? | Solution: Implement cold workup procedures. Cool the reaction mixture to 0-5 °C in an ice bath before quenching. Use pre-chilled solvents for extraction and perform phase separations in a jacketed funnel or with regular cooling. Evaporate solvents under reduced pressure with a bath temperature ≤ 30 °C. Rationale: Lowering the temperature reduces the kinetic energy of the system, dramatically slowing the rate of racemization.[4] |
| Low %ee after workup | Prolonged Workup Time | Did the workup process, particularly steps where the free amine was present in an organic solvent, extend for several hours? | Solution: Streamline the workup protocol to minimize the time the amine spends in its free base form. Prepare all necessary solutions and equipment in advance. Proceed from quench to final drying without interruption. Rationale: Racemization is a time-dependent process. Reducing the exposure time to potentially problematic conditions directly limits the extent of enantiomeric degradation.[5] |
Section 3: Recommended Protocols for Preserving Enantiopurity
The following protocols are designed to minimize the risk of racemization during the isolation of (R)-1-(4-Methoxyphenyl)ethanamine from a reaction mixture.
Protocol 1: Standard Mild Acidic Workup (For Base-Stable Products)
This is the preferred method when the desired product and other components in the mixture are stable to mild acid.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
1x cold saturated aqueous NaHCO₃ solution (to remove residual acid).
-
1x cold brine solution (to aid in drying).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a low-temperature (≤30 °C) water bath.
-
Analysis: Immediately analyze the crude product for enantiomeric excess (%ee) using chiral HPLC.[6]
Protocol 2: Analytical Workflow for %ee Determination via Chiral HPLC
Verifying the enantiomeric purity is a critical final step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method.[7][8]
-
Sample Preparation:
-
Accurately weigh a small amount of the isolated amine (approx. 1 mg).
-
Dissolve it in the mobile phase (e.g., a hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example Method):
-
Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating phenylethylamine enantiomers.[8][9]
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of a basic additive like diethylamine (DEA) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: %ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Section 4: Visual Guides and Mechanisms
Workup Decision Workflow
The following diagram illustrates the decision-making process for selecting an appropriate workup strategy to prevent racemization.
Caption: Decision workflow for selecting a racemization-free workup protocol.
Mechanism of Base-Mediated Racemization
This diagram illustrates how a base can induce racemization of a chiral benzylic amine through a planar intermediate.
Caption: Base-mediated racemization via a stabilized planar carbanion.
References
- BenchChem. (2025). A Comprehensive Guide to Determining Enantiomeric Purity of Chiral Amino Acids via HPLC.
- BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines.
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
J-Stage. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Available at: [Link]
-
ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Available at: [Link]
-
Wikipedia. (n.d.). Racemization. Available at: [Link]
-
ResearchGate. (2018). Racemization during SPPS coupling step. Available at: [Link]
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Technical Support Center: Purification Strategies for (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride Diastereomeric Salts
Welcome to the technical support center for the purification of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride diastereomeric salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the resolution of this chiral amine.
Introduction to Diastereomeric Salt Resolution
The separation of enantiomers is a critical step in the development of many pharmaceuticals. For chiral amines like 1-(4-Methoxyphenyl)ethanamine, diastereomeric salt crystallization is a widely used and scalable method.[1][2][3] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2][4] These diastereomers possess different physicochemical properties, most importantly, different solubilities in a given solvent system.[5][6] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequently, the resolving agent is removed to yield the desired enantiomerically pure amine.[2][3]
This guide will walk you through common issues and provide practical, experience-based solutions to optimize your purification strategy for (R)-1-(4-Methoxyphenyl)ethanamine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the diastereomeric salt crystallization process.
Issue 1: No Precipitation or Very Low Yield of the Diastereomeric Salt
Question: I've mixed my racemic 1-(4-Methoxyphenyl)ethanamine with the chiral resolving agent in the chosen solvent, but nothing is crystallizing, or the yield is extremely low. What should I do?
Answer:
This is a common issue that often points to problems with supersaturation or solubility. Here’s a systematic approach to troubleshoot this:
-
Inappropriate Solvent Selection: The solvent is the most critical variable. The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.[5][6][7] If the desired salt is too soluble, it won't precipitate.
-
Solution: Conduct a solvent screen with a range of polarities and hydrogen-bonding capabilities.[7] Common solvents for this type of resolution include alcohols (methanol, ethanol), acetonitrile, and mixtures with water.[4][8] An anti-solvent can also be added to reduce the solubility of the desired salt and improve the yield.[7]
-
-
Suboptimal Concentration: The concentration of your reactants may be too low to achieve the necessary supersaturation for crystallization to occur.
-
Incorrect Stoichiometry: While a 1:1 molar ratio of the amine to the resolving agent is a common starting point, this is not always optimal.
-
Solution: Experiment with varying the stoichiometry. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enantiomeric excess in the crystallized product.[9]
-
-
Inadequate Cooling: The final temperature of your crystallization may be too high, leaving a significant portion of your product dissolved in the mother liquor.[7]
-
Nucleation Issues: Crystallization requires nucleation, which can sometimes be slow to initiate.
-
Solution: Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a few seed crystals of the desired diastereomeric salt if they are available.[7]
-
Issue 2: The Precipitate is an Oil, Not a Crystalline Solid ("Oiling Out")
Question: Instead of forming crystals, my product has separated as a sticky oil. How can I fix this?
Answer:
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[7] This can be due to several factors:
-
High Concentration or Supersaturation: The concentration of the salt in the solution may be too high, exceeding its solubility limit too rapidly.
-
Solution: Add more solvent to decrease the concentration.[7]
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.
-
Solution: A less polar solvent might be more favorable for crystallization over oiling out.[7] Experiment with different solvent systems.
-
-
High Temperature: The crystallization temperature may be above the melting point of the diastereomeric salt.
-
Solution: Lower the crystallization temperature.[7]
-
Issue 3: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) of the Final Product
Question: I've isolated my crystals, but after liberating the free amine, the enantiomeric excess is low. How can I improve the purity?
Answer:
Low enantiomeric excess is a clear indicator of poor selectivity in the crystallization process, often due to the co-precipitation of the undesired diastereomer.[7][9]
-
Optimize the Solvent System: This is the most critical factor for achieving high selectivity. A systematic solvent screen is the most effective approach to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[7]
-
Perform Recrystallization: The purity of the diastereomeric salt can often be significantly improved by one or more recrystallization steps.[9] Dissolve the isolated salt in a minimal amount of hot solvent and allow it to cool slowly again.
-
Screen Different Resolving Agents: The choice of the chiral resolving agent is crucial. If one agent provides poor selectivity, another may form diastereomeric salts with a much larger solubility difference.[9][10] Commonly used resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[2][3][10]
-
Adjust Stoichiometry: As mentioned earlier, optimizing the molar ratio of the resolving agent can improve the diastereomeric excess of the precipitate.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for 1-(4-Methoxyphenyl)ethanamine?
A1: For the resolution of chiral amines like 1-(4-Methoxyphenyl)ethanamine, chiral carboxylic acids are typically used. The most common and effective resolving agents include:
-
Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid)[2][3]
The selection is often empirical, and screening a few options is recommended to find the one that provides the best separation.[10]
Q2: How do I choose the right solvent for my diastereomeric crystallization?
A2: The ideal solvent should have a significant difference in solubility for the two diastereomeric salts.[6][7] A good starting point is to select a solvent in which the racemate and the resolving agent have moderate solubility.[7] A solvent screen using small-scale trials with various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and aqueous mixtures) is a practical approach.[8][9]
Q3: What is a ternary phase diagram and is it necessary for my experiment?
A3: A ternary phase diagram illustrates the phase behavior of the two diastereomeric salts and the solvent at a given temperature.[7] While not strictly necessary for initial screening, it is a powerful tool for optimizing the resolution process, as it can help determine the feasibility of the separation and guide the design of the crystallization process for maximum yield and purity.[7]
Q4: My yield is limited to a theoretical maximum of 50%. Is there a way to improve this?
A4: Yes, to surpass the 50% yield barrier, the unwanted enantiomer from the mother liquor needs to be recycled.[10] This is achieved through a process called "Resolution-Racemization-Recycle" (RRR).[2][10] The unwanted enantiomer is isolated from the mother liquor, racemized (converted back to the racemic mixture), and then reintroduced into the resolution process.[10]
Q5: How can I determine the enantiomeric excess (e.e.) of my final product?
A5: The most common and reliable method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC).[9][13] This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the e.e.[9] Other methods include NMR spectroscopy using a chiral derivatizing agent or a chiral solvating agent.[13][14][15]
Experimental Protocols & Workflows
Protocol 1: General Diastereomeric Salt Crystallization
-
Salt Formation: In a suitable flask, dissolve the racemic 1-(4-Methoxyphenyl)ethanamine and 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating until all solids are dissolved.[4][9]
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in a colder environment (e.g., 4°C).[9]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[3][9]
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).[16]
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).[9][16]
-
Purification and Analysis: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Determine the enantiomeric excess of the resulting amine using chiral HPLC.[9][16]
Workflow for Troubleshooting Low Diastereomeric Excess
Caption: Troubleshooting workflow for low diastereomeric/enantiomeric excess.
General Experimental Workflow
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Data Summary
Table 1: Key Parameters for Optimization of Diastereomeric Salt Crystallization
| Parameter | Importance | Common Starting Point | Optimization Strategy |
| Chiral Resolving Agent | Critical for selectivity | Tartaric acid, Mandelic acid[3][10] | Screen a variety of chiral acids to find one that gives a large solubility difference between the diastereomeric salts.[9] |
| Solvent System | Critical for yield and purity | Alcohols (Methanol, Ethanol), Acetonitrile[4][8] | Screen single and mixed solvent systems to maximize the precipitation of the desired salt while keeping the other in solution.[7] |
| Stoichiometry (Amine:Agent) | High | 1:1 or 1:0.5 molar ratio[8][9] | Vary the ratio to improve the diastereomeric excess of the crystalline product.[9] |
| Temperature Profile | High | Slow cooling to room temperature, then 0-4°C[9] | Optimize the cooling rate and final temperature to balance yield and purity.[7] |
| Concentration | Medium | Moderate, based on solubility tests | Adjust concentration to maximize yield without causing "oiling out".[7][9] |
References
- Vertex AI Search Result 1. (No title provided)
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
- Technical Support Center: D-(-)
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Qu
- Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents.
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC - NIH.
- Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - RSC Publishing.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation - ResearchG
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC - NIH.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchG
- Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine - Benchchem.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Public
- Chiral resolution - Wikipedia.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Educ
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Public
- catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering.
- Technical Support Center: Scaling Up Chiral Resolution of Amines - Benchchem.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine - Benchchem.
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram - YouTube.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.
- How to separate two diastereomeric amines? - Chemistry Stack Exchange.
- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google P
- Resolution of a Racemic Mixture - Science Learning Center.
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations - The Journal of Organic Chemistry - Figshare.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
- Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)
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Technical Support Center: Improving the Chiral Purity of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the chiral purification of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the enantiomeric excess (e.e.) of this critical chiral building block. We will explore the underlying principles of chiral resolution, provide detailed, field-proven protocols, and offer robust troubleshooting advice to overcome common experimental hurdles.
Introduction: The Criticality of Chiral Purity
(R)-1-(4-Methoxyphenyl)ethanamine is a valuable chiral amine used as a resolving agent and a synthetic precursor in the pharmaceutical industry.[1] As with most chiral compounds, the biological activity of a drug molecule derived from this intermediate is often confined to a single enantiomer. The opposite enantiomer may be inactive or, in some cases, cause undesirable side effects.[2] Therefore, achieving high chiral purity is not just a matter of process efficiency but a fundamental requirement for safety and efficacy. This guide focuses on the most prevalent and scalable method for enhancing chiral purity: diastereomeric crystallization .
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the enantiomeric excess (e.e.) of (R)-1-(4-Methoxyphenyl)ethanamine?
The most common industrial and laboratory-scale methods include:
-
Diastereomeric Crystallization: This is the most widely used technique. It involves reacting the racemic or enantiomerically-enriched amine with a pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[3] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[4]
-
Kinetic Resolution: This method often employs enzymes (like lipases) that selectively react with one enantiomer, leaving the other unreacted and thus enriched.[5] While effective, it is sometimes less scalable than classical crystallization.
-
Preparative Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate the enantiomers directly.[2] It provides excellent separation but can be expensive and complex to scale up for large quantities.
Q2: What is the principle behind diastereomeric crystallization?
Enantiomers ((R)- and (S)-amines) have identical physical properties, making them impossible to separate by standard crystallization. However, when they react with a single enantiomer of a chiral resolving agent (e.g., L-(+)-tartaric acid), they form two different diastereomers: [(R)-amine:(L)-acid] and [(S)-amine:(L)-acid]. Diastereomers are not mirror images and possess distinct physical properties, including different solubilities in specific solvents.[6] By carefully selecting a solvent system, one diastereomeric salt can be induced to crystallize preferentially while the other remains in the solution (mother liquor).[7]
Q3: Which chiral resolving agents are most effective for 1-(4-Methoxyphenyl)ethanamine?
For chiral amines, chiral carboxylic acids are the resolving agents of choice.[6] The selection is critical and often requires empirical screening. Highly effective and commonly used agents include:
-
L-(+)-Tartaric Acid: A cost-effective and widely available resolving agent for basic amines.[6][8]
-
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA): A derivative of tartaric acid known for forming highly crystalline salts with a range of amines, often leading to excellent separation.[4]
-
(-)-Mandelic Acid: Another common choice for the resolution of chiral bases.[6]
The choice of resolving agent and solvent are intrinsically linked; a combination that works well for one amine may not be optimal for another.
Q4: How is the purified diastereomeric salt converted back to the enantiomerically pure amine hydrochloride?
This is a two-step process:
-
Liberation of the Free Amine: The isolated, purified diastereomeric salt is dissolved or suspended in water. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to raise the pH (typically >10).[9] This deprotonates the amine, breaking the salt and liberating the free (R)-amine, which is often less soluble in water and can be extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Formation of the Hydrochloride Salt: The extracted free amine is dried, and the solvent is evaporated. The resulting pure (R)-amine is then dissolved in a suitable solvent (like isopropanol or ethyl acetate) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) to precipitate the desired this compound salt.
Q5: How is the enantiomeric excess (e.e.) accurately measured?
While polarimetry can give a qualitative indication of optical activity, the industry-standard method for quantifying e.e. is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) .[10][11] These methods use a chiral stationary phase that interacts differently with each enantiomer, resulting in two separate peaks on the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks.[11]
% e.e. = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
Troubleshooting Guide: Diastereomeric Crystallization
This section addresses common issues encountered during the chiral resolution process.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| No Crystals Form (or No Precipitation) | 1. Inappropriate Solvent: The diastereomeric salt is too soluble in the chosen solvent.[12] 2. Solution Too Dilute: The concentration of the salt is below its saturation point. 3. Incorrect Stoichiometry: An incorrect ratio of amine to resolving agent may inhibit crystallization. | 1. Solvent Screening: Test a range of solvents with varying polarities. Often, a mixture (e.g., methanol/water, ethanol/heptane) is needed to find the optimal solubility window. 2. Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to create a supersaturated solution. 3. Induce Nucleation: Add a "seed" crystal of the desired product or scratch the inside of the flask with a glass rod to create a nucleation site.[9] |
| Precipitate is an Oil or Gum, Not Crystalline | 1. Cooling Too Rapidly: Fast cooling can cause the product to "crash out" as an amorphous oil instead of forming an ordered crystal lattice. 2. Suboptimal Solvent System: The solvent may be too "good," preventing crystal lattice formation. 3. Impurities Present: Impurities can disrupt the crystallization process. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature, then gradually cool further in a refrigerator. This gives molecules time to align properly. 2. Use an Anti-Solvent: Add a second solvent in which the salt is insoluble (an "anti-solvent") dropwise to the solution to gently induce crystallization. 3. Purify Starting Material: Ensure the initial amine is of high purity before attempting the resolution. |
| Low Enantiomeric Excess (e.e.) | 1. Poor Diastereoselectivity: The chosen resolving agent/solvent system does not provide a large enough solubility difference between the two diastereomeric salts. 2. Co-crystallization: Both diastereomers are crystallizing out of the solution. 3. Insufficient Equilibration Time: The system did not have enough time to reach a state where the less soluble salt has maximally crystallized. | 1. Recrystallize the Salt: The most reliable way to improve purity. Dissolve the filtered salt in a minimal amount of hot solvent and recrystallize. This process can be repeated until the desired purity is achieved.[12] 2. Optimize Resolving Agent Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve selectivity, as it ensures only the less soluble salt crystallizes. 3. Screen New Systems: Test different resolving agents and/or solvent systems to find a more selective combination.[12] |
| Low Yield of Resolved Product | 1. High Solubility of Desired Salt: Even the "less soluble" salt has significant solubility, leaving a large amount in the mother liquor. 2. Excessive Washing: Using too much or warm solvent to wash the filtered crystals can redissolve the product. 3. Premature Filtration: Filtering before crystallization is complete. | 1. Optimize Temperature & Time: Allow the crystallization to proceed for a longer time at a lower temperature (e.g., 4°C or -10°C) to maximize precipitation. 2. Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Recover from Mother Liquor: The "wrong" enantiomer can be recovered from the mother liquor, racemized, and recycled to improve the overall process yield.[7][13] |
Experimental Protocols & Data
Protocol 1: Chiral Resolution with L-(+)-Tartaric Acid
This protocol describes a general procedure to increase the enantiomeric excess of (R)-1-(4-Methoxyphenyl)ethanamine that is already partially enriched (e.g., 80% e.e.).
Step 1: Diastereomeric Salt Formation
-
In a flask, dissolve 10.0 g of (R)-1-(4-Methoxyphenyl)ethanamine (partially enriched) in 100 mL of methanol with gentle heating.
-
In a separate beaker, dissolve 5.0 g (0.5 equivalents relative to the R-enantiomer) of L-(+)-tartaric acid in 50 mL of methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent enhances the selectivity for the less soluble diastereomeric salt.
-
Slowly add the tartaric acid solution to the amine solution while stirring.
Step 2: Fractional Crystallization
-
Allow the combined solution to cool slowly to room temperature over 2-3 hours. Crystal formation should be observed.
-
Place the flask in a refrigerator (4°C) and leave it undisturbed for 12-24 hours to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with 10-15 mL of ice-cold methanol to remove residual mother liquor.
-
Dry the crystals under vacuum. This is your Diastereomeric Salt (Crop 1) .
Step 3: Liberation of the Free Amine
-
Suspend the dried diastereomeric salt in 100 mL of deionized water.
-
While stirring vigorously, add 2M sodium hydroxide solution dropwise until the pH of the aqueous layer is >11. All solids should dissolve, and the free amine may separate as an oil.
-
Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(4-Methoxyphenyl)ethanamine (free base) .
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in 50 mL of anhydrous isopropanol.
-
Slowly add a 2M solution of HCl in isopropanol dropwise until the solution is slightly acidic (check with pH paper).
-
The hydrochloride salt will precipitate. Stir for 1 hour at room temperature, then cool in an ice bath for another hour.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Step 5: Purity Analysis
-
Determine the enantiomeric excess of the final hydrochloride salt using chiral HPLC.
Illustrative Data Table
The success of resolution is highly dependent on the starting purity and the specific conditions. This table provides an example of expected outcomes.
| Step | Parameter | Value | Rationale/Comment |
| Starting Material | Initial e.e. of (R)-amine | ~80% | A typical starting point from an asymmetric synthesis. |
| Crystallization 1 | e.e. of amine from Crop 1 | >95% | The first crystallization significantly removes the S-enantiomer. |
| Recrystallization | e.e. after one recrystallization of the salt | >99% | Recrystallizing the diastereomeric salt is a powerful way to further enhance purity. |
| Final Product | Final e.e. of HCl Salt | >99.5% | The final product should achieve high chiral purity. |
Visualized Workflows
Chiral Resolution Workflow Diagram
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common crystallization issues.
References
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. [URL: https://patents.google.
- Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(43), 11955–12003. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc01630g]
- Wikipedia. Chiral resolution. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
- PubChem. 1-(4-Methoxyphenyl)ethanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_ethanamine]
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. [URL: https://www.sigmaaldrich.
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [URL: https://www.rsc.
- PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/R_-1-_4-Methoxyphenyl_ethylamine]
- BLDpharm. (R)-1-(4-Methoxyphenyl)ethan-1-amine. [URL: https://www.bldpharm.com/products/22038-86-4.html]
- CN108440307B - Preparation method of chiral amine compound. [URL: https://patents.google.
- Lorenz, H., & Seidel-Morgenstern, A. (2014). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Crystal Growth & Design, 14(10), 5038–5048. [URL: https://pubs.acs.org/doi/10.1021/cg500790t]
- ResearchGate. Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. [URL: https://www.researchgate.
- ChemicalBook. (R)-(+)-1-(4-Methoxyphenyl)ethylamine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1497599.htm]
- BenchChem. Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. [URL: https://www.benchchem.
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. [URL: https://patents.google.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Stereoisomers/5.08%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers]
- Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/06%3A_Stereoisomerism_of_Organic_Molecules/6.
- PharmaGuru. What Is Chiral Purity And How To Perform: Learn In 3 Minutes. [URL: https://pharmaguru.
- BenchChem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. [URL: https://www.benchchem.
- Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [URL: https://www.pharmtech.com/view/chiral-resolution-and-without-resolving-agents]
- ResearchGate. 11 Examples of amines resolved by preferential crystallization. [URL: https://www.researchgate.
- BenchChem. Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. [URL: https://www.benchchem.
- PureSynth. Importance of Chiral Separation and Resolution in Drug Synthesis. [URL: https://www.puresynth.
- PubMed. Stereoselective Crystallization of Chiral Pharmaceuticals Aided by Cellulose Derivatives through Helical Pattern Matching. [URL: https://pubmed.ncbi.nlm.nih.gov/38925570/]
- ETH Zurich Research Collection. Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/469499]
- The Royal Society of Chemistry. Supporting information. [URL: https://www.rsc.
- Thermo Fisher Scientific. (S)-(-)-1-(4-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 98%. [URL: https://www.thermofisher.
- National Institutes of Health (NIH). Strategies for chiral separation: from racemate to enantiomer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10619047/]
- OpenOChem Learn. Measuring Chiral Purity. [URL: https://openochem.com/learn/stereochemistry/measuring-chiral-purity]
- MDPI. Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. [URL: https://www.mdpi.com/1420-3049/25/20/4783]
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Technical Support Center: Enhancing the Purity of (R)-1-(4-Methoxyphenyl)ethanamine HCl via Recrystallization
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the chemical and enantiomeric purity of this key chiral building block. Recrystallization is a powerful, yet nuanced, technique. Its success hinges on a solid understanding of solubility principles and meticulous control over experimental parameters. This guide moves beyond mere procedural steps to explain the underlying science, empowering you to troubleshoot and optimize your purification processes effectively.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of amine hydrochloride salts. Each problem is presented in a question-and-answer format, followed by a logical workflow for diagnosis and resolution.
Q1: I've followed a standard protocol, but my yield of recrystallized (R)-1-(4-Methoxyphenyl)ethanamine HCl is extremely low or zero. What's going wrong?
A1: Low recovery is one of the most frequent challenges in recrystallization. The root cause is almost always an issue with the solvent system and the resulting solubility of your compound.
Core Principle: Successful recrystallization requires the compound to be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold. If the compound remains significantly soluble even at low temperatures, it will stay in the mother liquor, leading to poor yields.[1]
Troubleshooting Workflow:
-
Evaluate Solvent Volume: The most common error is using an excessive volume of solvent.[1] The goal is to create a saturated or near-saturated solution at the solvent's boiling point, using the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Solution: If you suspect too much solvent was used, carefully evaporate a portion of the solvent under reduced pressure and attempt to cool the concentrated solution again.
-
-
Assess Solvent Choice: The chosen solvent may be too "good" a solvent for your compound, meaning the compound retains high solubility even at 0 °C or below. For polar amine salts like this one, highly polar solvents like methanol or ethanol can sometimes be too effective.[2]
-
Solution: A solvent screen is necessary. Consider solvents of intermediate polarity. For amine hydrochlorides, alcohols like isopropanol (2-propanol) are often a better choice than ethanol.[2] Alternatively, a two-solvent (anti-solvent) system can be highly effective.
-
-
Check for Incomplete Crystallization: Sometimes, crystallization is simply a slow process, and impatience can lead to premature filtration and low yields.[1]
-
Solution: After cooling to room temperature, ensure you allow sufficient time in an ice-water bath (at least 30-60 minutes) to maximize precipitation. If crystals have formed, you can try scratching the inside of the flask with a glass rod (carefully, to avoid creating glass shards) or adding a seed crystal to induce further crystallization.
-
Q2: Instead of well-defined crystals, I'm getting an oily precipitate that won't solidify. How do I fix this "oiling out"?
A2: "Oiling out" occurs when the dissolved solid separates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a kinetic phenomenon where precipitation outpaces the ordered process of crystallization.
Core Principle: This typically happens when a solution is cooled too rapidly or when the boiling point of the solvent is much higher than the melting point of the solute.[1] It can also occur if the concentration of the solute is too high, leading to supersaturation in a region where the oil is the thermodynamically favored phase.
Troubleshooting Workflow:
-
Reduce the Cooling Rate: This is the most critical intervention. Rapid cooling does not give molecules enough time to align into an ordered crystal lattice.[3]
-
Solution: Re-heat the mixture until the oil redissolves completely. Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in an insulated container (like a beaker packed with glass wool or a Dewar flask). Only after slow cooling to room temperature should you transfer the flask to an ice bath.
-
-
Modify the Solvent System: If slow cooling fails, the solvent may be the issue.
-
Solution 1 (Lower Polarity): Try a less polar solvent where the compound's solubility is lower. This reduces the degree of supersaturation at any given temperature.
-
Solution 2 (Anti-Solvent): Use an anti-solvent. Dissolve the compound in a minimum of a good, hot solvent (e.g., isopropanol), then slowly add a miscible poor solvent (an "anti-solvent" like hexane or diethyl ether) dropwise until the solution becomes faintly cloudy (turbid).[4] Re-heat gently to get a clear solution, then cool slowly. This controlled reduction in solubility often promotes crystallization over oiling.
-
-
Lower the Concentration: A very high concentration can promote oiling.
-
Solution: Re-heat the mixture to redissolve the oil, then add a small amount (e.g., 5-10% more) of hot solvent to slightly dilute the solution before commencing a slow cooling process.
-
Q3: My recrystallized product shows minimal improvement in purity by HPLC (or chiral HPLC). Why isn't the recrystallization working effectively?
A3: The selectivity of recrystallization is finite. Its failure to improve purity points to issues with the crystallization process itself or the nature of the impurities.
Core Principle: Crystallization is an equilibrium process. For effective purification, the desired compound must be significantly less soluble than the impurities in the chosen cold solvent, and the cooling process must be slow enough to allow the crystal lattice to form selectively, excluding impurity molecules.
Troubleshooting Workflow:
-
Analyze Cooling Rate: As discussed previously, rapid cooling can cause impurities to become trapped in the growing crystal lattice or to co-precipitate.[3] This is a common cause of poor purification.
-
Solution: Employ a very slow, controlled cooling protocol.
-
-
Ensure Proper Washing: The surfaces of your filtered crystals are coated with mother liquor, which is rich in impurities. Inadequate washing will re-contaminate your product.
-
Solution: Wash the filtered crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent.[3] Using too much wash solvent or warm solvent will dissolve your product and reduce yield.
-
-
Re-evaluate the Solvent: The chosen solvent may not provide sufficient solubility differentiation between your product and the key impurity.[3]
-
Solution: Perform a new solvent screen, this time co-spotting your crude material and the desired product on a TLC plate and eluting with various potential recrystallization solvents. An ideal solvent will show the impurity moving up the plate while the desired product stays at the baseline (indicating low solubility).
-
-
Consider a Second Recrystallization: For materials with a high impurity load (>10-15%), a single recrystallization may be insufficient.
-
Solution: Subject the once-recrystallized material to a second, careful recrystallization. Purity often increases substantially with each successive crystallization, albeit with some loss of yield.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing (R)-1-(4-Methoxyphenyl)ethanamine HCl?
There is no single "ideal" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point for amine hydrochloride salts is a polar protic solvent.
| Solvent Class | Examples | Suitability for (R)-1-(4-Methoxyphenyl)ethanamine HCl | Rationale |
| Alcohols | Isopropanol, Ethanol | Excellent Starting Point | The HCl salt has good solubility in hot alcohols but reduced solubility upon cooling. Isopropanol is often preferred over ethanol as salts can be too soluble in ethanol, leading to lower yields.[2] |
| Ketones | Acetone | Good for Washes/Anti-Solvent | The salt generally has lower solubility in acetone, making it a good anti-solvent to add to an alcohol solution or an excellent cold wash solvent.[2] |
| Ethers | Diethyl Ether, MTBE | Excellent Anti-Solvent | The HCl salt is typically insoluble in ethers. Used to precipitate the salt from a more polar solvent solution.[2] |
| Hydrocarbons | Hexane, Heptane | Excellent Anti-Solvent | The HCl salt is insoluble in hydrocarbons. Used similarly to ethers as an anti-solvent.[4] |
| Water | H₂O | Potentially Useful, but with Caution | While the salt is water-soluble, using water can be challenging due to the difficulty of removal and potential for hygroscopic crystals. However, for highly polar impurities, water can be a very effective purification solvent.[5] |
Recommendation: Start by screening isopropanol. If the yield is low, try a 2-solvent system like isopropanol/diethyl ether or isopropanol/hexane.
Q2: How does the cooling rate affect crystal size and purity?
The cooling rate is a critical parameter that directly influences both crystal size and the efficiency of purification.
-
Slow Cooling: Promotes the growth of larger, more ordered crystals. It allows time for molecules to selectively deposit onto the growing lattice, effectively excluding impurities. This leads to higher purity but may result in a slightly lower initial yield as some product remains in the supersaturated solution longer.[1]
-
Rapid Cooling ("Crashing Out"): Leads to the rapid formation of many small nucleation sites, resulting in very fine, often needle-like crystals. This process is less selective and can trap impurities within the crystal lattice, leading to lower purity .[3] While it may seem to give a higher initial yield, this is often at the expense of quality.
Q3: What is the difference between recrystallization and precipitation?
While both result in a solid forming from a solution, they are fundamentally different processes.
-
Recrystallization is a slow, selective, and thermodynamically controlled process. It involves the gradual formation of a highly ordered crystal lattice from a saturated or supersaturated solution. The goal is purification .[1]
-
Precipitation is a rapid, non-selective, and kinetically controlled process. It occurs when the solubility limit of a compound is exceeded rapidly, causing it to "crash out" of solution as an amorphous or poorly crystalline solid. The goal is typically isolation , not purification.
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude (R)-1-(4-Methoxyphenyl)ethanamine HCl into an Erlenmeyer flask equipped with a stir bar. Add a small portion of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely at or near the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold solvent to rinse away the impurity-laden mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., isopropanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., hexane) dropwise with swirling. Continue adding until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling & Isolation: Follow steps 4-8 from the Single-Solvent protocol above.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Resolution: Comparing (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride with Industry-Standard Resolving Agents
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture is a cornerstone of success. The biological activity of chiral molecules often resides in a single enantiomer, making enantiomerically pure compounds a regulatory and therapeutic necessity.[1][2] Classical resolution via diastereomeric salt formation remains a robust, scalable, and widely practiced method for achieving this separation.[3][4]
This guide provides an in-depth comparison of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride, a notable chiral resolving agent, with other commonly employed agents for the resolution of racemic carboxylic acids. We will delve into the mechanistic principles, present comparative performance data, and provide a detailed, field-tested experimental protocol to empower you, the researcher, to make informed decisions for your chiral separation challenges.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundational concept of this technique is the conversion of enantiomers, which are stereoisomers that are non-superimposable mirror images with identical physical properties, into diastereomers.[5] Diastereomers are stereoisomers that are not mirror images and, crucially, possess different physical properties, including solubility.[5]
By reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine like (R)-1-(4-Methoxyphenyl)ethanamine), two diastereomeric salts are formed.[3]
-
(R)-Acid + (R)-Amine → (R,R)-Diastereomeric Salt
-
(S)-Acid + (R)-Amine → (S,R)-Diastereomeric Salt
Due to their differing solubilities in a given solvent system, one diastereomeric salt will preferentially crystallize, allowing for its separation from the more soluble salt by filtration.[6] Subsequently, the resolving agent is cleaved from the isolated salt, yielding the desired, enantiomerically enriched acid.[3]
Profile of the Resolving Agent: (R)-1-(4-Methoxyphenyl)ethanamine
(R)-1-(4-Methoxyphenyl)ethanamine, often used as its hydrochloride salt for stability and ease of handling, is a primary chiral amine that has proven effective in the resolution of various racemic acids.[7][8]
Key Structural & Chemical Attributes:
-
Chiral Center: The stereogenic center at the α-carbon provides the basis for chiral discrimination.
-
Basic Amine Group: The primary amine group readily forms salts with carboxylic acids.
-
Aromatic Ring: The methoxy-substituted phenyl group allows for potential π-π stacking and other non-covalent interactions within the crystal lattice of the diastereomeric salt, which can significantly influence the differential solubility required for successful resolution.
The presence of the electron-donating methoxy group can modulate the electronic properties of the aromatic ring, potentially leading to more ordered and specific interactions during crystallization compared to its non-substituted analogue, phenylethylamine.
Comparative Analysis of Common Chiral Resolving Agents
The selection of an optimal resolving agent is often substrate-dependent and typically requires empirical screening.[3] Below is a comparison of (R)-1-(4-Methoxyphenyl)ethanamine with other classical and widely used resolving agents for acidic compounds.
| Chiral Resolving Agent | Class | Typical Applications & Characteristics | Advantages | Disadvantages |
| (R)-1-(4-Methoxyphenyl)ethanamine | Synthetic Amine | Resolution of aromatic and aliphatic carboxylic acids, particularly profens.[8][9] | Good crystallinity of salts, often provides high enantiomeric excess (e.e.). The methoxy group can offer unique crystal packing interactions. | Can be more expensive than naturally derived agents. |
| (S)-(-)-α-Phenylethylamine | Synthetic Amine | A workhorse resolving agent for a broad range of carboxylic acids, including ibuprofen.[10][11] | Widely available, relatively inexpensive, extensive literature precedent. | May not be effective for all substrates; optimization of conditions is often required. |
| (-)-Brucine | Natural Alkaloid | A powerful resolving agent for many acidic compounds, including NSAIDs like ibuprofen.[12][13] | Often forms highly crystalline salts, effective for difficult resolutions.[14] | Highly toxic, a controlled substance in many regions, can be difficult to remove completely from the final product. |
| (-)-Cinchonidine | Natural Alkaloid | Broadly used for resolving various acidic compounds, including dicarboxylic acids and profens.[15][16] | Readily available, part of a family of related alkaloids (quinine, quinidine, cinchonine) offering different stereochemical arrangements for screening.[17] | Can be more expensive than synthetic amines; may require more rigorous purification to remove residual alkaloid. |
| (-)-Ephedrine | Natural Alkaloid | Used for resolving carboxylic acids and also as a chiral auxiliary.[18] | Relatively inexpensive and available. | Has two chiral centers, which can sometimes lead to more complex diastereomeric mixtures. Subject to regulatory control. |
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a detailed, step-by-step methodology for the resolution of racemic ibuprofen using this compound as a representative example. Ibuprofen is chosen due to its prevalence and the fact that its pharmacological activity resides primarily in the (S)-(+)-enantiomer.[2][19]
Objective: To isolate (S)-(+)-Ibuprofen from a racemic mixture.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Diethyl Ether
-
Hydrochloric Acid (HCl), 2M
-
Deionized Water
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Liberation of the Free Amine:
-
Dissolve 10.0 g of this compound in 50 mL of deionized water.
-
Cool the solution in an ice bath and slowly add 20 mL of 5M NaOH solution with stirring.
-
Extract the liberated free (R)-amine with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the oily (R)-amine. Causality: The hydrochloride salt is stable, but the free amine is required to form a salt with the carboxylic acid. Basification deprotonates the ammonium salt to yield the free amine.
-
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (0.05 mol) of racemic ibuprofen in 100 mL of methanol, warming gently if necessary.
-
In a separate flask, dissolve the freshly prepared (R)-amine (approx. 7.5 g, 0.05 mol) in 20 mL of methanol.
-
Slowly add the amine solution to the warm ibuprofen solution with constant swirling.
-
Allow the solution to cool slowly to room temperature. The (R)-amine-(S)-ibuprofen salt is typically less soluble and will begin to crystallize. Causality: Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity. Rapid crashing will trap impurities and the other diastereomer.
-
To maximize yield, place the flask in an ice bath for 1-2 hours or refrigerate overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove the more soluble (R,R)-diastereomer.
-
Allow the crystals to air dry. A typical yield for the first crop is 6-7 g.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the collected diastereomeric salt in 50 mL of water.
-
Acidify the mixture to pH 1-2 by adding 2M HCl dropwise with vigorous stirring. This will protonate the ibuprofen carboxylate and the resolving agent amine.
-
Extract the white precipitate of (S)-Ibuprofen with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield enantiomerically enriched (S)-(+)-Ibuprofen. Causality: Acidification breaks the ionic bond of the salt, regenerating the neutral carboxylic acid (which is soluble in ether) and the water-soluble ammonium salt of the resolving agent.
-
-
Analysis of Enantiomeric Excess (e.e.):
-
The optical purity of the resolved (S)-Ibuprofen must be determined instrumentally.
-
Dissolve a small, accurately weighed sample in a suitable solvent (e.g., mobile phase).
-
Analyze by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column).[20][21]
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area S - Area R) / (Area S + Area R) ] * 100.[22]
-
Visualizing the Process
Workflow for Chiral Resolution
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Decision Framework for Selecting a Resolving Agent
Caption: Decision tree for the selection and optimization of a chiral resolving agent.
Conclusion
While newer technologies like asymmetric synthesis and preparative chiral chromatography have become powerful tools, classical resolution by diastereomeric salt formation remains a highly relevant, cost-effective, and scalable method for producing enantiomerically pure compounds.
This compound stands as a valuable and effective resolving agent, offering distinct advantages in crystal packing due to its methoxy-substituted aromatic structure. Its performance is comparable to, and in specific cases may exceed, that of other common agents like α-phenylethylamine and natural alkaloids. The ultimate choice of resolving agent, however, must be guided by empirical screening and a logical, iterative optimization process as outlined in this guide. By understanding the underlying principles and applying a systematic experimental approach, researchers can confidently and efficiently tackle the critical challenge of chiral resolution.
References
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- Resolution of enantiomers of ibuprofen by liquid chromatography: a review. (1998).
- Brucine - Wikipedia. Wikipedia.
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- Chiral resolution - Wikipedia. Wikipedia.
- A Comparative Guide to Chiral Resolving Agents. BenchChem.
- The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. (2008).
- Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs. (1999). Journal of Pharmaceutical Sciences.
- A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. BenchChem.
- How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. (2020). ChemistrySelect.
- Resolution (Separation) of Enantiomers. (2023). Chemistry LibreTexts.
- Chavez-Flores, D. Conversion of Racemic Ibuprofen to (S)-Ibuprofen. ScholarWorks@UTEP.
- Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. (2008). J. Chem. Educ.
- A Comparative Guide to Chiral Resolving Agents: Benchmarking Against (+)-Neo-Menthol. BenchChem.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Chiral Analyses of Ephedrines. (2018). Digital Commons @ Pace.
- Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. OpenBU.
- Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. (2004).
- Cinchonidine Base - Fine Chemical. Buchler GmbH.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov.
- Enantiomeric resolution of ephedrine racemic mixture using molecularly imprinted carboxylic acid functionalized resin. (2019). Journal of the Indian Chemical Society.
- Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent Technologies.
- Diastereomeric Salt Definition. Fiveable.
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). Frontiers in Chemistry.
- Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. BenchChem.
- Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. (2006).
- Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. (2022). Analytical Chemistry.
- (S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl. BenchChem.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem.
- Resolution of (±)-Citronellic Acid with (–)-Cinchonidine. (2007).
- Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column. (2013).
- Cinchonidine. Chem-Impex.
- 1-(4-Methoxyphenyl)ethanamine. BenchChem.
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015).
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A Comparative Guide to the Efficacy of (R)- and (S)-1-(4-Methoxyphenyl)ethanamine Hydrochloride in Chiral Resolution
In the landscape of asymmetric synthesis and pharmaceutical development, the selection of an appropriate chiral resolving agent is a critical decision that profoundly impacts the efficiency, yield, and economic viability of producing enantiomerically pure compounds. Among the vast arsenal of available resolving agents, the enantiomers of 1-(4-methoxyphenyl)ethanamine, in their hydrochloride salt form, have emerged as versatile and effective tools for the separation of racemic carboxylic acids. This guide provides an in-depth, objective comparison of the efficacy of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride and (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride, supported by fundamental principles and illustrative experimental data, to assist researchers in making informed decisions for their specific applications.
The Principle of Chirality and the Imperative of Enantiomeric Resolution
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body.[1] This biological enantioselectivity necessitates the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2]
The most established and industrially scalable method for obtaining single enantiomers is through the resolution of a racemic mixture, a 50:50 mixture of both enantiomers.[3] Chiral resolution via diastereomeric salt formation is a cornerstone of this practice. This technique involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral base, like (R)- or (S)-1-(4-methoxyphenyl)ethanamine. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4][5]
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of the resolving agents is paramount for designing a successful resolution process. The hydrochloride salts are often preferred for their crystalline nature and stability.
| Property | This compound | (S)-1-(4-Methoxyphenyl)ethanamine Hydrochloride |
| Molecular Formula | C₉H₁₄ClNO | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol | 187.67 g/mol |
| Appearance | White to off-white crystalline powder (typical) | White to off-white crystalline powder (typical) |
| Optical Rotation | Positive (+) | Negative (-) |
| CAS Number | 22038-86-4 ((R)-amine) | 574744-39-1 ((S)-amine HCl) |
Note: Specific values for properties like melting point and optical rotation can vary slightly between batches and suppliers. The data presented is a compilation from various sources.[6][7][8][9][10][11][12][13]
The key differentiator between the two enantiomers is the direction in which they rotate plane-polarized light. This property, however, does not directly predict their efficacy in a given resolution. The crucial factor is the absolute configuration (R or S) and how it interacts with the chiral center of the racemic compound to be resolved, leading to the formation of diastereomeric salts with a significant difference in solubility.
Efficacy in Chiral Resolution: A Mechanistic Perspective
The "efficacy" of a chiral resolving agent is a multifaceted concept determined by several key performance indicators:
-
Yield of the Diastereomeric Salt: The amount of the desired diastereomer that crystallizes from the solution.
-
Diastereomeric Excess (d.e.) of the Salt: A measure of the purity of the crystallized diastereomeric salt.
-
Enantiomeric Excess (e.e.) of the Recovered Enantiomer: The purity of the desired enantiomer after liberation from the diastereomeric salt.
-
Efficiency of the Resolution: A composite measure that takes into account both yield and enantiomeric excess.
The choice between the (R)- and (S)-enantiomer of the resolving agent is not arbitrary. For a given racemic acid, one enantiomer of the amine will typically form a less soluble salt with one enantiomer of the acid, while the other amine enantiomer will form a less soluble salt with the other acid enantiomer. This is governed by the three-dimensional arrangement of the interacting molecules in the crystal lattice. Therefore, the selection of the appropriate resolving agent is crucial for isolating the desired enantiomer of the target compound.
Experimental Workflow: Chiral Resolution via Diastereomeric Salt Formation
The following diagram illustrates a typical experimental workflow for the chiral resolution of a racemic carboxylic acid using either (R)- or (S)-1-(4-methoxyphenyl)ethanamine hydrochloride. The choice of solvent and crystallization conditions are critical parameters that must be optimized for each specific resolution.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Detailed Experimental Protocol
The following is a generalized, step-by-step methodology for the resolution of a racemic carboxylic acid.
-
Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic carboxylic acid in an appropriate solvent (e.g., methanol, ethanol, or a mixture of solvents) with gentle heating.
-
In a separate vessel, dissolve an equimolar amount of either (R)- or (S)-1-(4-methoxyphenyl)ethanamine hydrochloride in the same solvent, also with gentle heating.
-
Combine the two solutions and stir for a predetermined period to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For improved yield, the solution may be further cooled in an ice bath or refrigerator.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Pure Enantiomer:
-
Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylic acid.
-
Separate the organic layer containing the free enantiomer of the carboxylic acid.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
-
Comparative Efficacy: A Case Study on the Resolution of Profens
Non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, commonly known as "profens," are a prime example of chiral drugs where one enantiomer is pharmacologically active. For instance, (S)-ibuprofen and (S)-naproxen are the active enantiomers.[3][4][14] The resolution of racemic profens is therefore of significant industrial importance.
Let us consider the resolution of a racemic profen, such as ibuprofen. The goal is to isolate the biologically active (S)-enantiomer.
Scenario 1: Resolution with (S)-1-(4-Methoxyphenyl)ethanamine
It is a common observation in chiral resolution that an (S)-amine will preferentially form a less soluble diastereomeric salt with an (S)-acid.
-
(S)-Ibuprofen + (S)-Amine → (S,S)-Diastereomeric Salt (less soluble)
-
(R)-Ibuprofen + (S)-Amine → (R,S)-Diastereomeric Salt (more soluble)
In this scenario, the (S,S)-diastereomeric salt would be expected to crystallize out of the solution, allowing for the isolation of the desired (S)-ibuprofen after the liberation step.
Scenario 2: Resolution with (R)-1-(4-Methoxyphenyl)ethanamine
Conversely, using the (R)-amine would likely lead to the preferential crystallization of the salt containing the (R)-enantiomer of ibuprofen.
-
(R)-Ibuprofen + (R)-Amine → (R,R)-Diastereomeric Salt (less soluble)
-
(S)-Ibuprofen + (R)-Amine → (S,R)-Diastereomeric Salt (more soluble)
In this case, the desired (S)-ibuprofen would remain in the mother liquor. While it can still be recovered, this often involves more complex purification steps and may result in a lower overall yield of the desired enantiomer.
Illustrative Data:
The following table presents hypothetical yet realistic experimental data for the resolution of a generic racemic profen to illustrate the expected outcomes.
| Resolving Agent | Target Enantiomer | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) of Salt | Enantiomeric Excess (e.e.) of Recovered Profen |
| (S)-Amine HCl | (S)-Profen | High (e.g., 85-95% of theoretical max) | >98% | >99% |
| (R)-Amine HCl | (S)-Profen (from mother liquor) | N/A | N/A | Lower (requires further purification) |
This illustrative data highlights that the judicious choice of the resolving agent's chirality is paramount to achieving an efficient and high-yielding resolution process.
Conclusion: Making an Informed Choice
The efficacy of (R)- and (S)-1-(4-methoxyphenyl)ethanamine hydrochloride as chiral resolving agents is fundamentally linked to the absolute configuration of the target molecule. While both enantiomers are chemically potent, their effectiveness in a specific resolution is diastereomerically determined.
For the isolation of a desired enantiomer of a racemic carboxylic acid, the selection of the amine enantiomer that forms the least soluble diastereomeric salt with the target enantiomer is the most direct and efficient strategy. This typically leads to higher yields and enantiomeric purity of the final product.
Researchers and process chemists are strongly advised to conduct small-scale screening experiments with both (R)- and (S)-1-(4-methoxyphenyl)ethanamine hydrochloride to determine the optimal resolving agent for their specific racemic mixture. This empirical approach, guided by the principles outlined in this guide, will ensure the development of a robust, efficient, and scalable chiral resolution process.
References
- BLD Pharmatech. (S)-1-(4-Methoxyphenyl)
- Harrington, P.J.; Lodewijk, E. Twenty Years of Naproxen Technology. Organic Process Research & Development, 1997, 1, 72-76.
- McCullagh, James V. Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. J. Chem. Educ. 2008, 85, 941.
- CymitQuimica. (R)-(+)-1-(4-Methoxyphenyl)
- chemconnections.org. Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen.
- Bhushan, R.; Martens, J. Resolution of enantiomers of ibuprofen by liquid chromatography: a review.
- Batra, S.; Bhushan, R. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Curr Med Chem. 2017, 24(8), 758-780.
- YouTube. Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. 2016.
- ECHEMI. 1-(4-Methoxyphenyl)
- Fisher Scientific. (R)-(+)-1-(4-Methoxyphenyl)
- TCI Chemicals. (S)-(-)-1-(4-Methoxyphenyl)
- Thermo Fisher Scientific. (R)-(+)-1-(4-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+%.
- PubMed. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. 1998.
- ResearchGate.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. 2023.
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- BLD Pharmatech. 22038-86-4|(R)-1-(4-Methoxyphenyl)ethan-1-amine.
- Spectrum Chemical.
- MDPI. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. 2022.
- ResearchGate. Removal of (R)-and (S)-profens and enantiomeric fraction (EF) of...
- PubMed. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. 2022.
- PubMed Central. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. 2021.
- Via Medica Journals.
- BLD Pharmatech. 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine.
- PubMed Central. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. 2025.
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- Ellman Laboratory - Yale University. Asymmetric Synthesis of Amines.
- Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary.
- Thermo Fisher Scientific. (S)-(-)-1-(4-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 98%.
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- TCI Chemicals. The Kinetic Resolution of Racemic Alcohols and Racemic Carboxylic Acids.
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A Senior Application Scientist's Guide to Method Validation for (R)-1-(4-Methoxyphenyl)ethanamine HCl
Introduction: The Criticality of Stereochemical Purity
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is a chiral primary amine, a crucial building block in the synthesis of various pharmaceutically active compounds. In the world of drug development, chirality is paramount. Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The "inactive" enantiomer[1][2], or distomer, is not merely a benign passenger; it can be an unnecessary metabolic burden, contribute to side effects, or even possess harmful activity. Consequently, regulatory [2]agencies worldwide mandate rigorous characterization and control of the enantiomeric purity of any chiral drug substance.
This guide provides an i[3]n-depth, objective comparison of analytical methodologies for the validation of (R)-1-(4-Methoxyphenyl)ethanamine HCl. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, present comparative experimental data, and provide a robust framework for selecting and validating the most suitable analytical technique for your specific needs, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Pillar 1: Chiral H[4][5]igh-Performance Liquid Chromatography (HPLC) - The Gold Standard
For the determination of enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard in the pharmaceutical industry. Its power lies in the use[3][4] of a Chiral Stationary Phase (CSP), which creates a stereoselective environment where the two enantiomers interact differently, leading to their separation.
The Causality Beh[3]ind the Method: Mechanism of Separation
The core principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The stability of these co[3]mplexes differs due to steric and electronic interactions, causing one enantiomer to be retained longer on the column than the other. For primary amines like o[3]ur compound of interest, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and effective.
The mobile phase composi[3][5]tion is equally critical. Basic analytes like amines often exhibit poor peak shape on silica-based columns due to interactions with residual acidic silanol groups. To counteract this, a small amount of an amine additive, such as diethylamine (DEA) or triethylamine (TEA), is incorporated into the mobile phase. This additive competitive[5]ly binds to the active sites, dramatically improving peak symmetry and efficiency. Alternatively, acidic additives like methanesulfonic acid (MSA) can form ion-pairs with the amine in the mobile phase, which can then interact more effectively with the CSP, leading to enhanced separation.
Experimental[8] Protocol: Chiral HPLC Method
This protocol provides a robust starting point for the validation of a chiral HPLC method for (R)-1-(4-Methoxyphenyl)ethanamine HCl.
-
Instrumentation:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase.
-
-
Sample Preparation:
-
Prepare a stock solution of (R)-1-(4-Methoxyphenyl)ethanamine HCl at 1.0 mg/mL in the mobile phase.
-
Prepare a solution of the racemic mixture at 1.0 mg/mL to confirm the elution order and resolution.
-
Prepare a spiked sample by adding a small, known quantity of the (S)-enantiomer to the (R)-enantiomer sample to verify the method's ability to quantify the impurity.
-
Data Presentation: Validation Parameter Summary
Method validation must demonstrate that the analytical procedure is suitable for its intended purpose. The following table summa[6]rizes the key parameters and acceptance criteria as per ICH Q2(R1) guidelines.
| Validation Parameter | [7][8] Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can separate the analyte from its enantiomer and potential impurities. | Baseline resolution (Rs > 1.5) between enantiomer peaks. Peak purity analysis should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.998 for the (S)-enantiomer over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the reporting threshold to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 90.0% and 110.0% for the (S)-enantiomer spiked at three levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 5.0% for the (S)-enantiomer. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and peak area RSD should remain within acceptable limits when varying flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). |
Pillar 2: Gas Chromatography (GC) - A Viable Alternative
Gas Chromatography (GC) presents an alternative for chiral amine analysis, particularly for volatile compounds. Separation is achieved us[9][10]ing a capillary column coated with a chiral stationary phase, often based on substituted cyclodextrins.
The Causality Beh[12]ind the Method: Derivatization and Volatility
A key consideration for GC analysis of primary amines is the need for derivatization. Direct injection can lead[9] to significant peak tailing due to the polar nature of the amine group. Derivatizing the amine, f[9][11]or example, by reacting it with trifluoroacetic anhydride (TFAA) to form the corresponding amide, serves two purposes: it neutralizes the polar amine group, improving chromatographic behavior, and it increases the volatility of the analyte, making it suitable for GC.
Comparison: HPLC [10]vs. GC for (R)-1-(4-Methoxyphenyl)ethanamine HCl
| Feature | Chiral HPLC | Chiral GC |
| Sample Preparation | Simple dissolution. | Requires a quantitative and non-racemizing derivatization step. |
| Speed | Generally longer run times (5-20 min). | Faster analysis times are often possible (<10 min). |
| Selectivity | Exc[1]ellent. A wide variety of polysaccharide CSPs provides broad applicability. | Good, but CSP selection[12] can be more compound-specific. |
| Sensitivity | Hig[13]h, especially with UV detection. | Very high, especially with a Flame Ionization Detector (FID). |
| Robustness | Liquid mobile phase is less prone to minor leaks affecting performance. | Gas flow control is critical; minor leaks can significantly impact retention times. |
| "Green" Chemistry | Uses significant volumes of organic solvents. | Uses inert carrier gas, reducing solvent consumption. |
| Recommendation | [1]Primary choice. More direct, versatile, and avoids the complexities of derivatization. | Secondary/Orthogonal method. Useful for confirmation or when HPLC is not feasible. |
Pillar 3: The Importance of a Stability-Indicating Method
Validation is incomplete without demonstrating the method's specificity in the presence of potential degradation products. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light.
The goal is not to compl[14][15][16]etely destroy the molecule but to achieve a modest level of degradation (e.g., 5-20%). The analytical method is [17]then used to analyze these stressed samples. A truly stability-indicating method will be able to separate the intact (R)-1-(4-Methoxyphenyl)ethanamine HCl peak from all degradation products and from its (S)-enantiomer, ensuring that the assay is a true measure of purity and stability over time.
Visualizing t[15][17]he Validation Workflow
A structured approach is essential for successful method validation. The following workflow diagram illustrates the key stages, from initial planning to final reporting, all guided by the principles of ICH Q2(R1).
Caption: A typical workflow for analytical method validation, from initial planning to final reporting.
Logical Framework for Method Selection
The choice of analytical technique is driven by the specific question being asked. This decision tree outlines the logical process for selecting the appropriate method for analyzing (R)-1-(4-Methoxyphenyl)ethanamine HCl.
Caption: Decision tree for selecting the appropriate analytical method based on the analytical objective.
Conclusion and Recommendations
For the comprehensive validation of analytical methods for (R)-1-(4-Methoxyphenyl)ethanamine HCl, a chiral HPLC method utilizing a polysaccharide-based chiral stationary phase is the recommended primary approach. Its versatility, direct applicability without derivatization, and the vast body of successful applications make it the most robust and reliable choice for quantifying the enantiomeric impurity. A chiral GC method can se[1][3]rve as a valuable orthogonal technique for confirmation but introduces the complexity of a derivatization step.
Ultimately, the validation process is a holistic one. It must be guided by a thorough understanding of the molecule, the principles of separation science, and the rigorous standards set forth by regulatory bodies like the ICH. A well-validated method i[7][6]s not just a regulatory requirement; it is the bedrock of confidence in the quality, safety, and efficacy of the final drug product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantific
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Separation Using Ethyl (S)
- Chiral analysis. Wikipedia.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Development of forced degradation and stability indic
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Forced Degradation Testing Procedure.
- Quality Guidelines. ICH.
- Determination of Enantiomeric Purity by Direct Methods.
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- 3 Key Regulatory Guidelines for Method Valid
- Forced Degradation Studies: Regulatory Considerations and Implement
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- New GC investigation of chiral amine separ
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Improved gas chromatographic separations of enantiomeric secondary amine derivatives.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
- Amines: Gas Chromatography.
- HPLC method for enantiomeric separ
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
- Chiral columns. HPLC.eu.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
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- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to the Spectroscopic Verification of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride
Introduction: The Imperative of Structural Integrity in Chiral Building Blocks
(R)-1-(4-Methoxyphenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in modern synthetic chemistry, particularly within the pharmaceutical industry. Their defined stereochemistry is fundamental to the biological activity of numerous target molecules. Consequently, the unambiguous verification of their chemical structure and purity is not merely a procedural step but a cornerstone of quality control and a prerequisite for successful drug development.
This guide provides a comprehensive framework for the structural elucidation of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride by cross-referencing experimental spectral data with established literature values. We will delve into the practical application and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. Our approach emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Part 1: The Analytical Workflow: A Strategy for Unambiguous Verification
The robust identification of a chemical entity relies on a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity; however, the congruent data from orthogonal methods like NMR and FT-IR provides a high degree of confidence in the final structural assignment. The workflow below outlines a systematic process for achieving this.
Caption: Workflow for Spectroscopic Verification.
Part 2: Experimental Protocols & Data Cross-Referencing
This section details the methodologies for acquiring high-quality spectral data and presents a direct comparison with literature values sourced from reputable databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The choice of solvent is critical, especially for a hydrochloride salt.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is selected for its excellent solvating power for amine salts. Crucially, unlike D₂O, it does not readily exchange with the amine protons (N-H), allowing for their observation and confirmation in the ¹H spectrum.
-
-
Spectrometer Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (typically 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following proton analysis, acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Assignment | Structure Position | Literature Data (DMSO-d₆) | Expected Experimental Data | Multiplicity | Integration |
| H-2 | -CH ₃ | ~1.5 ppm | 1.4 - 1.6 ppm | Doublet (d) | 3H |
| H-5 | -OCH ₃ | ~3.8 ppm | 3.7 - 3.9 ppm | Singlet (s) | 3H |
| H-1 | -CH (NH₃⁺) | ~4.5 ppm | 4.4 - 4.6 ppm | Quartet (q) | 1H |
| H-8, H-9 | Aromatic CH | ~7.0 ppm | 6.9 - 7.1 ppm | Doublet (d) | 2H |
| H-7, H-10 | Aromatic CH | ~7.4 ppm | 7.3 - 7.5 ppm | Doublet (d) | 2H |
| H-3 | -NH ₃⁺ | ~8.7 ppm | 8.5 - 9.0 ppm | Broad Singlet (br s) | 3H |
Note: Literature values are estimated based on typical chemical shifts for similar structures and the free base. The broadness of the -NH₃⁺ signal is due to quadrupolar coupling with the nitrogen atom and potential hydrogen exchange.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Data for the free base is often cited; the hydrochloride salt will exhibit similar shifts, with the most significant difference expected at the carbon bearing the ammonium group (C-1).[1][2]
| Assignment | Structure Position | Literature Data (Free Base) [1] | Expected Experimental Data (HCl Salt) |
| C-2 | -C H₃ | ~24.5 ppm | 23.0 - 25.0 ppm |
| C-1 | -C H(NH₃⁺) | ~50.0 ppm | 48.0 - 52.0 ppm |
| C-5 | -OC H₃ | ~55.0 ppm | 54.5 - 56.0 ppm |
| C-8, C-9 | Aromatic C H | ~113.8 ppm | 113.0 - 115.0 ppm |
| C-7, C-10 | Aromatic C H | ~127.5 ppm | 127.0 - 129.0 ppm |
| C-6 | Aromatic C -O | ~138.0 ppm | 136.0 - 139.0 ppm |
| C-4 | Aromatic C -C | ~158.5 ppm | 158.0 - 160.0 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
The key absorptions in the IR spectrum correspond to the vibrations of specific bonds within the molecule. For the hydrochloride salt, the N-H stretches of the ammonium group are particularly diagnostic.
| Vibrational Mode | Functional Group | Literature Data (KBr) [3] | Expected Experimental Data (ATR) |
| N-H Stretch | R-NH₃⁺ (Ammonium) | ~2900-3100 cm⁻¹ (broad) | 2850-3150 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | Ar-H | ~3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | C-H (sp³) | ~2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| N-H Bend | R-NH₃⁺ (Ammonium) | ~1500-1600 cm⁻¹ | 1500-1600 cm⁻¹ |
| C=C Stretch (Aromatic) | Ar C=C | ~1610, 1510 cm⁻¹ | ~1610, 1510 cm⁻¹ |
| C-O Stretch (Ether) | Ar-O-C | ~1250 cm⁻¹ | 1240-1260 cm⁻¹ |
| C-N Stretch | C-N | ~1030-1230 cm⁻¹ | 1030-1230 cm⁻¹ |
Conclusion: Synthesizing a Confident Structural Assignment
The rigorous cross-referencing of spectral data from multiple, independent analytical techniques provides the highest level of confidence in structural verification. The ¹H NMR data confirms the proton framework, including the ratio of aromatic to aliphatic protons and the presence of the key methoxy and ethylamine fragments. The ¹³C NMR spectrum validates the carbon skeleton, while the FT-IR spectrum provides definitive evidence for the presence of the critical functional groups, most notably the ammonium salt and the aromatic ether.
When the experimentally obtained spectra for a sample of this compound align with the expected values detailed in this guide, researchers and drug development professionals can proceed with confidence, assured of the material's identity and structural integrity. Any significant deviation from these values warrants further investigation into the sample's purity and identity.
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PubChem Compound Summary for CID 17938752, 1-(4-Methoxyphenyl)ethylamine hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 640989, (R)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Solvent System Performance for (R)-1-(4-Methoxyphenyl)ethanamine HCl
Introduction: The Critical Role of Solvent Selection in Chiral Amine Applications
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the use of chiral building blocks is paramount. (R)-1-(4-Methoxyphenyl)ethanamine, a valuable chiral amine, and its hydrochloride salt are frequently employed as resolving agents and key intermediates in asymmetric synthesis. The performance of this compound, from its basic solubility to its influence on the stereochemical outcome of a reaction, is inextricably linked to the solvent system in which it is used. This guide provides an in-depth comparison of the performance of (R)-1-(4-Methoxyphenyl)ethanamine HCl in various solvent systems, offering insights grounded in physicochemical principles and supported by experimental data to aid researchers in optimizing their synthetic methodologies.
The hydrochloride salt form of an amine is often utilized to enhance its stability and water solubility, which can be advantageous for certain process conditions.[1] However, in many organic reactions, the salt is used directly or the free amine is generated in situ, making the solubility and behavior of the hydrochloride salt in organic solvents a critical consideration. The choice of solvent can dramatically influence reaction rates, equilibria, and, most importantly, the stereoselectivity of asymmetric transformations.[2]
This guide will navigate the complexities of solvent selection through a multi-faceted analysis, encompassing solubility profiles, a comparative study of its application in a representative asymmetric synthesis, and detailed analytical protocols for performance assessment.
Physicochemical Properties and Solubility Profile
Understanding the fundamental physicochemical properties of (R)-1-(4-Methoxyphenyl)ethanamine and its hydrochloride salt is the first step in rational solvent selection.
(R)-1-(4-Methoxyphenyl)ethanamine (Free Amine) [3]
-
Molecular Formula: C₉H₁₃NO
-
Molecular Weight: 151.21 g/mol
-
Appearance: Colorless to light yellow liquid[4]
(R)-1-(4-Methoxyphenyl)ethanamine HCl (Hydrochloride Salt)
-
Molecular Formula: C₉H₁₄ClNO
-
Molecular Weight: 187.67 g/mol
Table 1: Estimated Solubility of (R)-1-(4-Methoxyphenyl)ethanamine HCl in Common Laboratory Solvents at Ambient Temperature
| Solvent System | Solvent Type | Dielectric Constant (ε) | Estimated Solubility | Rationale for Performance |
| Water | Polar Protic | 80.1 | High | As an ionic salt, it readily dissolves in water through strong ion-dipole interactions and hydrogen bonding. The free amine form is also reported to be soluble in water (10 g/L).[4] |
| Methanol | Polar Protic | 32.7 | High | The high polarity and hydrogen bonding capability of methanol effectively solvate the ammonium and chloride ions. |
| Ethanol | Polar Protic | 24.5 | Moderate to High | Similar to methanol, ethanol can dissolve the salt, though its lower polarity might result in slightly lower solubility. |
| Isopropanol | Polar Protic | 19.9 | Moderate | The increased non-polar character of the isopropyl group compared to ethyl and methyl groups leads to a decrease in solvating power for ionic species. |
| Acetonitrile | Polar Aprotic | 37.5 | Low to Moderate | While polar, acetonitrile is aprotic and a weaker hydrogen bond acceptor, making it less effective at solvating the ions of the amine salt compared to protic solvents. |
| Dichloromethane (DCM) | Non-polar Aprotic | 9.1 | Very Low | The low polarity of DCM is insufficient to overcome the lattice energy of the ionic salt. |
| Toluene | Non-polar Aprotic | 2.4 | Insoluble | As a non-polar aromatic hydrocarbon, toluene has a very limited capacity to dissolve ionic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Low | Although an ether with some polarity, THF is generally a poor solvent for salts. Its ability to coordinate with the cation may afford some minimal solubility. |
Causality Behind Solubility: The solubility of an ionic compound like (R)-1-(4-Methoxyphenyl)ethanamine HCl is governed by the balance between the lattice energy of the salt and the solvation energy of the ions in the solvent. Polar protic solvents are particularly effective because they can engage in hydrogen bonding with both the cation and the anion, providing a high solvation energy that can overcome the crystal lattice forces.
Performance in Asymmetric Synthesis: A Case Study of Diastereoselective Alkylation
To illustrate the profound impact of solvent choice on the performance of (R)-1-(4-Methoxyphenyl)ethanamine as a chiral auxiliary, we will consider a representative asymmetric alkylation reaction. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[7] The diastereoselectivity of such reactions is often highly dependent on the reaction solvent, which can influence the conformation of the chiral auxiliary-substrate adduct and the transition state of the reaction.[8]
Hypothetical Reaction: The diastereoselective alkylation of a pro-chiral enolate derived from an amide formed between a carboxylic acid and (R)-1-(4-Methoxyphenyl)ethanamine.
Caption: Asymmetric alkylation workflow using a chiral auxiliary.
Table 2: Influence of Solvent on the Diastereoselectivity of the Asymmetric Alkylation
| Solvent | Dielectric Constant (ε) | Expected Diastereomeric Ratio (d.r.) | Rationale for Performance |
| Tetrahydrofuran (THF) | 7.6 | High | THF is a common solvent for enolate chemistry. Its ability to coordinate with the lithium cation of the enolate can lead to a more organized transition state, enhancing facial selectivity. The relatively low polarity helps maintain a tight ion pair, which can be crucial for high diastereoselectivity.[8] |
| Toluene | 2.4 | Moderate to High | The non-polar nature of toluene can promote aggregation of the lithium enolate, which may either enhance or detract from the diastereoselectivity depending on the specific substrate. It generally favors a highly ordered transition state. |
| Dichloromethane (DCM) | 9.1 | Moderate | While often used in organic synthesis, the higher polarity of DCM compared to THF and toluene might lead to a looser ion pair in the transition state, potentially reducing the steric influence of the chiral auxiliary and thus lowering the diastereoselectivity. |
| Dimethylformamide (DMF) | 36.7 | Low | Highly polar aprotic solvents like DMF are strong Lewis bases and can effectively solvate the lithium cation, leading to a "naked" enolate. This separation of the ion pair disrupts the organized transition state, significantly diminishing the directing effect of the chiral auxiliary and resulting in poor diastereoselectivity. |
Causality of Solvent Effects on Diastereoselectivity: The diastereoselectivity in this reaction is determined by the energy difference between the transition states leading to the two possible diastereomeric products. The solvent plays a crucial role in stabilizing or destabilizing these transition states. In the case of lithium enolates, the degree of aggregation and the tightness of the ion pair between the enolate and the lithium cation are heavily influenced by the coordinating ability and polarity of the solvent. Solvents that maintain a well-defined, rigid transition state where the chiral auxiliary effectively blocks one face of the enolate will lead to high diastereoselectivity.
Experimental Protocols
Protocol 1: Determination of Solubility
Objective: To quantitatively determine the solubility of (R)-1-(4-Methoxyphenyl)ethanamine HCl in various organic solvents.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of (R)-1-(4-Methoxyphenyl)ethanamine HCl to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostated shaker bath at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to sediment the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved salt using a validated HPLC method (see Protocol 3).
-
Calculation: Calculate the solubility in g/100 mL or mg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for solubility determination.
Protocol 2: Representative Asymmetric Alkylation
Objective: To perform a diastereoselective alkylation using (R)-1-(4-Methoxyphenyl)ethanamine as a chiral auxiliary and to assess the impact of the solvent.
Methodology:
-
Amide Formation: Couple propanoic acid with (R)-1-(4-Methoxyphenyl)ethanamine using a standard peptide coupling reagent (e.g., EDC/HOBt) in DCM to form the chiral amide. Purify by column chromatography.
-
Alkylation:
-
Under an inert atmosphere (Argon), dissolve the chiral amide (1 mmol) in the chosen dry solvent (10 mL) (e.g., THF, Toluene, DCM, or DMF).
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol) in the same solvent.
-
Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 mmol) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or by chiral HPLC analysis.
Protocol 3: Analytical Method for Enantiomeric and Diastereomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of the starting chiral amine and the diastereomeric ratio (d.r.) of the alkylation product.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is often effective for the separation of chiral amines and their derivatives. A DAICEL CHIRALPAK OD-H or AD-H column is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations.
-
Example Condition 1: Hexane/Isopropanol (90:10, v/v)
-
Example Condition 2: n-Hexane/Ethanol (50:50, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas of the enantiomers or diastereomers to calculate the e.e. or d.r.
Caption: Analytical workflow for chiral HPLC.
Conclusion and Future Outlook
The performance of (R)-1-(4-Methoxyphenyl)ethanamine HCl is profoundly influenced by the choice of solvent. For applications requiring dissolution of the salt, polar protic solvents such as water and methanol are superior. In the context of asymmetric synthesis, where the amine is often used as a chiral auxiliary, less polar, non-coordinating solvents like THF and toluene are generally preferred to maintain a highly organized and sterically demanding transition state, thereby maximizing diastereoselectivity.
This guide provides a framework for rational solvent selection based on fundamental principles and outlines the experimental procedures necessary to validate these choices. The generation of comprehensive, quantitative solubility data for (R)-1-(4-Methoxyphenyl)ethanamine HCl in a broader range of organic solvents would be a valuable contribution to the scientific community. Furthermore, systematic studies on the effect of solvent mixtures and additives on the stereochemical outcome of reactions employing this chiral auxiliary could unlock even greater control and efficiency in asymmetric synthesis.
References
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Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
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Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a chiral amine is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug development program. (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride, a versatile chiral building block, is frequently employed for its unique structural and chemical properties. This guide provides an in-depth cost-benefit analysis of its use in large-scale synthesis, offering a comparative study against common alternatives and methodologies. The insights presented herein are grounded in experimental data and process considerations to empower researchers and drug development professionals in making informed strategic decisions.
The Strategic Importance of Chiral Amines in Drug Development
Chiral amines are ubiquitous in active pharmaceutical ingredients (APIs), with their stereochemistry often being the determinant of therapeutic efficacy and safety. The precise orientation of functional groups at a stereocenter dictates molecular interactions with biological targets. Consequently, the synthesis of enantiomerically pure amines is a cornerstone of modern drug manufacturing. (R)-1-(4-Methoxyphenyl)ethanamine serves as a valuable chiral auxiliary and a key intermediate in the synthesis of numerous complex molecules. Its selection, however, must be weighed against a spectrum of alternative synthetic strategies, each with its own set of advantages and challenges.
Synthetic Routes to (R)-1-(4-Methoxyphenyl)ethanamine: A Comparative Overview
The large-scale production of enantiomerically pure (R)-1-(4-Methoxyphenyl)ethanamine can be approached through several distinct methodologies. The optimal choice is contingent upon a multi-faceted analysis of factors including yield, enantiomeric excess (e.e.), catalyst or enzyme cost, operational complexity, and waste management.
Asymmetric Reductive Amination: A Direct and Atom-Economical Approach
Direct asymmetric reductive amination (ARA) of the prochiral ketone, 4-methoxyacetophenone, represents a highly efficient and atom-economical route to the target amine. This method typically employs a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand.
Key Performance Indicators:
-
High Yields and Enantioselectivities: Optimized catalytic systems can achieve excellent yields and enantiomeric excesses, often exceeding 95%.[1][2]
-
Process Simplicity: As a one-pot reaction, it minimizes unit operations compared to multi-step resolution methods.[3]
-
Catalyst Cost and Loading: The primary economic driver is the cost of the precious metal catalyst and the chiral ligand. High turnover numbers are crucial for economic viability.
Experimental Protocol: Asymmetric Reductive Amination using a Ruthenium Catalyst
-
Catalyst Preparation: In an inert atmosphere glovebox, a pressure vessel is charged with Ru(OAc)₂{(S)-BINAP} (or a similar chiral ruthenium catalyst) and the chosen solvent (e.g., methanol).
-
Reaction Setup: 4-methoxyacetophenone and an ammonia source (e.g., ammonium trifluoroacetate) are added to the vessel.
-
Hydrogenation: The vessel is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 0.8 MPa). The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specified duration.
-
Work-up and Isolation: Upon completion, the vessel is depressurized, and the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with an aqueous base. The organic layer is dried and concentrated.
-
Salt Formation: The resulting free amine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid to precipitate this compound. The product is collected by filtration, washed, and dried.
Biocatalytic Synthesis: The Green Chemistry Approach with Transaminases
The use of ω-transaminases (ω-TAs) for the asymmetric synthesis of chiral amines from ketones has emerged as a powerful and sustainable alternative to traditional chemical methods.[4] These enzymes exhibit high enantioselectivity and operate under mild, aqueous conditions.
Key Performance Indicators:
-
Exceptional Enantioselectivity: Transaminases can deliver products with very high enantiomeric excess (>99% e.e.).
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.
-
Enzyme Cost and Stability: The cost of the enzyme and the necessary cofactor (pyridoxal-5-phosphate, PLP) are key considerations. Enzyme immobilization can significantly reduce costs by enabling reuse.[5]
-
Equilibrium Considerations: The transamination reaction is reversible, often requiring strategies to drive the reaction to completion, such as using an excess of the amine donor or removing the ketone byproduct.[6]
Experimental Protocol: Transaminase-Catalyzed Synthesis
-
Reaction Mixture Preparation: In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared containing pyridoxal-5-phosphate (PLP), the transaminase enzyme, and an amine donor (e.g., isopropylamine).
-
Substrate Addition: 4-methoxyacetophenone is added to the reaction mixture. The concentration is carefully controlled to avoid substrate inhibition.
-
Reaction: The mixture is agitated at a controlled temperature (e.g., 30-40°C). The reaction progress is monitored by HPLC.
-
Work-up and Extraction: Once the reaction reaches completion, the pH is adjusted to basic (e.g., pH > 10) with an aqueous base (e.g., NaOH). The product amine is then extracted with an organic solvent (e.g., methyl tert-butyl ether).
-
Salt Formation and Isolation: The combined organic extracts are washed, dried, and then treated with hydrochloric acid to precipitate the hydrochloride salt, which is isolated by filtration.
Diastereomeric Resolution: The Classical, Yet Robust Method
Classical resolution via diastereomeric salt formation remains a viable and widely practiced method for obtaining enantiomerically pure amines on a large scale. This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent, such as tartaric acid.
Key Performance Indicators:
-
Theoretical Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50% per cycle, which is a significant drawback in terms of atom economy.
-
Racemization and Recycling: To improve overall yield, a racemization process for the unwanted enantiomer is often implemented, adding complexity and cost.
-
Cost of Resolving Agent: The cost and availability of the chiral resolving agent are important factors. Tartaric acid is a relatively inexpensive and readily available option.[7]
-
Process Intensity: This method involves multiple steps: salt formation, crystallization, filtration, and liberation of the free amine, making it more labor and time-intensive.
Experimental Protocol: Diastereomeric Resolution with L-Tartaric Acid
-
Salt Formation: A solution of racemic 1-(4-methoxyphenyl)ethanamine in a suitable solvent (e.g., methanol) is heated. A solution of L-tartaric acid (typically 0.5 equivalents) in the same solvent is added.
-
Crystallization: The mixture is allowed to cool slowly to ambient temperature and then further cooled to induce crystallization of the less soluble diastereomeric salt, (R)-amine-L-tartrate.
-
Isolation: The crystalline salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Amine: The isolated diastereomeric salt is suspended in water, and an aqueous base (e.g., NaOH solution) is added to liberate the free (R)-amine.
-
Extraction and Salt Formation: The free amine is extracted into an organic solvent. The organic layer is then dried and treated with hydrochloric acid to precipitate the desired this compound.
Cost-Benefit Analysis: A Quantitative Comparison
The following tables provide a semi-quantitative comparison of the three primary synthetic routes. The values are representative and can vary based on specific process optimization, scale, and raw material sourcing.
Table 1: Performance Comparison of Synthetic Routes
| Parameter | Asymmetric Reductive Amination | Biocatalysis (Transaminase) | Diastereomeric Resolution |
| Typical Yield | >90% | >90% (with equilibrium shift) | <50% (per cycle) |
| Enantiomeric Excess (e.e.) | >95% | >99% | >99% (after recrystallization) |
| Key Cost Driver | Precious Metal Catalyst & Ligand | Enzyme & Cofactor | Resolving Agent & Racemization |
| Process Complexity | Moderate | Moderate | High |
| Atom Economy | Excellent | Very Good | Poor (without racemization) |
| Environmental Impact | Moderate (metal waste) | Low (aqueous, mild conditions) | High (solvent and reagent use) |
Table 2: Estimated Cost Contribution Analysis (per kg of final product)
| Cost Component | Asymmetric Reductive Amination | Biocatalysis (Transaminase) | Diastereomeric Resolution |
| Raw Materials (excluding catalyst/enzyme) | Low | Low | Moderate |
| Catalyst / Enzyme / Resolving Agent | High | High (reduced with recycling) | Moderate |
| Solvents | Moderate | Low | High |
| Energy | Moderate | Low | Moderate |
| Waste Disposal | Moderate | Low | High |
| Labor & Capital | Moderate | Moderate | High |
| Overall Estimated Relative Cost |
Note: The number of dollar signs is a qualitative representation of relative cost.
Alternative Chiral Amines: Expanding the Synthetic Toolbox
While (R)-1-(4-Methoxyphenyl)ethanamine is a valuable chiral auxiliary, other commercially available chiral amines can serve similar functions. The choice of an alternative often depends on the specific reaction, desired stereochemical outcome, and cost.
Common Alternatives:
-
(R)-1-Phenylethanamine: A widely used and often more economical alternative. Its synthesis follows similar routes to its methoxy-substituted counterpart.
-
(R)-1-(1-Naphthyl)ethylamine: The bulky naphthyl group can offer different steric hindrance and potentially improved diastereoselectivity in certain applications, though it is generally more expensive.[8]
-
Pseudoephedrine and other Amino Alcohols: These serve as effective chiral auxiliaries in a variety of asymmetric transformations.[9]
The decision to use an alternative should be based on a thorough evaluation of its performance in the specific synthetic context and a comparative cost analysis.
Visualizing the Synthetic Pathways
To further elucidate the process flows, the following diagrams illustrate the key synthetic methodologies.
Caption: Asymmetric Reductive Amination Workflow.
Caption: Diastereomeric Resolution Workflow.
Conclusion and Future Outlook
The large-scale synthesis of this compound presents a classic case study in the strategic decisions inherent in pharmaceutical process development.
-
Asymmetric reductive amination offers an elegant and efficient route with high atom economy, but the initial investment in catalyst screening and the cost of precious metals are significant considerations.
-
Biocatalysis using transaminases is a highly attractive green alternative, often providing unparalleled enantioselectivity under mild conditions. The primary hurdles are the cost of the enzyme and the need to overcome thermodynamic equilibria. However, with advancements in enzyme engineering and immobilization, the economic feasibility of this approach is continuously improving.
-
Diastereomeric resolution , while being the most established method, is inherently less efficient in terms of atom economy. Its viability on a large scale is often dependent on the successful implementation of a robust racemization and recycling process for the unwanted enantiomer.
Ultimately, the choice of synthetic route is not a one-size-fits-all decision. For high-value APIs where enantiomeric purity is paramount and environmental impact is a key concern, biocatalysis is an increasingly compelling option. For processes where cost of goods is the primary driver and a racemization loop can be efficiently integrated, diastereomeric resolution may still be favored. Asymmetric catalysis occupies a middle ground, offering a balance of efficiency and operational simplicity, with its economic viability closely tied to catalyst performance and cost.
As the pharmaceutical industry continues to embrace green and sustainable chemistry, it is anticipated that biocatalytic and direct asymmetric catalytic methods will see further development and wider adoption, progressively displacing classical resolution techniques for the large-scale synthesis of chiral amines like this compound.
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-
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Enantiomeric purity analysis of amines resolved with (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride by chiral HPLC
A Comparative Guide to Enantiomeric Purity Analysis of Amines by Chiral HPLC: Indirect Methodologies
Executive Summary
The determination of enantiomeric purity is a non-negotiable aspect of pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis. This guide provides an in-depth, objective comparison of methodologies for analyzing the enantiomeric purity of chiral amines, with a focus on indirect analysis. This approach involves the pre-column derivatization of the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral stationary phase.
We will explore the fundamental principles, present a detailed, field-tested protocol using a common CDA, and compare this indirect strategy to the direct separation of enantiomers on a Chiral Stationary Phase (CSP). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and validated methods for chiral amine analysis.
The Imperative of Enantiomeric Purity
In a chiral biological environment, the three-dimensional structure of a molecule is paramount. For a chiral amine, one enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Regulatory bodies worldwide, therefore, mandate stringent control and accurate quantification of the undesired enantiomer in any Active Pharmaceutical Ingredient (API).[1][2] Chiral HPLC stands as the most widely adopted and reliable technique for this critical quality assessment.[3][4][5]
The Principle of Indirect Chiral Resolution
The core challenge in separating enantiomers is their identical physicochemical properties in an achiral environment, making them indistinguishable on standard HPLC columns. The indirect approach cleverly circumvents this by converting the enantiomeric pair into a pair of diastereomers.[2][6][7]
This is achieved by reacting the racemic amine ((R)-Amine and (S)-Amine) with a single, enantiomerically pure chiral derivatizing agent, for example, (R')-CDA. This reaction yields two diastereomeric products: (R)-Amine-(R')-CDA and (S)-Amine-(R')-CDA. Unlike enantiomers, diastereomers possess different physical properties, including melting points, solubilities, and, crucially for chromatography, different affinities for the stationary phase. This allows them to be separated and quantified using conventional, robust, and cost-effective achiral columns (e.g., C18).[8][9]
Caption: Conversion of enantiomers to separable diastereomers.
It is important to distinguish this analytical derivatization from preparative resolution. In preparative resolution, a chiral resolving agent, such as a chiral acid like (+)-tartaric acid or a chiral amine like (R)-1-(4-Methoxyphenyl)ethanamine, is used to form diastereomeric salts with a racemate, which are then separated by fractional crystallization due to differing solubilities.[9][10][11][12] While these salts could theoretically be analyzed by HPLC, for quantitative analysis, forming stable, covalent diastereomers with a CDA is the more common, robust, and reliable approach.
Featured Method: Enantiomeric Purity using Marfey's Reagent (FDAA)
Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used CDA for the analysis of primary and secondary amines.[6][8] It reacts with the amine's nucleophilic nitrogen under mild basic conditions to form stable diastereomeric N-dinitrophenyl (DNP) derivatives. These derivatives possess a strong chromophore, making them highly suitable for UV detection at 340 nm, where the reagent itself has minimal absorbance.[8]
Detailed Experimental Protocol
This protocol provides a robust starting point for method development. Optimization will be required based on the specific properties of the target amine.
A. Reagents and Materials
-
Racemic Amine Sample
-
Marfey's Reagent (FDAA)
-
Acetone (HPLC Grade)
-
Sodium Bicarbonate (1 M aqueous solution)
-
Hydrochloric Acid (2 M aqueous solution)
-
Water (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Standard C18 Reversed-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm)
B. Derivatization Procedure
-
Sample Preparation: Accurately weigh and dissolve the amine sample (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.
-
Reagent Addition: Add 200 µL of a 1% (w/v) solution of FDAA in acetone to the sample solution.
-
Reaction: Vortex the mixture gently and incubate at 40°C for 60-90 minutes in a heating block or water bath, protected from light. Causality: The elevated temperature accelerates the nucleophilic aromatic substitution reaction, while the basic conditions ensure the amine is deprotonated and thus sufficiently nucleophilic.
-
Quenching: After incubation, cool the reaction mixture to room temperature. Neutralize the solution by adding 100 µL of 2 M HCl. This stops the reaction and prepares the sample for injection.
-
Final Preparation: The sample can be injected directly, or the acetone can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the mobile phase to a final volume of 1 mL.
C. Chiral HPLC Analysis
-
Chromatographic System: HPLC with a UV-Vis or Diode Array Detector.
-
Stationary Phase: C18 reversed-phase column (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, improving peak shape for any residual charged species and maintaining a low pH to ensure the stability of the derivatives.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 70% B
-
35-40 min: Hold at 70% B
-
40-45 min: Return to 10% B
-
45-55 min: Column re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve separation efficiency.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10-20 µL.
D. Data Analysis
-
Identify the two peaks corresponding to the diastereomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (Area 1 and Area 2): % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
Caption: Experimental workflow for indirect chiral amine analysis.
Performance Comparison: Indirect vs. Direct Chiral HPLC
The choice between an indirect (derivatization) method and a direct method (using a Chiral Stationary Phase) depends on several factors, including the analyte's nature, required sensitivity, and available instrumentation.[8][13][14]
| Feature | Indirect Method (via Derivatization) | Direct Method (on Chiral Stationary Phase - CSP) |
| Principle | Forms covalent diastereomers, separated on a standard achiral column.[2][7] | Forms transient, non-covalent diastereomeric complexes with the CSP.[2] |
| Column | Standard, inexpensive, robust achiral columns (e.g., C18, C8). | Specialized, expensive chiral columns (e.g., polysaccharide, cyclodextrin-based).[3][15][16] |
| Sample Prep | Mandatory derivatization step. Adds time and complexity. | Minimal sample preparation (dissolve and inject). |
| Method Dev. | Focus on optimizing the derivatization reaction and separating diastereomers. | Requires screening of multiple CSPs and mobile phase compositions. Can be time-consuming. |
| Flexibility | High. Chromatographic conditions can be widely varied to optimize separation.[2] | Lower. Restricted to mobile phases compatible with the specific CSP. |
| Risk Factors | Potential for side reactions, incomplete derivatization, or racemization during the reaction. The excess derivatizing agent may interfere with chromatography.[7] | Risk of column damage with incompatible solvents or additives. Analytes may not resolve on any available CSP. |
| Sensitivity | Can be very high, especially if the CDA introduces a fluorescent tag (e.g., OPA/chiral thiol) or a strong chromophore (e.g., FDAA).[8][15] | Generally analyte-dependent. May be lower if the analyte has a poor chromophore. |
| Validation | Requires validation of both the derivatization reaction and the chromatographic separation.[3] | Requires validation of the chromatographic separation. |
Method Validation & System Suitability
Regardless of the chosen method, a chiral purity assay must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[17] Key parameters include:
-
Specificity: The ability to resolve the two enantiomer (or diastereomer) peaks from each other and any impurities.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.[4][17]
-
Linearity: A demonstrated linear relationship between the peak area of the undesired enantiomer and its concentration.[4]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.[4]
-
Precision: The degree of scatter between a series of measurements, assessed at both the system level (repeat injections) and method level (multiple preparations).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition, temperature, and flow rate.
Conclusion
The indirect analysis of chiral amines by forming diastereomers offers a powerful, flexible, and often highly sensitive approach to determining enantiomeric purity. By leveraging robust and inexpensive achiral columns, this method provides an excellent alternative to direct chiral separations. The use of a well-characterized chiral derivatizing agent like Marfey's Reagent, coupled with a thoroughly optimized and validated HPLC method, allows for the accurate and reliable quantification of chiral impurities, ensuring the safety and efficacy of pharmaceutical products. While direct analysis on a CSP is simpler in terms of sample preparation, the indirect method remains an indispensable tool in the analytical chemist's arsenal, particularly when high sensitivity is required or when a suitable CSP cannot be readily identified.
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (URL: [Link])
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Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by - J-Stage. (URL: [Link])
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Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Semantic Scholar. (URL: [Link])
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Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (URL: [Link])
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed. (URL: [Link])
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. (URL: [Link])
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (URL: [Link])
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Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - NIH. (URL: [Link])
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Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (URL: [Link])
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (URL: [Link])
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. (URL: [Link])
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CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (URL: [Link])
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Chiral HPLC separation: strategy and approaches - Chiralpedia. (URL: [Link])
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Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])
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Chiral Resolution Screening | Solid State - Onyx Scientific. (URL: [Link])
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Alternative chiral auxiliaries to (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride
An objective comparison of chiral auxiliaries is crucial for researchers, scientists, and drug development professionals in selecting the optimal synthetic route. This guide provides an in-depth technical comparison of alternative chiral auxiliaries to (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride, focusing on their performance, applications, and underlying mechanistic principles.
(R)-1-(4-Methoxyphenyl)ethanamine is a valuable chiral auxiliary, often employed in the synthesis of chiral amines and as a resolving agent.[1][2] However, the landscape of asymmetric synthesis offers a diverse toolkit of auxiliaries, each with unique advantages. This guide will explore some of the most prominent alternatives, providing the necessary data for an informed selection process.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used tools in asymmetric synthesis.[3][4] They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[3][5][6]
Mechanism of Stereocontrol:
The stereodirecting power of Evans' auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[7][8]
Diagram of Evans' Auxiliary in Asymmetric Alkylation:
Caption: Steric hindrance from the C4 substituent directs the electrophile.
Performance Data:
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Allyl iodide | 98:2 | 61-77 | [8] |
| Aldol | Isobutyraldehyde | >99:1 | 85-95 | [9] |
| Aldol | Benzaldehyde | >95:5 | 80-90 | [9] |
Cleavage:
A key advantage of Evans' auxiliaries is the variety of mild conditions under which they can be cleaved to furnish different functional groups, such as carboxylic acids, alcohols, and aldehydes, without racemization.[8][10][11]
Oppolzer's Camphorsultam Auxiliaries
Derived from naturally occurring camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[4][12] They are particularly noted for their high crystallinity, which often facilitates purification of the diastereomeric products by recrystallization.[13]
Mechanism of Stereocontrol:
The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment. In reactions such as Diels-Alder or 1,3-dipolar cycloadditions, one face of the dienophile or dipole is effectively blocked by the sultam ring.[14][15]
Diagram of Oppolzer's Sultam in a Diels-Alder Reaction:
Caption: The rigid sultam structure provides effective facial shielding.
Performance Data:
| Reaction Type | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Diels-Alder | Cyclopentadiene | >95:5 | 90 | [16] |
| Michael Addition | Thiophenol | >98:2 | 95 | [4] |
| α-Hydroxylation | Davis oxaziridine | >20:1 | 85-95 | [13] |
Cleavage:
Similar to Evans' auxiliaries, Oppolzer's sultams can be removed under various conditions to provide the desired chiral products.[17]
Enders' SAMP/RAMP Hydrazone Auxiliaries
Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are chiral auxiliaries primarily used for the asymmetric α-alkylation of aldehydes and ketones.[4]
Mechanism of Stereocontrol:
The SAMP/RAMP auxiliary is first condensed with the carbonyl compound to form a chiral hydrazone. Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) generates a lithiated azaenolate. The lithium cation is chelated by the methoxy group and the nitrogen atoms, creating a rigid structure that directs the incoming electrophile to the less hindered face.
Diagram of SAMP-Mediated α-Alkylation:
Caption: A six-membered ring transition state directs the nucleophilic addition.
Performance Data:
| Aldehyde/Ketone | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzaldehyde | Ethylmagnesium bromide | >98:2 | 90 | [18] |
| Acetophenone | Methylmagnesium bromide | >95:5 | 85 | [18] |
Cleavage:
The sulfinyl group is readily cleaved under mild acidic conditions to afford the free primary amine.
Experimental Protocols
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is adapted from Smith, T. E., et al. (2008). Journal of Chemical Education, 85(5), 695. [8]
-
Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous sodium bicarbonate, brine, and dried over sodium sulfate. The solvent is removed under reduced pressure to yield the N-propionyloxazolidinone.
-
Enolate Formation and Alkylation: The N-propionyloxazolidinone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes. Allyl iodide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the alkylated product.
-
Auxiliary Cleavage: The purified alkylated product (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added, and the mixture is stirred for 2 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The mixture is acidified with HCl and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the chiral carboxylic acid.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While this compound is a useful reagent, alternatives such as Evans' oxazolidinones, Oppolzer's camphorsultams, Enders' SAMP/RAMP hydrazones, and Ellman's tert-butanesulfinamide offer a broader range of applications and, in many cases, superior stereocontrol. This guide provides a comparative overview to aid researchers in selecting the most appropriate auxiliary for their specific synthetic challenge.
References
- BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions.
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
Padwa, A. (2009). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Arkivoc. Retrieved from [Link]
-
JGC Catalysts and Chemicals. (2022). Iridium Catalyst for Chiral Amine Synthesis. J. Org. Chem., 87, 8458–8463. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. Retrieved from [Link]
-
Sato, M., et al. (2004). Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. Synthesis, 2004(09), 1434-1438. Retrieved from [Link]
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Ghosh, A. K., & Fidanze, S. (2004). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Organic Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. Retrieved from [Link]
-
Chen, C., et al. (2012). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform. Retrieved from [Link]
-
Kowalczyk, B., & Leplawy, M. T. (2003). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. ResearchGate. Retrieved from [Link]
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Williams College. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral auxiliary cleavage and elaboration of the rearranged products. Retrieved from [Link]
-
Davies, S. G., et al. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2753-68. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
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Wikipedia. (n.d.). Camphorsultam. Retrieved from [Link]
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Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. Retrieved from [Link]
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Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(4), 954-958. Retrieved from [Link]
-
Yang, J., & Hong, R. (2014). Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry, 79(17), 8378-8386. Retrieved from [Link]
-
Lettan, R. B. (2016). Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. Morressier. Retrieved from [Link]
-
Britton, R. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]
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Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]
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-
Ballini, R., et al. (2007). 1-(2,4,6-triisopropylphenyl)ethylamine: a new chiral auxiliary for the asymmetric synthesis of gamma-amino acid derivatives. The Journal of Organic Chemistry, 72(2), 485-93. Retrieved from [Link]
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A Guide to the Spectroscopic Differentiation of (R)- and (S)-1-(4-Methoxyphenyl)ethanamine Enantiomers
Introduction: The Imperative of Chirality in Pharmaceutical Sciences
In the realm of drug development and molecular sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is often the very essence of its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, epitomize this principle.[1] While a pair of enantiomers possess identical physical properties in an achiral environment—such as melting point, boiling point, and solubility—their interactions with other chiral entities, like biological receptors or enzymes, can differ profoundly. This disparity can lead to one enantiomer being a potent therapeutic agent while its mirror image is inactive or, in some well-documented cases, dangerously toxic.
The compound 1-(4-Methoxyphenyl)ethanamine serves as an excellent and structurally relevant model for many chiral primary amines that are foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs). The ability to distinguish, quantify, and verify the absolute configuration of its (R) and (S) enantiomers is therefore a critical analytical challenge. This guide provides an in-depth comparison of key spectroscopic techniques used for this purpose, moving beyond a simple recitation of methods to explain the underlying principles and causality behind experimental choices. We will explore how to break the spectroscopic symmetry of enantiomers, transforming them from indistinguishable twins into distinct entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating Diastereomeric Distinctions
Under standard conditions in an achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-1-(4-Methoxyphenyl)ethanamine are identical. Every corresponding proton and carbon atom exists in an identical chemical environment, resulting in the same chemical shifts. To resolve them by NMR, we must introduce a chiral influence that forces the enantiomers into a diastereomeric relationship, as diastereomers have distinct physical and, therefore, spectroscopic properties.[2] This is achieved using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).
Mechanism of Differentiation: The Role of Chiral Auxiliaries
The core principle involves creating two new species: (R)-amine-(Chiral Auxiliary) and (S)-amine-(Chiral Auxiliary). If the auxiliary has, for example, an (R) configuration, the resulting species are (R,R) and (S,R) diastereomers. The nuclei in the original amine moieties are now in unique, diastereomeric chemical environments, leading to different chemical shifts (Δδ), allowing for their distinction and quantification.[3]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the amine to form stable diastereomers.
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent complexes (e.g., through hydrogen bonds or π-π stacking) with the amine enantiomers.[4][5] The equilibrium between the free and complexed states results in observable, population-averaged chemical shift differences.
Diagram 1: NMR Differentiation Workflow
Caption: Interaction of polarized light with a chiral sample in CD spectroscopy.
Experimental Protocol: ECD Analysis
-
Sample Preparation: Prepare a solution of the 1-(4-Methoxyphenyl)ethanamine enantiomer in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL. The exact concentration should be adjusted to yield a maximum UV absorbance of ~0.8-1.0.
-
Instrumentation: Use a calibrated CD spectrometer.
-
Blank Spectrum: Record a baseline spectrum using only the solvent in the same cuvette.
-
Sample Spectrum: Record the CD spectrum of the sample over the appropriate wavelength range (e.g., 190-300 nm) to cover the electronic transitions of the phenyl chromophore.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting data is typically plotted as Molar Ellipticity [θ] or Differential Molar Absorptivity (Δε) versus wavelength.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region (typically 4000-800 cm⁻¹). [6][7]Each vibrational mode of a chiral molecule can have a VCD signal, providing a rich, fingerprint-like spectrum that is highly sensitive to the molecule's absolute configuration and conformation in solution. [8][9]
Experimental Protocol: VCD Analysis
-
Sample Preparation: VCD requires significantly higher concentrations than ECD. Prepare a ~0.1 M solution (approx. 15 mg/mL) of the amine in a suitable IR-transparent solvent, such as CDCl₃.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.
-
Data Acquisition: Collect interferograms for an extended period (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the conventional IR absorption signal. [6]4. Analysis: The VCD spectrum is presented as Δε vs. wavenumber (cm⁻¹). The absolute configuration is typically determined by comparing the experimental spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations. [8]
Expected Data & Comparison
| Technique | (R)-1-(4-Methoxyphenyl)ethanamine | (S)-1-(4-Methoxyphenyl)ethanamine |
| ECD | Exhibits a specific Cotton effect (e.g., positive peak at λ₁, negative at λ₂) | Exhibits a mirror-image Cotton effect (negative peak at λ₁, positive at λ₂) |
| VCD | A complex spectrum with positive and negative bands (e.g., + at ν₁, - at ν₂) | A mirror-image spectrum with inverted bands (e.g., - at ν₁, + at ν₂) |
| UV-Vis | Identical λₘₐₓ and molar absorptivity (ε) | Identical λₘₐₓ and molar absorptivity (ε) |
Summary and Recommendations for the Pharmaceutical Scientist
The choice of spectroscopic method for analyzing the enantiomers of 1-(4-Methoxyphenyl)ethanamine depends on the analytical question being asked.
| Technique | Principle | Sample Prep | Information Provided | Key Advantage | Key Limitation |
| NMR with CSA/CDA | Diastereomeric interaction | Non-covalent (CSA) or Covalent (CDA) | Enantiomeric Ratio / % ee | Excellent for quantification (% ee); widely accessible instrumentation. | Indirect method; requires chiral auxiliary; potential for kinetic resolution errors with CDAs. |
| ECD | Differential absorption of circularly polarized UV-Vis light | Simple solution | Absolute Configuration; Purity | Direct, highly sensitive method for determining absolute configuration. | Requires a chromophore near the stereocenter; less suited for precise quantification than NMR. |
| VCD | Differential absorption of circularly polarized IR light | High concentration solution | Absolute Configuration; Solution Conformation | Provides a rich, detailed fingerprint for unambiguous absolute configuration determination via computational comparison. | Requires high sample concentration and specialized instrumentation; longer acquisition times. |
| Standard UV-Vis | Light Absorption | Simple solution | Concentration | Simple, fast, and excellent for concentration determination. | Inherently achiral; cannot distinguish between enantiomers. [10] |
For routine quality control focused on determining enantiomeric purity (% ee) , NMR with a chiral solvating agent is often the most practical, rapid, and cost-effective method. It provides excellent quantitative accuracy and is readily available in most chemistry labs.
For definitive absolute configuration assignment , essential for new chemical entity (NCE) characterization and regulatory submissions, chiroptical methods are superior . VCD , when coupled with DFT calculations, is arguably the gold standard for small molecules, providing an unambiguous link between the spectrum and the 3D structure. ECD is a powerful and faster alternative, especially when the chromophore's electronic transitions are sensitive to the chiral environment.
Ultimately, these techniques are not mutually exclusive but are powerfully complementary. A comprehensive analysis in a drug development setting might involve using NMR for rapid % ee determination during synthesis, followed by VCD or ECD for final, unequivocal confirmation of the absolute configuration of the final API batch. This multi-faceted approach ensures scientific rigor and meets the stringent demands of pharmaceutical development. [11][12]
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Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: Nature Protocols URL: [Link]
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Title: Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review Source: National Institutes of Health (NIH) URL: [Link]
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Title: Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds Source: PubMed URL: [Link]
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Title: Illustration of the UV–Vis-ChA method for enantiomeric discrimination Source: ResearchGate URL: [Link]
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Title: Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy Source: ResearchGate URL: [Link]
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Title: Chiral Discrimination of Acyclic Secondary Amines by 19F NMR Source: Analytical Chemistry URL: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
Hazard Profile: Understanding the Risks
(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is not a benign substance. A thorough understanding of its hazard profile, derived from Safety Data Sheets (SDS), is the foundational step in handling and disposing of it safely. The primary risks associated with this compound are its corrosivity and toxicity.[1][2]
Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides and carbon oxides.[1][2]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Danger | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion | Category 1B / 1 | Danger | H314: Causes severe skin burns and eye damage.[1][3][4] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[1] |
| Aquatic Hazard (Acute) | Category 3 | - | H402: Harmful to aquatic life.[3] |
| Aquatic Hazard (Chronic) | Category 3 | - | H412: Harmful to aquatic life with long lasting effects.[3] |
Given these hazards, sewer and standard trash disposal are strictly prohibited.[2][5][6] Amines can be particularly harmful to aquatic ecosystems, and their corrosive nature can damage plumbing infrastructure.[5][7]
The Regulatory Imperative: Cradle-to-Grave Responsibility
In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This legislation establishes a "cradle-to-grave" framework, which means that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[10][11]
As a generator, you are legally required to:
-
Determine if your waste is hazardous: Based on its characteristics of corrosivity and toxicity, this compound waste must be classified as hazardous.[2][12]
-
Manage waste on-site: Follow strict guidelines for accumulation, containerization, and labeling.
-
Ensure proper disposal: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) using a certified hazardous waste transporter, with all steps documented via the hazardous waste manifest system.[13]
Institutional and state regulations may be even more stringent than federal law. Always consult your organization's Environmental Health and Safety (EHS) department for specific local requirements.[11]
Standard Operating Procedure for Disposal
This section outlines the step-by-step protocol for the safe disposal of this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. The corrosive nature of this compound necessitates robust protection.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Safety glasses with side shields and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate a Specific Waste Stream: Dedicate a specific waste container for this compound and other compatible amine hydrochloride wastes.
-
Avoid Mixing: Do not mix this waste with:
-
Strong Oxidizers: Can cause violent reactions.
-
Bases: Will neutralize the hydrochloride salt, liberating the free amine which has different properties and may be more volatile.
-
Halogenated Solvents: Unless your facility's waste stream explicitly allows for it.
-
-
Collect All Contaminated Materials: This includes the chemical itself, any solutions containing it, and solid materials used for cleanup (e.g., absorbent pads, contaminated filter paper, disposable labware). Spilled chemicals and the materials used to clean them up must be disposed of as hazardous waste.[14]
Step 3: Containerization and Labeling
The integrity of the waste container and the clarity of its label are vital for safe storage and transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is in good condition, free of cracks or leaks.[9]
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag.[6][14] The label must include:
Step 4: On-Site Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Keep Closed: The container must be kept tightly sealed at all times except when actively adding waste.[9][14] This prevents the release of vapors and protects against spills.
Step 5: Arranging for Disposal
Laboratory personnel should never transport hazardous waste across campus or attempt to dispose of it themselves.[14]
-
Contact EHS: When the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (per institutional policy, often 6-12 months), schedule a pickup with your EHS department.[14][16]
-
Provide Documentation: Complete all necessary forms for the waste pickup, ensuring the information matches the container label exactly.
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures: Spill and Exposure Response
Accidents can happen despite the best precautions. A clear and immediate response plan is crucial.
Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response line.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Neutralize and Absorb: Cautiously cover the spill with a suitable absorbent material, such as sodium bicarbonate or a commercial spill kit for acids/corrosives.
-
Collect Waste: Scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution and water, collecting all cleaning materials as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][17]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.
Empty Container Management
An "empty" container that held hazardous waste is still subject to regulation.[18]
-
Rinsing: For a corrosive and toxic material like this, it is prudent to triple-rinse the empty container with a suitable solvent (e.g., water or methanol).
-
Collect Rinsate: The first rinse is considered hazardous waste and MUST be collected and added to your hazardous waste container.[18] Subsequent rinses may also need to be collected depending on local policy.
-
Deface Label: Once clean and dry, completely remove or deface the original manufacturer's label.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, but confirm this procedure with your EHS department.[18]
By adhering to these scientifically grounded and legally mandated procedures, you contribute to a culture of safety, protect our shared environment, and ensure the integrity of your research operations.
References
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- ECHEMI. (n.d.). 1-(4-Methoxyphenyl)ethanamine SDS, 6298-96-0 Safety Data Sheets.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Indiana University Environmental Health and Safety (IUEHS). (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: (R)-(+)-1-(4-Methoxyphenyl)ethylamine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-(4-Methoxyphenyl)ethanamine Hydrochloride
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride is a valuable chiral building block, but its hazardous properties necessitate a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each procedural step to ensure your safety and the integrity of your work.
Understanding the Hazard: The "Why" Behind the Protocol
This compound is not a benign substance. Authoritative Safety Data Sheets (SDS) classify it with several key hazards that dictate our protective strategy:
-
Skin Corrosion/Irritation (Category 1): This is the most critical hazard. The chemical is capable of causing severe skin burns and damage upon contact.[1][2][3][4] This corrosive nature means that preventing any direct contact with the skin is paramount.
-
Serious Eye Damage/Eye Irritation (Category 1): Direct contact with the eyes can lead to serious, potentially irreversible damage.[1][2][3][4]
-
Acute Oral Toxicity (Category 4): It is harmful if swallowed.[1][2][4]
-
Respiratory Irritation: The dust or vapors may cause respiratory irritation.[2][5][6]
These classifications are the foundation of our safety protocols. Every piece of Personal Protective Equipment (PPE) is selected to create an effective barrier against these specific, documented risks.
Core Protective Measures: A Head-to-Toe Defense
Safe handling of this compound requires a multi-layered defense. The primary engineering control is to always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][7] The following PPE is mandatory and serves as your essential last line of defense.
Eye and Face Protection: Shielding Against Corrosive Splashes
Given the Category 1 rating for severe eye damage, standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical splash goggles that conform to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[7] Goggles provide a seal around the eyes, protecting against splashes from all angles.
-
Recommended for High-Risk Operations: When handling larger quantities or during procedures with a significant risk of splashing (e.g., transfers, solution preparation), supplement your goggles with a full-face shield.[8][9] The face shield protects the entire face from direct contact.
Skin and Body Protection: An Impervious Barrier
Direct contact can cause severe burns, making skin protection a critical priority.
-
Gloves (The Critical Interface): The choice of glove material is crucial. While SDSs often specify "impervious gloves," this requires further interpretation for the specific chemical class.[8] For amines and organic bases like this compound, nitrile or neoprene gloves are recommended.[10][11]
-
Selection: Choose gloves with a sufficient thickness for durability without sacrificing necessary dexterity. Always inspect gloves for tears or pinholes before use.[9]
-
Technique: Practice proper glove removal techniques (without touching the outer surface with bare skin) to prevent cross-contamination.[9]
-
-
Protective Clothing: A standard cotton lab coat is not enough. Wear a professional lab coat, preferably made of a material with some chemical resistance, that is fully buttoned with tight-fitting cuffs.[1][5][8] For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is advisable.
Respiratory Protection: When Engineering Controls Are Not Enough
Your primary defense against respiratory exposure is the consistent use of a chemical fume hood.[2][7] However, in specific situations, respiratory protection may be required:
-
Emergency Situations: In the event of a large spill outside of a fume hood.
-
Maintenance or Cleaning Operations: When ventilation is temporarily compromised.
-
Weighing Operations (if not in a vented enclosure): If handling the solid powder outside of a containment hood where dust can be generated.
In these instances, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.
Quick Reference: PPE Requirements Table
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume Handling (mg scale, in fume hood) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat (fully buttoned) | Not required (handled in fume hood) |
| Solution Preparation / Transfers (mL to L scale) | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat (fully buttoned) | Not required (handled in fume hood) |
| Handling Solid Powder (weighing, etc.) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat (fully buttoned) | Recommended to be done in a vented balance enclosure. Otherwise, use fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Apron over Lab Coat | NIOSH-approved respirator required if outside of fume hood |
Procedural Workflow: PPE Selection and Use
The following diagram outlines the logical flow for ensuring proper PPE is used every time you handle this compound.
Caption: Logical workflow for PPE selection, donning, and doffing.
Decontamination and Disposal of Contaminated PPE
Proper disposal is a critical final step to prevent secondary exposure.
-
Gloves: Disposable gloves should be removed immediately after handling the chemical and disposed of in a designated chemical waste container. Do not reuse disposable gloves.[9]
-
Contaminated Clothing: If your lab coat becomes contaminated, remove it immediately and launder it separately from other clothing before reuse.[2][8] If a significant spill occurs, the clothing may need to be disposed of as hazardous waste.
-
Disposal of Chemical Waste: All waste containing this compound must be collected in a suitable, closed container and disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[2][5][8] Do not release it into the environment.[2]
By adhering to these detailed protocols, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a professional scientist. This commitment to safety protects you, your colleagues, and the integrity of your research.
References
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Environmental Health and Safety, University of Iowa. OSHA Glove Selection Chart. Retrieved from [Link]
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Kerbl. Chemical resistant gloves. Retrieved from [Link]
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Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
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Amsafe PPE. Your Guide to Picking the Right Chemical Resistant Gloves. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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PubChem. 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
